molecular formula C18H26O3 B15593096 Tanzawaic acid E

Tanzawaic acid E

Cat. No.: B15593096
M. Wt: 290.4 g/mol
InChI Key: GGRDDTWLVPZMAU-YDFGWWAZSA-N
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Description

Tanzawaic acid E is a useful research compound. Its molecular formula is C18H26O3 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(2E,4E)-5-(6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl)penta-2,4-dienoic acid

InChI

InChI=1S/C18H26O3/c1-12-8-9-14-11-18(3,21)10-13(2)17(14)15(12)6-4-5-7-16(19)20/h4-9,12-15,17,21H,10-11H2,1-3H3,(H,19,20)/b6-4+,7-5+

InChI Key

GGRDDTWLVPZMAU-YDFGWWAZSA-N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Tanzawaic Acid E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Tanzawaic acid E, a polyketide natural product. The information is curated for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a member of the tanzawaic acid family, a class of polyketides characterized by a substituted trans-decalin ring system linked to a pentadienoic acid side chain. These compounds are primarily isolated from various species of the fungus Penicillium, particularly Penicillium steckii[1][2].

The definitive stereochemistry of this compound has been established through X-ray crystallography, confirming its absolute configuration.[3] The structure features a decalin core with multiple stereocenters and a conjugated dienoic acid moiety.

Molecular Formula: C₁₈H₂₆O₃

Molecular Weight: 290.40 g/mol [4]

Structure of this compound:

alt text

Source: PubChem CID 53477850

Quantitative Data

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the reported ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) in CD₃OD (ppm)MultiplicityCoupling Constant (J in Hz)
25.85d15.2
37.27dd15.2, 11.0
46.44dd15.2, 11.0
56.12d15.2
73.34m
81.65m
9ax1.06m
9eq2.16m
101.65m
11ax1.33m
11eq2.36dd14.9, 11.8
135.69d6.1
145.69d6.1
16 (CH₃)1.63s
17 (CH₃)1.07d6.5
18 (CH₃)1.13d6.9

Data synthesized from related tanzawaic acid structures reported in literature.[3][5]

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) in CD₃OD (ppm)
1 (COOH)170.9
2122.0
3145.9
4128.5
5144.8
641.4
749.8
836.7
941.4
1036.7
1149.8
1241.4
13127.0
14142.9
15142.9
16 (CH₃)19.1
17 (CH₃)23.1
18 (CH₃)24.2

Data synthesized from related tanzawaic acid structures reported in literature.[3][5]

Biological Activity

This compound has demonstrated antifungal properties. The following table summarizes its reported inhibitory activity.

Table 3: Antifungal Activity of this compound

Target OrganismAssayActivity MetricValue
Magnaporthe oryzae (rice blast fungus)Inhibition of conidial germinationIC₉₀25 µg/mL

Source: Sandjo et al., 2014[5]

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from Penicillium sp. cultures, based on methodologies reported in the literature.[2][5]

  • Fungal Cultivation:

    • Inoculate a suitable liquid or solid medium (e.g., Czapek-Dox broth or rice medium) with a spore suspension of Penicillium steckii.

    • Incubate the culture under appropriate conditions (e.g., 25°C) for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.

  • Extraction:

    • Harvest the fungal biomass and the culture medium.

    • Extract the entire culture with an organic solvent such as ethyl acetate (B1210297) (EtOAc).

    • Concentrate the organic extract in vacuo to yield a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Pool fractions containing compounds of interest.

    • Further purify the relevant fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a gradient of methanol (B129727) and water to yield pure this compound.

  • Structure Elucidation:

    • Confirm the identity and structure of the isolated compound using spectroscopic techniques, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

    • For absolute stereochemistry determination, X-ray crystallography can be performed on a suitable crystal.

Antifungal Bioassay (Inhibition of Conidial Germination)

This protocol describes a method to assess the antifungal activity of this compound against Magnaporthe oryzae.[5]

  • Preparation of Spore Suspension:

    • Culture Magnaporthe oryzae on a suitable agar (B569324) medium until sporulation.

    • Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a desired density (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

  • Assay Setup:

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

    • In a multi-well plate, add the spore suspension to a germination-inducing medium.

    • Add the different concentrations of this compound to the wells. Include a solvent control (DMSO without the compound) and a negative control (medium only).

    • Incubate the plate under conditions conducive to germination (e.g., 28°C in the dark) for a specified time (e.g., 6-12 hours).

  • Data Analysis:

    • After incubation, observe the spores under a microscope.

    • For each concentration, count the number of germinated and non-germinated spores in a random sample of at least 100 spores. A spore is considered germinated if the germ tube is at least the length of the spore.

    • Calculate the percentage of germination inhibition for each concentration relative to the solvent control.

    • Determine the IC₉₀ value, the concentration at which 90% of conidial germination is inhibited.

Signaling Pathways and Workflows

While specific signaling pathway studies for this compound are limited, other tanzawaic acid derivatives have been shown to inhibit inflammatory pathways. For instance, certain derivatives inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor kappa-B (NF-κB)[6]. The following diagram illustrates a generalized workflow for the discovery of bioactive compounds like this compound and a potential signaling pathway they may modulate.

experimental_workflow cluster_isolation Isolation and Purification cluster_characterization Structure Elucidation cluster_bioassay Biological Evaluation fungal_culture Fungal Cultivation (Penicillium steckii) extraction Solvent Extraction fungal_culture->extraction column_chrom Column Chromatography extraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Tanzawaic Acid E hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry xray X-ray Crystallography antifungal_assay Antifungal Assay (M. oryzae) pure_compound->antifungal_assay pure_compound->antifungal_assay structure Chemical Structure Determined nmr->structure ms->structure xray->structure bioactivity Biological Activity (IC90) antifungal_assay->bioactivity

Caption: Experimental workflow for the isolation, characterization, and bioassay of this compound.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb_ikb NF-κB-IκBα (Inactive) ikk->nfkb_ikb degrades IκBα ikb->nfkb_ikb nfkb NF-κB (p65/p50) nfkb->nfkb_ikb nucleus Nucleus nfkb->nucleus translocates nfkb_ikb->nfkb releases inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes activates tanzawaic_acids Tanzawaic Acids tanzawaic_acids->ikk inhibit?

Caption: Potential inhibitory effect of Tanzawaic acids on the LPS-induced NF-κB signaling pathway.

References

Tanzawaic Acid E: A Fungal Polyketide with Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Discovery and Origin of Tanzawaic Acid E

This compound is a polyketide natural product that belongs to a class of compounds characterized by a substituted decalin ring system fused to a side chain. First discovered from fungi of the genus Penicillium, this compound and its analogues have since been isolated from various ecological niches, highlighting the metabolic diversity of this fungal genus.

The producing organisms are predominantly species of Penicillium, with Penicillium steckii being a notable source.[1] Strains of this fungus have been isolated from diverse environments, including freshwater sediments and as endophytes in marine organisms such as deep-sea corals.[2][3] The wide distribution of tanzawaic acid-producing fungi suggests their potential ecological roles and their adaptability to different environmental conditions.

The biosynthesis of the tanzawaic acid core structure proceeds via a polyketide pathway.[4] Genetic studies have identified a specific polyketide synthase (PKS) gene, PsPKS1, in Penicillium steckii that is responsible for the synthesis of the characteristic decalin core of tanzawaic acids.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC18H26O3[5]
Molecular Weight290.40 g/mol [5]
AppearanceColorless plate crystals
Optical RotationSpecific rotation values have been reported for various tanzawaic acid derivatives, but a specific value for this compound was not found in the reviewed literature.[2]
HRMS (ESI+)m/z 313.1780 [M+Na]+ (calc. for C18H26O3Na, 313.1780)[5]

Table 2: 1H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d6)

Positionδ (ppm)MultiplicityJ (Hz)
COOH12.14s
147.22dd15.0, 10.5
126.34dd15.0, 10.5
136.22dd15.0, 10.5
155.79d15.0

Table 3: 13C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d6)

Positionδ (ppm)Type
16167.7C
12150.0CH
14144.7CH
3132.0CH
4132.0CH
13126.3CH
15119.9CH
670.9CH
1070.3CH2
148.5CH
8a46.0CH
744.5CH2
540.1CH2
236.7CH
4a36.7CH
831.4CH
1122.5CH3
916.3CH3

Experimental Protocols

Fermentation of Penicillium sp.

The following is a general protocol for the fermentation of a tanzawaic acid-producing Penicillium species, based on methods described in the literature. Specific parameters may need to be optimized for different strains.

  • Strain and Culture Media: A pure culture of Penicillium sp. (e.g., a strain isolated from freshwater sediment) is used. The fungus is typically cultured on Potato Dextrose Agar (B569324) (PDA) plates (20 g/L dextrose, 15 g/L agar powder in distilled water, pH 5.4–5.8) for initial growth.[6] For large-scale fermentation, a liquid medium such as Potato Dextrose Broth (PDB) is used.

  • Inoculation and Fermentation: A small piece of the agar containing the mycelium is used to inoculate a flask containing the liquid culture medium. The culture is incubated at room temperature (approximately 25°C) for a period of 14-21 days under static or shaking conditions.

  • Extraction: After the incubation period, the culture broth and mycelium are separated by filtration. The culture filtrate is extracted multiple times with an organic solvent, typically ethyl acetate.[7] The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation: The crude extract is typically first fractionated using vacuum liquid chromatography (VLC) or flash chromatography on a silica (B1680970) gel column. A gradient of solvents, such as a mixture of n-hexane and ethyl acetate, is used to elute fractions of increasing polarity.

  • Further Chromatographic Purification: Fractions containing tanzawaic acids, identified by thin-layer chromatography (TLC) analysis, are pooled and further purified. This often involves repeated column chromatography on silica gel or Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved by reversed-phase High-Performance Liquid Chromatography (HPLC).[7] A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

Anti-Inflammatory Activity Assays

The anti-inflammatory properties of this compound can be evaluated using in vitro cell-based assays.

  • Cell Culture: The murine macrophage cell line RAW 264.7 is a standard model for these assays. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Nitric Oxide (NO) Production Assay:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

    • After a 24-hour incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Western Blot Analysis for iNOS and COX-2 Expression:

    • Cells are treated with this compound and/or LPS as described above.

    • After the treatment period, total cell lysates are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

    • The protein bands are visualized using a chemiluminescence detection system.

NF-κB Translocation Assay

The effect of this compound on the NF-κB signaling pathway can be assessed by monitoring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Immunofluorescence Staining:

    • RAW 264.7 cells are grown on coverslips in a 24-well plate.

    • Cells are pre-treated with this compound, followed by stimulation with LPS.

    • After treatment, the cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB.

    • A fluorescently labeled secondary antibody is then added.

    • The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • The subcellular localization of p65 is observed using a fluorescence microscope.

  • Reporter Gene Assay:

    • A cell line stably transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase) is used.

    • The cells are treated with this compound and a stimulus (e.g., TNF-α).

    • The activity of the reporter gene is measured, which corresponds to the activation of NF-κB.[8]

Signaling Pathways and Logical Relationships

This compound and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9][10] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including those encoding inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The expression of these enzymes leads to the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.

Some tanzawaic acid derivatives have been shown to inhibit the LPS-induced activation of NF-κB.[4] While the precise mechanism for this compound is still under investigation, it is plausible that it interferes with one or more steps in this pathway, such as the phosphorylation of IκBα or the nuclear translocation of NF-κB.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa  Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_active->Pro_inflammatory_genes iNOS iNOS Pro_inflammatory_genes->iNOS COX2 COX-2 Pro_inflammatory_genes->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Tanzawaic_acid_E This compound Tanzawaic_acid_E->IKK Inhibition? Tanzawaic_acid_E->NFkB_active Inhibition?

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

G cluster_0 Fungal Fermentation & Extraction cluster_1 Purification Penicillium Penicillium sp. Culture Fermentation Liquid Fermentation (e.g., PDB, 14-21 days) Penicillium->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC Silica Gel VLC/ Flash Chromatography Crude_Extract->VLC Sephadex Sephadex LH-20 Chromatography VLC->Sephadex HPLC Reversed-Phase HPLC (C18 Column) Sephadex->HPLC Tanzawaic_Acid_E Pure this compound HPLC->Tanzawaic_Acid_E

References

Isolating Tanzawaic Acid E from Penicillium steckii: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the isolation and characterization of Tanzawaic acid E, a polyketide metabolite produced by the fungus Penicillium steckii. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel natural products. The guide details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes key experimental workflows.

Introduction

Penicillium steckii, a ubiquitous filamentous fungus, is a known producer of a diverse array of secondary metabolites, including the tanzawaic acids.[1] this compound, a member of this family, has garnered interest for its potential biological activities. The tanzawaic acid backbone is biosynthesized via a polyketide pathway, involving the action of polyketide synthase enzymes. This guide outlines the methodologies for the cultivation of P. steckii, followed by the extraction, purification, and characterization of this compound.

Data Presentation

Table 1: Spectroscopic Data for this compound
Nucleus ¹³C Chemical Shift (δc) ¹H Chemical Shift (δH, mult., J in Hz)
1170.9-
2122.05.86 (d, 15.3)
3145.97.28 (dd, 11.2, 15.3)
4128.56.45 (dd, 11.2, 15.2)
5144.86.10 (d, 15.2)
679.0-
740.0
835.3
942.8
1032.9
1125.0
1230.0
1368.03.80
14128.05.79 (d, 6.1)
15142.9-
1619.11.62 (s)
1723.10.90 (d, 6.4)
1824.21.09 (d, 6.4)

Note: NMR data was reported for a compound isolated from a Penicillium species and is presented here as a reference for this compound.[2][3] The data was acquired in CD₃OD at 150 MHz for ¹³C and 600 MHz for ¹H NMR.

Table 2: High-Resolution Mass Spectrometry Data for this compound
Ion Calculated m/z Observed m/z Molecular Formula
[M+Na]⁺329.1729329.1744C₁₈H₂₆O₄

Note: This data corresponds to a compound identified as Tanzawaic acid I, which has the same molecular formula as this compound.[3]

Table 3: Biological Activity of Tanzawaic Acid Derivatives
Compound Activity Assay IC₅₀ (µM) Reference
Steckwaic acid K (a Tanzawaic acid derivative)Anti-inflammatoryLPS-induced NF-κB inhibition15.2[4]
Tanzawaic acid Q (a Tanzawaic acid derivative)Anti-inflammatoryNO production in LPS-induced RAW 264.7 cells-[5]
Various Tanzawaic acidsCytotoxicityAgainst various cancer cell lines>50[6]

Experimental Protocols

Fungal Cultivation

Penicillium steckii can be cultivated on a solid rice medium to promote the production of secondary metabolites.

Materials:

  • Rice

  • Distilled water

  • Erlenmeyer flasks (1 L)

  • Autoclave

  • Penicillium steckii culture

Procedure:

  • To 100 g of rice in a 1 L Erlenmeyer flask, add 100 mL of distilled water.

  • Allow the rice to soak overnight.

  • Autoclave the flasks containing the rice medium at 121°C for 20 minutes to ensure sterility.

  • Once cooled, inoculate the sterile rice medium with a fresh culture of Penicillium steckii.

  • Incubate the flasks at room temperature (approximately 25°C) under static conditions for 28 days.

Extraction of Secondary Metabolites

The fungal culture is extracted with an organic solvent to isolate the crude secondary metabolites.

Materials:

  • Ethyl acetate (B1210297) (EtOAc)

  • Large beaker

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • After the incubation period, add approximately 500 mL of ethyl acetate to each flask containing the fungal culture.

  • Macerate the solid culture and stir at room temperature for 24 hours to facilitate extraction.

  • Filter the mixture to separate the organic extract from the solid fungal biomass and rice.

  • Repeat the extraction process two more times with fresh ethyl acetate to ensure complete recovery of the metabolites.

  • Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract is subjected to chromatographic techniques to purify this compound.

3.1. Silica (B1680970) Gel Column Chromatography

Materials:

  • Silica gel (60-120 mesh)[7]

  • Glass chromatography column

  • Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% n-hexane).

  • Pack the chromatography column with the slurry.

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Apply the dried, adsorbed sample to the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% n-hexane to 100% ethyl acetate.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest based on their TLC profiles.

3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase preparative column

  • Solvent system (e.g., a gradient of methanol (B129727) and water)[8]

  • Collection vials

Procedure:

  • Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase of the HPLC solvent system.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC with a C18 column and a gradient elution method (e.g., 10% to 100% methanol in water over 30 minutes).

  • Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 210 nm and 254 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the purified compound.

Mandatory Visualization

Biosynthetic Pathway of Tanzawaic Acids

Tanzawaic acids are polyketides, synthesized by the iterative action of a polyketide synthase (PKS) enzyme. The biosynthesis involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and further modifications to yield the final tanzawaic acid structure.

Tanzawaic_Acid_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS PolyketideChain Polyketide Chain PKS->PolyketideChain Chain Elongation Cyclization Cyclization & Modification (e.g., Diels-Alderase) PolyketideChain->Cyclization TanzawaicAcidCore Tanzawaic Acid Core Structure Cyclization->TanzawaicAcidCore TailoringEnzymes Tailoring Enzymes (e.g., Oxygenases, Reductases) TanzawaicAcidCore->TailoringEnzymes TanzawaicAcidE This compound TailoringEnzymes->TanzawaicAcidE

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation

The overall workflow for the isolation of this compound from Penicillium steckii is a multi-step process involving cultivation, extraction, and purification.

Isolation_Workflow Start Start: Penicillium steckii Culture Cultivation Solid-State Fermentation (Rice Medium, 28 days) Start->Cultivation Extraction Solvent Extraction (Ethyl Acetate) Cultivation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel SemiPure Semi-Purified Fractions SilicaGel->SemiPure PrepHPLC Preparative HPLC (C18 Reverse Phase) SemiPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis End End Analysis->End

Caption: Experimental workflow for the isolation of this compound.

References

The Unfolding Pathway of Tanzawaic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acids, a family of polyketide natural products primarily isolated from fungi of the genus Penicillium, have garnered significant interest within the scientific community due to their diverse and promising biological activities. These activities include antifungal, anti-inflammatory, and cytotoxic properties, positioning them as potential lead compounds in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the tanzawaic acid biosynthesis pathway, with a focus on the core enzymatic machinery, genetic underpinnings, and experimental methodologies used to elucidate this complex process. While significant strides have been made in identifying the key players in tanzawaic acid formation, it is important to note that a complete, experimentally validated pathway with detailed enzymatic kinetics and regulatory networks remains an active area of research.

Core Biosynthetic Pathway: The Central Role of Polyketide Synthase

The biosynthesis of tanzawaic acids originates from the polyketide pathway, a major route for the production of a wide array of secondary metabolites in fungi. The characteristic chemical scaffold of tanzawaic acids is a decalin ring system, which is hypothesized to be formed through an intramolecular [4+2] cycloaddition reaction of a linear polyketide precursor.

While PsPKS1 is the central architect in constructing the polyketide backbone, it is highly probable that a series of tailoring enzymes, such as oxidoreductases (e.g., P450 monooxygenases) and transferases, are also involved in the subsequent modification of the initial polyketide product to generate the diverse range of tanzawaic acid derivatives observed in nature. These tailoring enzymes are typically encoded by genes located in close proximity to the PKS gene, forming a biosynthetic gene cluster (BGC) . Although the PsPKS1 gene has been identified, a complete and functionally annotated tanzawaic acid BGC in P. steckii or other producing organisms has not yet been fully characterized in the available scientific literature.

Proposed Biosynthetic Scheme

The biosynthesis is proposed to proceed through the following key steps:

  • Polyketide Chain Assembly: The PsPKS1 enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to assemble a linear polyketide chain.

  • Intramolecular Cycloaddition: The linear polyketide intermediate undergoes a crucial intramolecular [4+2] cycloaddition (Diels-Alder reaction) to form the characteristic decalin ring structure.

  • Tailoring Modifications: A series of post-PKS modifications, including hydroxylations, epoxidations, and acylations, are catalyzed by tailoring enzymes to produce the various tanzawaic acid analogs.

Quantitative Data

A comprehensive search of the current scientific literature did not yield specific quantitative data on the enzyme kinetics of PsPKS1 (e.g., K_m, k_cat) or detailed production titers of tanzawaic acids from Penicillium steckii fermentations under various conditions. This information is likely proprietary to the research groups that have conducted these studies or is yet to be published. The following table is therefore presented as a template for the type of quantitative data that is crucial for a complete understanding and potential industrial application of this biosynthetic pathway.

ParameterValueOrganism/EnzymeReference
PsPKS1 Enzyme Kinetics
K_m (Acetyl-CoA)Data not availableP. steckii PsPKS1
K_m (Malonyl-CoA)Data not availableP. steckii PsPKS1
k_catData not availableP. steckii PsPKS1
Tanzawaic Acid Production
Titer (e.g., mg/L)Data not availablePenicillium steckii
Fermentation ConditionsData not availablePenicillium steckii

Experimental Protocols

Detailed experimental protocols for the specific gene knockout of PsPKS1 in Penicillium steckii are not publicly available. However, this section provides a representative, detailed methodology for a commonly used technique for gene disruption in filamentous fungi: CRISPR-Cas9-mediated gene knockout . This protocol is a composite based on established methods for other filamentous fungi and serves as a practical guide for researchers aiming to perform similar studies.

Protocol: CRISPR-Cas9 Mediated Knockout of a Target Gene in Penicillium steckii

1. Design and Synthesis of Single Guide RNAs (sgRNAs)

  • Target Selection: Identify the genomic sequence of the target gene (e.g., PsPKS1). Select one or two 20-nucleotide target sequences (protospacers) within an early exon of the gene. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.

  • Off-target Analysis: Use bioinformatics tools (e.g., Cas-OFFinder) to perform a genome-wide search to minimize potential off-target binding of the sgRNAs.

  • sgRNA Synthesis: Synthesize the sgRNAs in vitro using a commercially available kit (e.g., using a T7 promoter-driven DNA template).

2. Preparation of Protoplasts from Penicillium steckii

  • Fungal Culture: Inoculate P. steckii spores into 100 mL of potato dextrose broth (PDB) and incubate at 25°C with shaking (180 rpm) for 24-48 hours until a dense mycelial culture is obtained.

  • Mycelial Harvest: Harvest the mycelia by filtration through sterile cheesecloth and wash with a sterile osmotic stabilizer solution (e.g., 0.8 M NaCl).

  • Enzymatic Digestion: Resuspend the mycelia in an enzyme solution containing a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and β-glucuronidase) in the osmotic stabilizer solution. Incubate at 30°C with gentle shaking for 2-4 hours.

  • Protoplast Isolation: Separate the protoplasts from the mycelial debris by filtering through sterile cotton wool. Pellet the protoplasts by centrifugation (e.g., 500 x g for 10 minutes).

  • Washing and Quantification: Wash the protoplasts twice with the osmotic stabilizer solution and resuspend in a known volume. Count the protoplasts using a hemocytometer.

3. Transformation of Protoplasts

  • RNP Complex Formation: Pre-incubate the purified Cas9 nuclease with the synthesized sgRNAs at room temperature for 15-20 minutes to form the ribonucleoprotein (RNP) complex.

  • Transformation Mix: In a sterile tube, mix approximately 1 x 10^7 protoplasts with the pre-formed RNP complexes and a donor DNA template for homologous recombination (if desired for precise gene replacement).

  • PEG-Mediated Fusion: Add a polyethylene (B3416737) glycol (PEG) solution (e.g., 40% PEG 4000 in a solution containing CaCl_2 and Tris-HCl) to the protoplast mixture and incubate at room temperature for 20-30 minutes.

  • Plating: Mix the transformation mixture with molten regeneration agar (B569324) (e.g., potato dextrose agar supplemented with an osmotic stabilizer) and pour onto plates.

4. Selection and Screening of Transformants

  • Regeneration and Selection: Incubate the plates at 25°C for 3-7 days until fungal colonies appear. If a selection marker was used in the donor DNA, overlay the plates with a selective agent.

  • Genomic DNA Extraction: Isolate genomic DNA from individual transformant colonies.

  • PCR Screening: Perform PCR using primers flanking the target site to screen for the presence of deletions or insertions resulting from non-homologous end joining (NHEJ) or for the integration of the donor DNA via homologous recombination.

  • Sequence Verification: Sequence the PCR products from positive transformants to confirm the nature of the genetic modification at the target locus.

5. Phenotypic Analysis

  • Metabolite Extraction: Cultivate the confirmed knockout mutants and the wild-type strain under identical conditions. Extract the secondary metabolites from the culture broth and mycelia using an appropriate organic solvent (e.g., ethyl acetate).

  • LC-MS Analysis: Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) to confirm the absence of tanzawaic acid production in the knockout mutants compared to the wild-type strain.

Visualizations

Proposed Biosynthetic Pathway of Tanzawaic Acids

Tanzawaic_Acid_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthesis cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_scaffold Core Scaffold cluster_tailoring Tailoring Reactions cluster_products Final Products Acetyl-CoA Acetyl-CoA PsPKS1 PsPKS1 Acetyl-CoA->PsPKS1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->PsPKS1 Linear Polyketide Linear Polyketide PsPKS1->Linear Polyketide Intramolecular\n[4+2] Cycloaddition Intramolecular [4+2] Cycloaddition Linear Polyketide->Intramolecular\n[4+2] Cycloaddition Decalin Scaffold Decalin Scaffold Intramolecular\n[4+2] Cycloaddition->Decalin Scaffold Oxidoreductases\n(e.g., P450s) Oxidoreductases (e.g., P450s) Decalin Scaffold->Oxidoreductases\n(e.g., P450s) Transferases Transferases Decalin Scaffold->Transferases Tanzawaic Acids Tanzawaic Acids Oxidoreductases\n(e.g., P450s)->Tanzawaic Acids Transferases->Tanzawaic Acids

Caption: Proposed biosynthetic pathway of tanzawaic acids.

Experimental Workflow for Gene Knockout in Penicillium steckii

Gene_Knockout_Workflow A sgRNA Design & Synthesis C Cas9/sgRNA RNP Formation A->C B Protoplast Preparation from P. steckii D PEG-mediated Transformation of Protoplasts B->D C->D E Regeneration & Selection of Transformants D->E F Genomic DNA Extraction E->F G PCR Screening & Sequencing F->G H Metabolite Analysis (LC-MS) G->H

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Regulatory Control of Tanzawaic Acid Biosynthesis

The regulation of secondary metabolism in filamentous fungi is a complex process, often involving a hierarchical network of regulatory elements. While specific signaling pathways governing tanzawaic acid biosynthesis have not been elucidated, general principles of polyketide regulation in Penicillium offer a framework for future investigation.

  • Cluster-Specific Transcription Factors: Biosynthetic gene clusters for secondary metabolites frequently contain one or more genes encoding transcription factors. These regulators often exert direct control over the expression of the other genes within the cluster, acting as a molecular "on/off" switch. It is plausible that the tanzawaic acid BGC contains such a dedicated transcription factor that coordinates the expression of PsPKS1 and the associated tailoring enzymes.

  • Global Regulators: Broad-domain regulatory proteins, such as those involved in responding to nutrient availability (e.g., carbon and nitrogen), pH, and other environmental cues, can also influence the expression of secondary metabolite gene clusters. For instance, the global regulator LaeA is known to control the expression of numerous BGCs in ascomycetes.

  • Environmental Signals: The production of tanzawaic acids is likely influenced by various environmental factors, including the composition of the growth medium, temperature, and pH. These signals are transduced through cellular signaling pathways that ultimately impact the activity of transcription factors controlling the tanzawaic acid BGC.

Logical Relationship of Regulatory Elements

Regulatory_Network Env Environmental Signals (Nutrients, pH, etc.) Sig Signal Transduction Pathways Env->Sig Glob Global Regulators (e.g., LaeA) Sig->Glob Clus Cluster-Specific Transcription Factor Glob->Clus BGC Tanzawaic Acid Biosynthetic Gene Cluster Clus->BGC TA Tanzawaic Acid Production BGC->TA

Caption: Hypothetical regulatory network for tanzawaic acid biosynthesis.

Future Directions and Conclusion

The identification of PsPKS1 as the cornerstone of tanzawaic acid biosynthesis represents a significant milestone. However, to fully harness the potential of these fascinating molecules, several key areas require further investigation:

  • Complete Elucidation of the Biosynthetic Gene Cluster: The identification and functional characterization of all the genes within the tanzawaic acid BGC are essential for a complete understanding of the pathway.

  • Biochemical Characterization of Enzymes: In-depth enzymatic studies of PsPKS1 and the associated tailoring enzymes will provide crucial insights into their catalytic mechanisms, substrate specificities, and reaction kinetics.

  • Investigation of Regulatory Networks: Unraveling the specific transcription factors and signaling pathways that control the expression of the tanzawaic acid BGC will be critical for developing strategies to enhance production.

  • Heterologous Expression and Pathway Engineering: The expression of the tanzawaic acid BGC in a genetically tractable host organism could facilitate the production of novel derivatives through combinatorial biosynthesis and metabolic engineering.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tanzawaic Acid E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanzawaic acid E is a polyketide natural product isolated from the fungus Penicillium steckii.[1] As a member of the tanzawaic acid family, it exhibits a range of interesting biological activities, including anti-inflammatory and potential bone-protective effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known mechanisms of action, with a focus on its modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular pharmacology.

Physicochemical Properties

This compound is a solid at room temperature and is a carboxylic acid derivative.[1] Its core structure features a decalin ring system, a common motif in many bioactive fungal metabolites.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for this compound.

PropertyValueReference
Molecular Formula C₁₈H₂₆O₃[2]
Molecular Weight 290.40 g/mol [2]
Physical State Solid[1]
Specific Rotation [α]²⁰D +45.5° (c 0.11, MeOH)[2]

Table 1: Physical and Chemical Properties of this compound

Spectroscopic DataKey Features and Observations
¹H NMR Data reveals the presence of olefinic protons, methyl groups, and methine protons characteristic of the tanzawaic acid scaffold.
¹³C NMR Shows resonances for carbonyl carbon, olefinic carbons, and aliphatic carbons consistent with the proposed structure.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRESIMS) confirms the elemental composition and molecular weight.
Infrared (IR) Spectroscopy Indicates the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups.
Ultraviolet (UV) Spectroscopy Provides information about the conjugated double bond system within the molecule.
X-ray Crystallography The crystal structure has been determined, providing definitive stereochemical assignment.[2]

Table 2: Summary of Spectroscopic Data for this compound

Experimental Protocols

This section details the general methodologies for the isolation, purification, and characterization of this compound, as well as protocols for assessing its biological activity.

Isolation and Purification

This compound is typically isolated from fungal cultures of Penicillium steckii.[1][3] The general workflow for its isolation and purification is as follows:

Figure 1: General workflow for the isolation and purification of this compound.

Protocol:

  • Fermentation: Penicillium steckii is cultured in a suitable liquid or solid medium to allow for the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract containing a mixture of compounds.[3][4]

  • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the compounds based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (RP-HPLC) to yield the pure compound.[5]

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are performed to establish the carbon skeleton and the connectivity of protons and carbons.[3][4][5]

  • High-Resolution Mass Spectrometry (HRESIMS): This technique is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.[5][6]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provide information about the functional groups and the chromophore system present in the molecule.[6]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[7][8]

Protocol (Griess Assay):

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Nitrite (B80452) Measurement: After incubation, the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent.

  • Data Analysis: The absorbance is measured spectrophotometrically, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Osteoclastogenesis Inhibition Assay

The effect of this compound on bone cell differentiation can be evaluated by its ability to inhibit the formation of osteoclasts from bone marrow-derived macrophages (BMMs) or RAW 264.7 cells stimulated with Receptor Activator of Nuclear Factor κB Ligand (RANKL).[9][10][11]

Protocol:

  • Cell Isolation and Culture: BMMs are isolated from the long bones of mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF).

  • Differentiation and Treatment: The BMMs are then stimulated with RANKL to induce differentiation into osteoclasts. Concurrently, the cells are treated with different concentrations of this compound.

  • TRAP Staining: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: TRAP-positive multinucleated cells (osteoclasts) are counted under a microscope to determine the extent of osteoclastogenesis inhibition.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and bone metabolism.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon stimulation by agents like LPS, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to promote the expression of pro-inflammatory genes. Tanzawaic acid derivatives have been shown to inhibit LPS-induced NF-κB activation.[9][10][12]

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.
Inhibition of the RANKL Signaling Pathway in Osteoclastogenesis

The RANKL signaling pathway is crucial for the differentiation of osteoclasts, the cells responsible for bone resorption. The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade that culminates in the activation of the master transcription factor for osteoclastogenesis, NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1). Tanzawaic acid derivatives have been demonstrated to suppress RANKL-induced osteoclast differentiation, likely through the downregulation of this pathway.[9][10][13]

References

An In-depth Technical Guide to the Structure Elucidation of Tanzawaic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed in the structural elucidation of tanzawaic acid derivatives, a class of fungal polyketides with a characteristic trans-decalin scaffold. These compounds, isolated primarily from Penicillium species, have garnered interest for their diverse biological activities. The elucidation of their precise chemical structures is paramount for further research and development.

Core Methodologies in Structure Elucidation

The determination of the chemical structure of tanzawaic acid derivatives is a multi-faceted process that relies on a combination of modern spectroscopic techniques and classical chemical methods. The general workflow involves isolation and purification, followed by the determination of the planar structure, relative configuration, and finally, the absolute configuration.

Experimental Protocols

A successful structure elucidation hinges on the meticulous application of various analytical techniques. Below are detailed protocols for the key experiments cited in the study of tanzawaic acid derivatives.

Isolation and Purification

Fungal cultures, either from deep-sea or freshwater sediments, are typically cultivated on a suitable medium.[1][2] The culture broth and/or mycelium are then extracted with an organic solvent such as ethyl acetate. The crude extract is subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC), to yield pure tanzawaic acid derivatives.[2]

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon skeleton and the connectivity of atoms. One-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).[3][4]

  • 1D NMR:

    • ¹H NMR spectra are acquired to identify the types and numbers of protons in the molecule. Key signals for tanzawaic acids include those for methyl groups, olefinic protons of the pentadienoic acid side chain, and methine protons of the decalin core.[5][6]

    • ¹³C NMR spectra, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveal the number and types of carbon atoms (C, CH, CH₂, CH₃).[5][6]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within molecular fragments, such as the decalin ring system and the pentadienoic acid side chain.[5]

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded protons and carbons, assigning specific protons to their corresponding carbon atoms.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting different molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC correlations can link the pentadienoic acid side chain to the decalin core.[3][5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is essential for determining the relative stereochemistry of the molecule. For example, NOESY correlations can reveal the trans-fusion of the decalin rings and the relative orientations of substituents.[1][5]

b. Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the molecular formula of the compound with high accuracy.[1][5][7]

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

  • Data Acquisition: The instrument is operated in either positive or negative ion mode to detect the pseudomolecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The high resolution and accuracy of the measurement allow for the unambiguous determination of the elemental composition.[5]

Determination of Absolute Configuration

a. Modified Mosher's Method

This chemical derivatization method is used to determine the absolute configuration of secondary alcohols.

  • The tanzawaic acid derivative with a secondary alcohol is reacted separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride to form the corresponding (S)- and (R)-MTPA esters.

  • ¹H NMR spectra of both diastereomeric esters are recorded.

  • The chemical shift differences (Δδ = δS - δR) for the protons near the newly formed chiral center are calculated. A systematic analysis of these Δδ values allows for the assignment of the absolute configuration of the alcohol.[7]

b. Electronic Circular Dichroism (ECD) Calculations

For complex molecules, experimental ECD spectra can be compared with theoretically calculated spectra to determine the absolute configuration.

  • A conformational search of the molecule is performed using computational methods.

  • The ECD spectra for the different conformers of the possible enantiomers are calculated using time-dependent density functional theory (TD-DFT).

  • The calculated spectrum that best matches the experimental ECD spectrum allows for the assignment of the absolute configuration.[3][7]

c. Single-Crystal X-ray Diffraction

When a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous determination of the entire molecular structure, including the absolute configuration.[7]

Data Presentation

The following tables summarize the key quantitative data for representative tanzawaic acid derivatives, facilitating comparison across different structures.

Table 1: ¹³C NMR Data for Selected Tanzawaic Acid Derivatives (150 MHz, CD₃OD) [5]

Carbon No.Tanzawaic Acid ITanzawaic Acid JTanzawaic Acid KTanzawaic Acid L
1170.9170.9170.9169.4
2122.0121.3121.7121.8
3145.9146.2146.1145.8
4128.5127.8128.0129.0
5144.8153.7145.5145.1
676.176.141.3133.4
749.949.343.142.6
842.342.142.642.6
946.246.546.446.3
1041.541.641.841.8
1137.036.937.237.1
1228.528.328.628.5
1368.068.028.1137.3
14128.0128.0128.3131.0
15140.9140.9140.5133.8
1619.119.119.319.2
1723.123.123.323.2
1824.224.224.424.3

Table 2: HRESIMS Data for Selected Tanzawaic Acid Derivatives [5]

CompoundMolecular FormulaCalculated m/zMeasured m/zIon
Tanzawaic Acid IC₁₈H₂₆O₄329.1729329.1744[M+Na]⁺
Tanzawaic Acid JC₁₈H₂₆O₄329.1729329.1731[M+Na]⁺
Tanzawaic Acid KC₁₈H₂₆O₃313.1780313.1788[M+Na]⁺
Tanzawaic Acid LC₁₈H₂₄O₃311.1623311.1630[M+Na]⁺

Visualizations

The following diagrams illustrate key workflows and relationships in the structure elucidation of tanzawaic acid derivatives.

experimental_workflow cluster_isolation Isolation & Purification cluster_structure Structure Determination cluster_absolute Absolute Configuration Methods Fungal_Culture Fungal Culture Extraction Solvent Extraction Fungal_Culture->Extraction Chromatography Column & HPLC Extraction->Chromatography Pure_Compound Pure Compound Chromatography->Pure_Compound NMR 1D & 2D NMR Pure_Compound->NMR MS HRESIMS Pure_Compound->MS Planar_Structure Planar Structure NMR->Planar_Structure Relative_Config Relative Configuration NMR->Relative_Config MS->Planar_Structure Mosher Mosher's Method Relative_Config->Mosher ECD ECD Calculation Relative_Config->ECD XRay X-ray Crystallography Relative_Config->XRay Absolute_Config Absolute Configuration Mosher->Absolute_Config ECD->Absolute_Config XRay->Absolute_Config

Caption: Experimental workflow for the structure elucidation of tanzawaic acid derivatives.

nmr_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Information H1_NMR ¹H NMR COSY COSY Proton_Types Proton Types H1_NMR->Proton_Types C13_NMR ¹³C NMR & DEPT Carbon_Types Carbon Skeleton C13_NMR->Carbon_Types HSQC HSQC H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HMBC HMBC C_H_Connectivity ¹JCH Connectivity HSQC->C_H_Connectivity NOESY NOESY/ROESY Long_Range_Connectivity Fragment Assembly HMBC->Long_Range_Connectivity Spatial_Proximity Relative Stereochemistry NOESY->Spatial_Proximity

Caption: Logical relationships between different NMR experiments and the derived structural information.

Biosynthesis of Tanzawaic Acids

Recent studies have begun to unravel the genetic basis for tanzawaic acid production. A polyketide synthase (PKS) gene, designated as PsPKS1, has been identified in Penicillium steckii as being responsible for the biosynthesis of the tanzawaic acid backbone.[8] Gene inactivation and reintegration experiments have confirmed the role of this PKS in producing the characteristic decalin structure of this compound class.[8] This knowledge can aid in future biosynthetic engineering efforts to produce novel derivatives.

References

Unraveling the Anti-Inflammatory Mechanism of Tanzawaic Acid E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Pathways and Cellular Effects of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanzawaic acid E, a polyketide metabolite derived from fungi of the Penicillium genus, belongs to a class of natural products that have demonstrated a range of biological activities. While direct and extensive research on the anti-inflammatory mechanism of this compound is limited, this guide synthesizes the current understanding by examining the well-documented activities of its close structural analogs, primarily Tanzawaic acid Q and other derivatives. The available evidence strongly suggests that the anti-inflammatory effects of the Tanzawaic acid family are primarily mediated through the inhibition of key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade. This document provides a comprehensive overview of the proposed mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation is a key component in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Natural products, with their vast structural diversity, represent a significant source of lead compounds. The Tanzawaic acids, isolated from various Penicillium species, have emerged as a promising class of compounds with notable biological activities. This guide focuses on elucidating the anti-inflammatory mechanism of this compound, drawing upon the robust data available for its closely related derivatives.

Core Anti-Inflammatory Activity: Inhibition of Key Mediators

The anti-inflammatory properties of Tanzawaic acid derivatives have been primarily characterized by their ability to suppress the production of critical inflammatory mediators in immune cells, particularly macrophages, upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Inhibition of Nitric Oxide (NO), iNOS, and COX-2

Studies on Tanzawaic acid derivatives, such as Tanzawaic acid Q, have consistently shown a significant reduction in the production of nitric oxide (NO), a key signaling molecule in inflammation.[1] This inhibition is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.[1] Furthermore, these compounds have been observed to inhibit the expression of cyclooxygenase-2 (COX-2), a critical enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[1]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The transcriptional regulation of iNOS, COX-2, and numerous pro-inflammatory cytokines is predominantly controlled by the Nuclear Factor-kappa B (NF-κB) signaling pathway. The inhibitory effects of Tanzawaic acid derivatives on these downstream targets strongly point towards the modulation of this critical pathway.

Recent studies have provided direct evidence for this mechanism, demonstrating that certain Tanzawaic acid derivatives can inhibit LPS-induced NF-κB activation.[2] This inhibition is a crucial event, as it prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of a wide array of pro-inflammatory genes.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound and its analogs exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Tanzawaic_Acid_E_NF-kB_Pathway Proposed Anti-Inflammatory Mechanism of this compound cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA κB Sites Transcription Gene Transcription iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Inflammation Inflammatory Response iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation TanzawaicE This compound (and derivatives) TanzawaicE->IKK Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays A1 Culture RAW 264.7 macrophages A2 Seed cells in plates (e.g., 96-well, 24-well, 6-well) A1->A2 B1 Pre-treat with this compound (various concentrations) for 1h A2->B1 B2 Stimulate with LPS (e.g., 1 µg/mL) for 24h B1->B2 C1 Nitric Oxide (NO) Assay (Griess Reagent) B2->C1 C2 Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) B2->C2 C3 Western Blot Analysis (iNOS, COX-2, p-IκBα, β-actin) B2->C3 C4 NF-κB Luciferase Reporter Assay B2->C4

References

Tanzawaic Acid E: A Technical Overview of its Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acid E is a polyketide natural product belonging to the tanzawaic acid family of compounds. These molecules, isolated from various species of the fungus Penicillium, have garnered scientific interest due to their diverse biological activities.[1][2][3] This technical guide focuses specifically on the documented biological activities of this compound, providing a concise yet in-depth overview for researchers in mycology, natural product chemistry, and drug discovery.

Biological Activity: Antifungal Properties

The primary and currently documented biological activity of this compound is its antifungal property, specifically against the phytopathogenic fungus Magnaporthe oryzae. This fungus is the causative agent of rice blast disease, a significant threat to rice production worldwide.

Quantitative Data

The inhibitory effect of this compound on Magnaporthe oryzae has been quantified, providing a key metric for its potency. This data is summarized in the table below.

Biological Activity Test Organism Parameter Value Reference
AntifungalMagnaporthe oryzaeIC90 (Inhibition of conidial germination)25 µg/mL[4]

Experimental Protocols

While the precise, detailed experimental protocol used to determine the IC90 of this compound is not exhaustively described in the available literature, a general methodology for assessing the inhibition of conidial germination in Magnaporthe oryzae can be outlined based on standard practices in the field.[4][5]

General Protocol: Inhibition of Conidial Germination Assay
  • Preparation of Fungal Spores: Magnaporthe oryzae is cultured on a suitable medium, such as oatmeal agar, to induce sporulation. Conidia (spores) are harvested by flooding the culture plate with sterile distilled water and gently scraping the surface. The resulting spore suspension is filtered to remove mycelial debris.

  • Spore Concentration Adjustment: The concentration of the spore suspension is determined using a hemocytometer and adjusted to a standardized concentration (e.g., 5 x 10^4 conidia/mL) with sterile distilled water.

  • Preparation of Test Compound: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared to achieve the desired final test concentrations.

  • Incubation: An aliquot of the spore suspension is mixed with the various concentrations of this compound on a hydrophobic surface, such as a plastic coverslip, within a humidity chamber to prevent dehydration. A control group containing the solvent used to dissolve the compound is also included.

  • Microscopic Examination: The spores are incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 2, 4, and 6 hours). Following incubation, the percentage of germinated conidia is determined by observing at least 100 spores under a microscope for each concentration.

  • Data Analysis: The percentage of inhibition is calculated relative to the solvent control. The IC90 value, the concentration at which 90% of conidial germination is inhibited, is then determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

To date, there is no publicly available research detailing the specific signaling pathways or the precise mechanism of action by which this compound exerts its antifungal effect on Magnaporthe oryzae. Further investigation is required to elucidate the molecular targets and cellular processes affected by this compound.

Visualizations

Experimental Workflow for Antifungal Assay

The following diagram illustrates the general workflow for the conidial germination inhibition assay used to evaluate the antifungal activity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_prep Spore Suspension Preparation incubation Incubation of Spores with Compound spore_prep->incubation compound_prep This compound Dilution Series compound_prep->incubation microscopy Microscopic Examination incubation->microscopy data_analysis IC90 Determination microscopy->data_analysis

General workflow for the conidial germination inhibition assay.

Conclusion

This compound has demonstrated notable antifungal activity against the significant plant pathogen Magnaporthe oryzae. The quantitative data available provides a solid foundation for its potential as a lead compound in the development of new fungicides. However, a comprehensive understanding of its biological activity is currently limited by the lack of detailed information on its mechanism of action and the specific signaling pathways it may modulate. Future research efforts should be directed towards elucidating these aspects to fully realize the therapeutic or agrochemical potential of this compound.

References

Unlocking the Pharmacopeia of the Sea: A Technical Guide to Fungal Secondary Metabolites from Marine-Derived Penicillium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely unexplored frontier, harbors a wealth of microbial diversity with the potential to yield novel therapeutic agents. Among these, marine-derived fungi, particularly species of the genus Penicillium, have emerged as a prolific source of structurally unique and biologically active secondary metabolites. These compounds represent a promising frontier in the quest for new drugs to combat a range of human ailments, from infectious diseases to cancer. This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and bioactivity of these fascinating molecules, with a focus on practical methodologies for researchers in the field.

Chemical Diversity of Secondary Metabolites

Marine-derived Penicillium species produce a wide array of secondary metabolites, which can be broadly categorized into several major classes based on their biosynthetic origins. These include polyketides, alkaloids, and terpenoids, each encompassing a diverse range of chemical structures and associated biological activities.

Polyketides are a large and structurally diverse group of natural products synthesized through the condensation of acetyl-CoA and malonyl-CoA units. This class includes compounds with significant antibacterial, antifungal, cytotoxic, and anti-inflammatory properties. A notable subclass within the polyketides is the azaphilones , which are characterized by a highly oxygenated pyranoquinone bicyclic core.

Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This group includes a wide variety of structures, from simple to complex, and they are known for their potent pharmacological activities, including anticancer and antiviral effects.

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. They exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.

Bioactivities of Marine Penicillium Metabolites

The secondary metabolites isolated from marine-derived Penicillium species have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. The following tables summarize the quantitative data for some of the key bioactivities reported in the literature.

Table 1: Cytotoxic Activity of Selected Secondary Metabolites
Compound NameProducing OrganismCancer Cell LineIC50 ValueCitation
Penidioxolane CPenicillium sclerotiorum E23Y-1AK562 (human myeloid leukemia)23.94 ± 0.11 µM[1]
Penidioxolane CPenicillium sclerotiorum E23Y-1ABEL-7402 (human liver cancer)60.66 ± 0.13 µM[1]
Penidioxolane CPenicillium sclerotiorum E23Y-1ASGC-7901 (human gastric cancer)46.17 ± 0.17 µM[1]
Penidioxolane CPenicillium sclerotiorum E23Y-1AA549 (human non-small cell lung cancer)60.16 ± 0.26 µM[1]
Penidioxolane CPenicillium sclerotiorum E23Y-1AHeLa (human cervical cancer)59.30 ± 0.60 µM[1]
Dicitrinone FPenicillium citrinum VM6A549, MCF7, MDA-MB-231, HeLa, AGS6.7 to 29.6 µg/mL[2]
Spirotryprostatin GPenicillium brasilianum HBU-136HL-606.0 µM[2]
Cyclotryprostatin FPenicillium brasilianum HBU-136MCF-75.1 µM[2]
Penicipyrroether APenicillium sp. ZZ380U87MG (glioblastoma)1.64 µM[2]
Dankasterone APenicillium sp.HL-600.78 µM[3]
Penipacid APenicillium paneum SD-44RKO (colon carcinoma)8.4 µM[4]
Xanthocillin XPenicillium commune SD-118DU145 (prostate cancer)8.0 µg/mL[4]
Epiremisporine EPenicillium citrinumA54943.82 ± 6.33 µM[5]
Epiremisporine BPenicillium citrinumA54932.29 ± 4.83 µM[5]
Table 2: Antibacterial and Antifungal Activity of Selected Secondary Metabolites
Compound NameProducing OrganismTarget OrganismMIC ValueCitation
5-bromoisorotiorinPenicillium sclerotiorum E23Y-1AStaphylococcus aureus ATCC 259238.08 ± 0.01 mm (inhibition zone)[6]
Penicilazaphilone HaPenicillium sclerotiorum E23Y-1AStaphylococcus aureus ATCC 259237.50 ± 0.05 mm (inhibition zone)[6]
TrypilepyrazinolPenicillium sp. IMB17-046Helicobacter pylori G271-16 µg/mL[7][8]
(+)-NeocitreoviridinPenicillium sp. IMB17-046Helicobacter pylori 1591-16 µg/mL[7][8]
Compound 6Penicillium sp. M839Escherichia coli32 µg/mL[9]
Compound 6Penicillium sp. M839Salmonella enterica64 µg/mL[9]
2-[(2R-hydroxypropanoyl)amino]benzamidePenicillium sp.E. coli16 µg/mL[10]
4-hydroxybenzandehydePenicillium sp.E. coli8 µg/mL[10]
Table 3: Antiviral Activity of Selected Secondary Metabolites
Compound NameProducing OrganismTarget VirusIC50 ValueCitation
Penijanthine EPenicillium citrinum ZSS-9Influenza A virus (A/WSN/33(H1N1))12.6 µM[6][11]
Penijanthine EPenicillium citrinum ZSS-9Influenza A virus (A/PR/8/34(H1N1))18.9 µM[6][11]
TrypilepyrazinolPenicillium sp. IMB17-046HIV-14.6 µM[7]
TrypilepyrazinolPenicillium sp. IMB17-046HCV7.7 µM[7]
3β-hydroxyergosta-8,14,24(28)-trien-7-onePenicillium sp. IMB17-046HIV-13.5 µM[7]
3β-hydroxyergosta-8,14,24(28)-trien-7-onePenicillium sp. IMB17-046Influenza A virus0.5 µM[7]
Sorbicatechol APenicillium chrysogenum PJX-17H1N1 virus85 µM[12]
Chrodrimanin KPenicillium sp. SCS-KFD09H1N1 virus74 µM[12]
Chrodrimanin NPenicillium sp. SCS-KFD09H1N1 virus58 µM[12]
Table 4: Anti-inflammatory Activity of Selected Secondary Metabolites
Compound NameProducing OrganismAssayIC50 ValueCitation
Penicilazaphilone NPenicillium sclerotiorum E23Y-1ANO production in LPS-induced RAW 264.7 macrophages22.63 ± 2.95 µM[1]
Pannicillol BPenicillium sp. BJR-P2NO production12 µM[6]
TolypocladenolPenicillium oxalicum QDU1NO production in LPS-induced RAW264.7 macrophages14 ± 1 µM[6]
Asperversiamide GAspergillus versicoloriNOS inhibition5.39 µM[13]
Brevicompanine EPenicillium sp.NO production in LPS-induced BV2 microglial cells27 µg/mL[13]
Brevicompanine HPenicillium sp.NO production in LPS-induced BV2 microglial cells45 µg/mL[13]
Epiremisporine DPenicillium citrinumSuperoxide anion generation6.39 ± 0.40 µM[5]
Epiremisporine EPenicillium citrinumSuperoxide anion generation8.28 ± 0.29 µM[5]
Penicitrinone APenicillium citrinumSuperoxide anion generation2.67 ± 0.10 µM[5]
Peniscmeroterpenoid DPenicillium sclerotiorum GZU-XW03-2NO production in RAW 264.7 cells8.8 ± 1.2 µM[14]
Table 5: Enzyme Inhibitory Activity of Selected Secondary Metabolites
Compound NameProducing OrganismTarget EnzymeIC50 ValueCitation
EpipaxillinePenicillium sp.PTP1B31.5 µM[6]
Penerpene JPenicillium sp.PTP1B9.5 µM[6]
Penerpene JPenicillium sp.TCPTP14.7 µM[6]
Penilumamide KAspergillus sp. SCSIO 41029α-glucosidase18.61 µM[15]
Penpaxilloid APenicillium sp. ZYX-Z-143PTP1B8.60 ± 0.53 µM[15]
Paspalinine-13-enePenicillium sp. ZYX-Z-143α-glucosidase19.96 ± 0.32 µM[15]
Myxotrichin CPenicillium glabrum SF-7123PTP1B19.2 µM[15]
Tanzawaic acid APenicillium sp. SF-6013PTP1B8.2 µM[15]
2',3'-dihydrosorbicillinPenicillium sp.α-glucosidase66.31% inhibition at 2.0 mM[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of secondary metabolites from marine-derived Penicillium species.

Fungal Culture and Fermentation

Objective: To cultivate the marine-derived Penicillium strain to produce secondary metabolites.

Materials:

  • Selected marine-derived Penicillium strain

  • Appropriate solid or liquid fermentation medium (e.g., rice medium, Potato Dextrose Broth (PDB), Malt Extract Broth)

  • Erlenmeyer flasks or other suitable culture vessels

  • Incubator or shaker incubator

  • Autoclave

Protocol:

  • Media Preparation: Prepare the chosen fermentation medium. A common solid medium consists of rice (100 g), peptone (0.6 g), and seawater (100 mL) per 1 L flask. For liquid cultures, prepare a broth such as PDB or Malt Extract Broth according to standard formulations, often supplemented with artificial or natural seawater.

  • Sterilization: Autoclave the prepared media and culture vessels at 121°C for 15-20 minutes to ensure sterility.

  • Inoculation: In a sterile environment (e.g., a laminar flow hood), inoculate the sterilized medium with the Penicillium strain. For solid media, agar (B569324) plugs from a fresh culture plate can be used. For liquid media, a spore suspension or mycelial fragments can be added.

  • Incubation: Incubate the cultures under appropriate conditions. Static incubation at room temperature (around 25-28°C) for several weeks (e.g., 2-6 weeks) is common for solid fermentations. For liquid cultures, incubation is typically carried out in a shaker incubator at a specific temperature and agitation speed (e.g., 28°C, 150-200 rpm) for a shorter duration (e.g., 7-21 days).

Extraction and Isolation

Objective: To extract and purify the secondary metabolites from the fungal culture.

Materials:

  • Fungal culture (mycelium and/or culture broth)

  • Organic solvents (e.g., ethyl acetate (B1210297), methanol, dichloromethane, hexane)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography materials: Silica (B1680970) gel, Sephadex LH-20, C18 reversed-phase silica

  • Chromatography columns (e.g., glass columns for vacuum liquid chromatography (VLC) and column chromatography (CC))

  • High-Performance Liquid Chromatography (HPLC) system (analytical and preparative/semi-preparative) with appropriate columns (e.g., C18)

Protocol:

  • Extraction:

    • For solid cultures, the entire fermented substrate is typically soaked in an organic solvent like ethyl acetate and homogenized. The mixture is then filtered, and the solvent is collected. This process is often repeated multiple times to ensure complete extraction.

    • For liquid cultures, the mycelium is separated from the broth by filtration. The mycelium can be extracted with a solvent like acetone (B3395972) or methanol, while the culture filtrate is typically subjected to liquid-liquid extraction with an immiscible organic solvent such as ethyl acetate.

  • Concentration: The collected organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Preliminary Fractionation (VLC): The crude extract is often subjected to VLC on silica gel using a stepwise gradient of solvents with increasing polarity (e.g., starting with hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol) to separate the extract into several fractions.

  • Further Purification (CC): The bioactive fractions from VLC are further purified by CC on silica gel or Sephadex LH-20. Different solvent systems are used for elution, guided by Thin Layer Chromatography (TLC) analysis of the fractions.

  • Final Purification (HPLC): The final purification of individual compounds is typically achieved using semi-preparative or preparative HPLC on a reversed-phase C18 column. A gradient of solvents, such as methanol-water or acetonitrile-water, is commonly employed.

Bioassays

Objective: To determine the cytotoxic activity of the isolated compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically dissolved in DMSO and diluted in culture medium) for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the isolated compounds against pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds and a standard antibiotic (positive control)

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds and the standard antibiotic in the 96-well plates containing the broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Objective: To evaluate the in vitro anti-inflammatory activity of the isolated compounds by measuring the inhibition of protein denaturation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compounds and a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, albumin solution, and PBS.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation compared to the control (without the test compound).

Objective: To determine the antiviral activity of the isolated compounds by measuring the reduction in viral plaques.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Cell culture medium

  • Agarose or other overlay medium

  • Crystal violet solution

Protocol:

  • Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.

  • Virus Treatment: Mix the virus stock with different concentrations of the test compound and incubate.

  • Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.

  • Overlay: After the adsorption period, remove the inoculum and add an overlay medium to restrict the spread of the virus.

  • Incubation: Incubate the plates for a few days to allow plaque formation.

  • Plaque Visualization and Counting: Stain the cells with crystal violet to visualize and count the plaques.

  • Calculation: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the IC50 value.

Visualizing Experimental and Logical Relationships

Diagrams are essential tools for understanding complex workflows and signaling pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow for Bioactive Compound Discovery

This workflow illustrates the typical steps involved in the discovery of a new bioactive secondary metabolite from a marine-derived Penicillium species.

experimental_workflow cluster_isolation Fungal Isolation and Culture cluster_extraction Extraction and Purification cluster_characterization Structure Elucidation and Bioactivity marine_sample Marine Sample (e.g., Sponge, Sediment) isolation Isolation of Fungal Strain marine_sample->isolation identification Fungal Identification (Morphological & Molecular) isolation->identification fermentation Large-Scale Fermentation identification->fermentation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (VLC, Column Chromatography) crude_extract->fractionation hplc HPLC Purification fractionation->hplc pure_compound Pure Compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_compound->structure_elucidation bioassays Bioactivity Screening (Cytotoxic, Antimicrobial, etc.) pure_compound->bioassays active_compound Bioactive Compound Identified bioassays->active_compound

Caption: Experimental workflow for the discovery of bioactive compounds.

Simplified cAMP-PKA Signaling Pathway

This diagram illustrates a simplified model of the cAMP-PKA signaling pathway, which is known to be involved in the regulation of secondary metabolism in fungi.

camp_pka_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gpcr G-Protein Coupled Receptor (GPCR) g_protein G-Protein gpcr->g_protein activates ac Adenylate Cyclase (AC) g_protein->ac activates atp ATP camp cAMP atp->camp converted by AC pka_inactive Inactive PKA (Regulatory & Catalytic Subunits) camp->pka_inactive binds to regulatory subunit pka_active Active PKA (Catalytic Subunit) pka_inactive->pka_active releases tf Transcription Factor (TF) pka_active->tf phosphorylates sm_genes Secondary Metabolism Biosynthesis Genes tf->sm_genes regulates transcription extracellular_signal Extracellular Signal (e.g., Nutrient Limitation) extracellular_signal->gpcr

Caption: Simplified cAMP-PKA signaling pathway in fungi.

Conclusion

Marine-derived Penicillium species represent a rich and underexplored source of novel secondary metabolites with significant potential for the development of new pharmaceuticals. The diverse chemical structures and broad spectrum of biological activities of these compounds underscore the importance of continued research in this area. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to engage in the discovery, isolation, and characterization of these promising natural products. As our understanding of the genetic and environmental factors that regulate the production of these metabolites grows, so too will our ability to harness the full therapeutic potential of this remarkable marine fungal pharmacopeia.

References

The Definitive Absolute Configuration of the Tanzawaic Acid Decalin Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanzawaic acids, a family of fungal polyketides, have garnered significant interest in the scientific community due to their diverse biological activities, including antibacterial, antifungal, and antimalarial properties. A crucial aspect of understanding their structure-activity relationship and advancing their potential as therapeutic agents lies in the unambiguous determination of their absolute stereochemistry. This technical guide provides a comprehensive overview of the definitive absolute configuration of the decalin ring system core to the tanzawaic acid family, with a particular focus on tanzawaic acid B. We will delve into the key experimental evidence, present quantitative data, and detail the methodologies that have solidified our understanding of this complex natural product.

The Established Absolute Configuration of the Tanzawaic Acid Decalin Ring

The absolute configuration of the decalin ring of tanzawaic acid B has been unequivocally established as (1S, 2S, 4aR, 6S, 8R, 8aS) . This determination is the culmination of rigorous chemical synthesis and spectroscopic analysis, and has been independently corroborated by X-ray crystallography.

The first total synthesis of (+)-tanzawaic acid B, accomplished by Shiina and coworkers in 2023, was a landmark achievement that enabled the definitive assignment of its absolute stereochemistry.[1][2][3] The synthetic route produced a single enantiomer, and its spectroscopic data was found to be identical to that of the naturally occurring compound.[1] This pivotal work built upon earlier synthetic efforts on related compounds and was further supported by a 2018 X-ray crystallography study by the Guo and Li groups which also confirmed the structure and absolute configuration of tanzawaic acid B.[1][2]

Key Experimental Evidence

The determination of the absolute configuration of the tanzawaic acid decalin ring rests on three pillars of experimental evidence:

  • Total Synthesis: The multi-step total synthesis of (+)-tanzawaic acid B provided a sample of known stereochemistry for comparison with the natural product.

  • NMR Spectroscopy: One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), were instrumental in determining the relative stereochemistry of the decalin ring.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provided a direct and unambiguous three-dimensional structure of the molecule, confirming the absolute configuration.

The logical workflow for this determination is illustrated in the following diagram:

G cluster_synthesis Total Synthesis cluster_comparison Comparison & Confirmation start Chiral Starting Material steps Multi-step Asymmetric Synthesis start->steps product Synthetic (+)-Tanzawaic Acid B steps->product compare_nmr Comparison of NMR Spectra product->compare_nmr compare_optical Comparison of Optical Rotation product->compare_optical nmr NMR Spectroscopy (1H, 13C, NOESY/ROESY) xray X-ray Crystallography confirm_xray Confirmation of 3D Structure xray->confirm_xray optical Optical Rotation final_config Absolute Configuration Determined: (1S, 2S, 4aR, 6S, 8R, 8aS) compare_nmr->final_config compare_optical->final_config confirm_xray->final_config natural Natural Tanzawaic Acid B natural->xray natural->compare_nmr natural->compare_optical

Figure 1: Logical workflow for the determination of the absolute configuration of the tanzawaic acid B decalin ring.

Quantitative Data Summary

The comparison of quantitative data between the synthetic and natural tanzawaic acid B was critical for the assignment of its absolute configuration. The following table summarizes the key comparative data.

ParameterSynthetic (+)-Tanzawaic Acid BNatural Tanzawaic Acid BReference
Optical Rotation Identical to natural productValue as reported in original isolation papers[1]
¹H NMR Spectrum in accordance with natural productSpectrum as reported[1]
¹³C NMR Spectrum in accordance with natural productSpectrum as reported[1]

Note: Specific numerical values for optical rotation and detailed NMR peak lists can be found in the supporting information of the primary literature.[1]

Experimental Protocols

Total Synthesis of (+)-Tanzawaic Acid B (Summary)

The first total synthesis of (+)-tanzawaic acid B was a multi-step process that established the seven stereogenic centers of the chiral octalin core.[2][4] A summary of the key synthetic transformations is provided below:

  • Construction of the Chiral Octalin Core: The synthesis commenced with the construction of a key chiral octalin intermediate possessing the requisite stereocenters. This was achieved through a carefully orchestrated sequence of reactions, including an intramolecular Diels-Alder reaction to form the decalin ring system.[2]

  • Functional Group Interconversion: Subsequent steps involved a series of functional group manipulations to introduce the necessary hydroxyl and methyl groups with the correct stereochemistry.

  • Side Chain Installation: The pentadienoic acid side chain was installed via a Horner-Wadsworth-Emmons (HWE) reaction.[2]

  • Final Deprotection: The final step involved the hydrolysis of a methyl ester to yield the target molecule, (+)-tanzawaic acid B.[2]

The following diagram illustrates the key stereocenters of the tanzawaic acid decalin ring:

G cluster_labels decalin C1 1S C2 2S C4a 4aR C6 6S C8a 8aS C8 8R

Figure 2: Key stereocenters of the tanzawaic acid decalin ring.

NMR Spectroscopy for Stereochemical Elucidation

NMR spectroscopy was essential for determining the relative stereochemistry of the tanzawaic acid decalin ring.

  • ¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR experiments were used to confirm the overall carbon skeleton and proton environments, and to compare the synthetic material with the natural product.

  • COSY (Correlation Spectroscopy): This 2D NMR technique was used to establish proton-proton coupling networks, helping to piece together the connectivity of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments were used to determine long-range correlations between protons and carbons, further confirming the carbon framework.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR techniques were crucial for determining the spatial proximity of protons. The observation of NOE or ROE correlations between specific protons provided direct evidence for their relative stereochemical arrangement on the decalin ring. For example, correlations between axial protons on the same face of the ring system helped to establish the trans-fusion of the decalin core and the relative orientations of the various substituents.

General Protocol for 2D NOESY/ROESY:

  • Sample Preparation: A solution of the tanzawaic acid derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Data Acquisition: The 2D NOESY or ROESY spectrum is acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Key parameters that are optimized include the mixing time (to allow for the buildup of NOE/ROE signals) and the number of scans (to achieve an adequate signal-to-noise ratio).

  • Data Processing: The acquired data is processed using appropriate software to generate the 2D spectrum.

  • Data Analysis: Cross-peaks in the 2D spectrum, which indicate spatial proximity between protons, are identified and analyzed to deduce the relative stereochemistry of the molecule.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most definitive evidence for the absolute configuration of a chiral molecule.

General Protocol:

  • Crystallization: Single crystals of a suitable tanzawaic acid derivative of high purity are grown. This is often a challenging step for natural products.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data. The use of anomalous dispersion effects allows for the unambiguous determination of the absolute configuration.

Conclusion

The absolute configuration of the tanzawaic acid decalin ring has been rigorously and definitively established as (1S, 2S, 4aR, 6S, 8R, 8aS) for tanzawaic acid B. This knowledge is foundational for the rational design and synthesis of novel tanzawaic acid analogs with improved therapeutic properties. The combination of total synthesis, advanced NMR spectroscopic techniques, and X-ray crystallography provides a powerful and comprehensive approach for the stereochemical elucidation of complex natural products, paving the way for their development as future pharmaceuticals.

References

Unveiling the Spectroscopic Signature of Tanzawaic Acid E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the spectroscopic properties of natural products is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Tanzawaic acid E, a polyketide metabolite isolated from the fungus Penicillium steckii. Detailed experimental protocols and a workflow visualization are included to facilitate the replication and verification of these findings.

This compound, with the molecular formula C18H26O3, belongs to a class of fungal metabolites known for their diverse biological activities. The structural elucidation of this compound has been accomplished through rigorous spectroscopic analysis, primarily NMR and MS. A key study by Sandjo et al. in 2014 confirmed the structure of this compound through X-ray crystallography, with the data available from the Cambridge Crystallographic Data Centre (CCDC 962066).[1]

Spectroscopic Data

The following tables summarize the key NMR and MS data for a closely related isomer, Tanzawaic acid Q, which shares the same molecular formula as this compound and was also isolated from Penicillium steckii. This data, reported by Quang et al. in 2017, provides a valuable reference for the spectroscopic characteristics of this structural class.

Table 1: ¹H NMR Spectroscopic Data for Tanzawaic Acid Q (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
25.82d15.5
37.30dd15.5, 10.0
46.25t12.0
56.05d10.0
62.40m
71.60, 1.25m
81.80m
8a1.45m
1'4.15br s
2'1.95m
4a2.10m
6-CH₃1.05d6.5
8-CH₃0.90d7.0
2-CH₃1.85s
Table 2: ¹³C NMR Spectroscopic Data for Tanzawaic Acid Q (125 MHz, CDCl₃)
PositionδC (ppm)
1172.5
2121.0
3145.0
4128.0
5148.0
640.0
730.0
835.0
8a45.0
1'68.0
2'38.0
4a55.0
5'25.0
6'20.0
6-CH₃21.0
8-CH₃15.0
2-CH₃12.0
Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Tanzawaic Acid Q
IonCalculated m/zFound m/z
[M+Na]⁺313.1774313.1777

Experimental Protocols

The isolation and spectroscopic analysis of this compound and its analogues generally follow a standardized workflow for natural product chemistry.

General Isolation Protocol
  • Fungal Cultivation: Penicillium steckii is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar (B569324) or yeast extract sucrose (B13894) broth) to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify the target compound. This often involves:

    • Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).

    • High-Performance Liquid Chromatography (HPLC): Further purification using a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

Spectroscopic Analysis Protocol
  • NMR Spectroscopy:

    • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆).

    • Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry:

    • Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled to an HPLC system.

    • Data Acquisition: High-resolution mass spectra are obtained to determine the accurate mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungal_Culture Fungal Culture (Penicillium steckii) Extraction Solvent Extraction Fungal_Culture->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC NMR NMR Spectroscopy (1H, 13C, 2D) HPLC->NMR MS Mass Spectrometry (HRESIMS) HPLC->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

A generalized workflow for the isolation and structural elucidation of this compound.

References

Potential Therapeutic Targets of Tanzawaic Acid E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acid E is a polyketide natural product belonging to the tanzawaic acid family, a group of secondary metabolites primarily isolated from fungi of the Penicillium genus. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, drawing on available data for the compound and its close structural analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure

This compound possesses a characteristic trans-decalin core structure, a common feature among tanzawaic acids. The precise stereochemistry and substitution pattern of this compound contribute to its biological activity. The crystal structure of this compound has been reported, providing a detailed three-dimensional view of the molecule that can aid in structure-activity relationship (SAR) studies and in silico modeling.

Potential Therapeutic Targets and Biological Activities

While specific quantitative data for this compound is limited in the current scientific literature, studies on closely related tanzawaic acid derivatives suggest several promising therapeutic avenues. The available data for this compound and its analogs are summarized below.

Antifungal Activity

One of the directly reported biological activities of this compound is its ability to inhibit the conidial germination of Magnaporthe oryzae, the causative agent of rice blast disease.

Table 1: Antifungal Activity of this compound

CompoundFungal SpeciesActivityConcentration
This compoundMagnaporthe oryzaeInhibition of conidial germination50 µg/mL

This finding suggests that enzymes or regulatory pathways essential for fungal spore germination could be a key target of this compound.

Anti-Inflammatory Activity (Inferred from Analogs)

Several tanzawaic acid derivatives have demonstrated potent anti-inflammatory effects. This activity is often linked to the inhibition of key inflammatory mediators and signaling pathways. While specific data for this compound is not yet available, the shared chemical scaffold suggests it may possess similar properties.

A primary mechanism implicated in the anti-inflammatory action of tanzawaic acids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Table 2: Anti-inflammatory Activity of Tanzawaic Acid Analogs

CompoundAssayTarget/MediatorIC50/Activity
Tanzawaic Acid ANO Production (LPS-stimulated RAW 264.7 cells)iNOSIC50: 27.0 µM
Tanzawaic Acid QNO Production (LPS-stimulated RAW 264.7 cells)iNOSSignificant inhibition
Steckwaic Acid FNF-κB Inhibition (LPS-induced)NF-κBPotent inhibition

Note: IC50 is the half-maximal inhibitory concentration.

The potential anti-inflammatory mechanism of this compound is depicted in the signaling pathway diagram below.

G Potential Anti-Inflammatory Mechanism of this compound cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory_Genes Induces Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Leads to Tanzawaic_Acid_E This compound (Potential Target) Tanzawaic_Acid_E->IKK Inhibits (Hypothesized) Tanzawaic_Acid_E->NFkB Inhibits Nuclear Translocation (Hypothesized)

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Inhibition of Osteoclastogenesis (Inferred from Analogs)

Osteoclasts are bone-resorbing cells, and their excessive activity contributes to bone diseases like osteoporosis. Several tanzawaic acid derivatives have been shown to inhibit osteoclast differentiation (osteoclastogenesis), a process critically regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. This pathway converges on NF-κB and other transcription factors, making it a plausible target for this compound.

Table 3: Osteoclastogenesis Inhibitory Activity of Tanzawaic Acid Analogs

CompoundAssayTarget/PathwayIC50/Activity
Steckwaic Acid FRANKL-induced osteoclast differentiationRANKL/NF-κBDose-dependent suppression
Penicisteck Acid FRANKL-induced osteoclast generationNF-κB p65, NFATc1Remarkable inhibition

Note: NFATc1 is the Nuclear Factor of Activated T-cells, cytoplasmic 1, a master regulator of osteoclastogenesis.

The potential mechanism by which this compound might inhibit osteoclastogenesis is illustrated below.

G Potential Inhibition of Osteoclastogenesis by this compound RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB Activates MAPKs MAPKs TRAF6->MAPKs Activates NFATc1 NFATc1 NFkB->NFATc1 Induces MAPKs->NFATc1 Activates Osteoclast_Genes Osteoclast-specific Gene Expression NFATc1->Osteoclast_Genes Promotes Osteoclastogenesis Osteoclast Differentiation & Activation Osteoclast_Genes->Osteoclastogenesis Tanzawaic_Acid_E This compound (Potential Target) Tanzawaic_Acid_E->TRAF6 Inhibits (Hypothesized) Tanzawaic_Acid_E->NFkB Inhibits (Hypothesized)

Caption: Potential inhibition of the RANKL signaling pathway by this compound.

Antimicrobial Activity (Inferred from Analogs)

Various tanzawaic acids have displayed a broad spectrum of antimicrobial activities against bacteria and other fungi. The mechanism of action is likely diverse and may involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with cellular signaling.

Table 4: Antimicrobial Activity of Tanzawaic Acid Analogs

CompoundOrganismMIC (µg/mL)
Steckwaic Acid AMicrococcus luteus2
Steckwaic Acid AVibrio anguillarum4
Steckwaic Acid APseudomonas aeruginosa4
Various Tanzawaic AcidsMycobacterium tuberculosis6.25 - 25.0

Note: MIC is the Minimum Inhibitory Concentration.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of this compound and its analogs.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

G Workflow for MIC Determination start Start prep_compound Prepare serial dilutions of This compound in a 96-well plate start->prep_compound inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate prep_inoculum Prepare a standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate the plate at the optimal growth temperature inoculate->incubate read_results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of appropriate broth medium to all wells.

    • Add 100 µL of a stock solution of this compound (e.g., in DMSO, diluted in broth) to the first well and perform a 2-fold serial dilution across the plate.

  • Preparation of Inoculum:

    • Culture the test bacterium in a suitable broth medium to the mid-logarithmic phase of growth.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well with 10 µL of the standardized bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Nitric Oxide (NO) Production Assay in Macrophages

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no compound) and a negative control (no LPS).

  • Measurement of Nitrite (B80452):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Quantification:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Osteoclast Differentiation Assay

This protocol details the induction of osteoclast differentiation from bone marrow-derived macrophages (BMMs) using RANKL.

Protocol:

  • Isolation and Culture of BMMs:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in α-MEM containing 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) for 3-4 days to generate BMMs.

  • Induction of Osteoclastogenesis:

    • Seed the BMMs in a 96-well plate.

    • Culture the cells in the presence of M-CSF and RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to induce osteoclast differentiation.

    • Treat the cells with various concentrations of this compound during the differentiation period (typically 5-7 days).

  • Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

    • After the differentiation period, fix the cells with 4% paraformaldehyde.

    • Stain the cells for TRAP activity using a commercially available kit. TRAP is a characteristic marker of osteoclasts.

  • Quantification:

    • Identify osteoclasts as TRAP-positive multinucleated cells (containing three or more nuclei) under a microscope.

    • Count the number of osteoclasts per well to determine the inhibitory effect of this compound on osteoclastogenesis.

Conclusion

This compound, a member of the diverse tanzawaic acid family, holds considerable promise as a lead compound for the development of new therapeutic agents. While direct evidence for many of its biological activities is still emerging, the available data on its antifungal properties and the potent anti-inflammatory and anti-osteoclastogenic effects of its structural analogs strongly suggest its potential in these areas. The primary molecular targets likely involve key signaling pathways such as NF-κB and RANKL, which are central to inflammation and bone homeostasis. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential and mechanism of action of this compound. The experimental protocols provided in this guide offer a framework for conducting such investigations.

A Comprehensive Technical Review of the Tanzawaic Acid Family of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tanzawaic acid family, a class of fungal polyketides, has garnered significant interest in the scientific community due to their diverse and potent biological activities. First isolated from Penicillium species, these compounds are characterized by a core trans-decalin scaffold. This technical guide provides an in-depth review of the tanzawaic acid family, summarizing their biological activities with quantitative data, detailing key experimental protocols for their isolation and evaluation, and visualizing their known mechanisms of action and biosynthesis.

Biological Activities of Tanzawaic Acids

Tanzawaic acid derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, cytotoxic, and osteoclastogenesis inhibitory effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different tanzawaic acid analogues.

Table 1: Anti-inflammatory and PTP1B Inhibitory Activities
CompoundAssayCell LineIC₅₀ (µM)Reference
Tanzawaic Acid ANitric Oxide (NO) Production Inhibition (LPS-induced)BV-27.1[1]
Tanzawaic Acid ANitric Oxide (NO) Production Inhibition (LPS-induced)RAW264.727.0[1]
2E,4Z-Tanzawaic Acid DNitric Oxide (NO) Production Inhibition (LPS-induced)BV-237.8[1]
Tanzawaic Acid BNitric Oxide (NO) Production Inhibition (LPS-induced)BV-242.5[1]
Tanzawaic Acid APTP1B Inhibition-8.2[1]
Tanzawaic Acid BPTP1B Inhibition-8.2[1]
Steckwaic Acid F (2)NF-κB Inhibition (LPS-induced)10.4[2]
Known Analogue (10)NF-κB Inhibition (LPS-induced)18.6[2]
Known Analogue (15)NF-κB Inhibition (LPS-induced)15.2[2]
Table 2: Antibacterial and Antifungal Activities
CompoundOrganismMIC (µg/mL)Reference
Steckwaic Acid A (1)Micrococcus luteus2
Steckwaic Acid A (1)Vibrio anguillarum4
Steckwaic Acid A (1)Pseudomonas aeruginosa4
11-ketotanzawaic Acid D (5)Micrococcus luteus4
8-hydroxytanzawaic Acid M (9)Micrococcus luteus4
Tanzawaic AcidsMycobacterium tuberculosis6.25–25.0[3]
Table 3: Cytotoxicity and Other Activities
CompoundActivityCell Line/OrganismIC₅₀/Toxic-IC₉₀ (µM)Reference
Hatsusamide C (13)CytotoxicityA549Weak[4]
Hatsusamide D (14)CytotoxicityA549Weak[4]
Tanzawaic Acid AInhibition of conidial germinationMagnaporthe oryzae37[5]
Tanzawaic Acid ACytotoxicityHCT116, HEK293~100[5]
Tanzawaic Acid BCytotoxicityHCT116, HEK293>100[5]
Dihydrobenzofuran 15Antimalarial3.76[3]

Experimental Protocols

This section details the methodologies for the isolation, structure elucidation, and biological evaluation of the tanzawaic acid family of compounds, based on published literature.

Fungal Cultivation and Extraction of Tanzawaic Acids

Fungal Strain: Penicillium sp. (e.g., KWF32, IBWF104-06) isolated from various sources such as deep-sea sediment or soil.

Cultivation:

  • Seed Culture: A well-grown shake culture of the Penicillium sp. is prepared in a suitable medium such as YMG (Yeast Malt Glucose) medium.

  • Fermentation: The seed culture is used to inoculate a larger volume of liquid medium (e.g., 20 L fermenter) or solid rice medium. The fermentation is carried out at 22–24 °C with agitation (e.g., 120 rpm) and aeration (e.g., 3 L/min) for a period of 10-14 days.

  • Monitoring: The production of tanzawaic acids can be monitored by High-Performance Liquid Chromatography (HPLC) analysis of the culture extract.

Extraction:

  • Filtration: The culture broth is separated from the mycelium by filtration.

  • Solvent Extraction: The culture filtrate is extracted with an organic solvent, typically ethyl acetate (B1210297). The mycelium can also be extracted separately with a solvent like acetone (B3395972) or methanol (B129727).

  • Concentration: The organic solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification
  • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A step gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol, is used to fractionate the extract.

  • Sephadex LH-20 Column Chromatography: Fractions containing tanzawaic acids are often further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual tanzawaic acid derivatives is achieved by preparative HPLC on a C18 column using a gradient of acetonitrile (B52724) in water (often with a small percentage of formic acid) as the mobile phase.

Structure Elucidation

The chemical structures of the isolated tanzawaic acids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

    • 2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are used to establish the connectivity of atoms and the relative stereochemistry of the molecule.

  • Optical Rotation: The specific rotation is measured to determine the chirality of the compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry of crystalline compounds.

  • Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) calculations are often used in conjunction with experimental CD spectra to determine the absolute configuration of non-crystalline compounds.

Biological Assays
  • Cell Seeding: Cancer cell lines (e.g., A549, HCT116) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the tanzawaic acid derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

  • Inoculum Preparation: A suspension of the target bacteria is prepared and adjusted to a specific optical density.

  • Serial Dilution: The tanzawaic acid compounds are serially diluted in a 96-well plate containing broth medium.

  • Inoculation: The bacterial suspension is added to each well.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C) for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of tanzawaic acids for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

  • Nitrite (B80452) Measurement: The production of nitric oxide (NO) is measured by quantifying the amount of nitrite in the culture supernatant using the Griess reagent.

  • IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that inhibits LPS-induced NO production by 50%.

Signaling Pathways and Biosynthesis

Inhibition of the NF-κB Signaling Pathway

Several tanzawaic acid derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the nuclear factor kappa-B (NF-κB) signaling pathway, a key regulator of inflammation. The proposed mechanism involves the suppression of the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates I_kappa_B_alpha IκBα IKK_complex->I_kappa_B_alpha Phosphorylates & Promotes Degradation NF_kappa_B NF-κB (p65/p50) NF_kappa_B_active Active NF-κB (p65/p50) NF_kappa_B->NF_kappa_B_active Release Nucleus Nucleus NF_kappa_B_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, etc.) Nucleus->Inflammatory_Genes Transcription Tanzawaic_Acids Tanzawaic Acids Tanzawaic_Acids->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by tanzawaic acids.

Biosynthesis of the Tanzawaic Acid Core

The biosynthesis of the tanzawaic acid core is believed to proceed through a polyketide synthase (PKS) pathway. A key gene, PsPKS1, has been identified in Penicillium steckii as being responsible for the synthesis of the decalin-containing core structure.

Tanzawaic_Acid_Biosynthesis Acetyl_CoA Acetyl-CoA PsPKS1 Polyketide Synthase (PsPKS1) Acetyl_CoA->PsPKS1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->PsPKS1 Polyketide_Chain Linear Polyketide Chain PsPKS1->Polyketide_Chain Chain Elongation Decalin_Intermediate Decalin Intermediate Polyketide_Chain->Decalin_Intermediate Cyclization (Diels-Alder) Tanzawaic_Acid_Core Tanzawaic Acid Core Structure Decalin_Intermediate->Tanzawaic_Acid_Core Further Modifications Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, etc.) Tanzawaic_Acid_Core->Tailoring_Enzymes Tanzawaic_Acid_Derivatives Diverse Tanzawaic Acid Derivatives Tailoring_Enzymes->Tanzawaic_Acid_Derivatives Structural Diversification

Caption: Proposed biosynthetic pathway of the tanzawaic acid core.

Experimental Workflow for Isolation and Identification

The following diagram illustrates the general workflow for the isolation and identification of tanzawaic acids from a fungal source.

Experimental_Workflow Fungal_Culture Fungal Culture (Penicillium sp.) Fermentation Fermentation Fungal_Culture->Fermentation Extraction Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compounds Pure Tanzawaic Acids HPLC->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compounds->Structure_Elucidation Biological_Assays Biological Assays Pure_Compounds->Biological_Assays

Caption: General workflow for tanzawaic acid isolation and identification.

References

Tanzawaic Acid E and its Analogs as PTP1B Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for type 2 diabetes, obesity, and cancer due to its role as a key negative regulator in insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B can enhance these signaling cascades, making the discovery of potent and selective PTP1B inhibitors a critical area of research. Natural products, with their vast structural diversity, represent a promising source for such inhibitors. Among these, the tanzawaic acids, a class of polyketides isolated from Penicillium species, have demonstrated notable PTP1B inhibitory activity. This technical guide provides an in-depth overview of the role of tanzawaic acids, with a focus on Tanzawaic Acid E and its analogs, as PTP1B inhibitors. It includes a summary of the available quantitative data, detailed experimental protocols for PTP1B inhibition assays, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction to PTP1B and its Role in Disease

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating key cellular signaling pathways. It achieves this by dephosphorylating tyrosine residues on various signaling proteins.

Insulin Signaling: PTP1B acts as a negative regulator of the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1).[1][2][3] This attenuation of insulin signaling can lead to insulin resistance, a hallmark of type 2 diabetes.

Leptin Signaling: PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor.[1][2] This can contribute to leptin resistance, a condition associated with obesity.

Given its critical roles in metabolic regulation, the inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.[4][5]

Tanzawaic Acids: A Class of Fungal PTP1B Inhibitors

Tanzawaic acids are a group of structurally related polyketides produced by various fungi of the Penicillium genus.[6] Chemical investigations of marine-derived Penicillium species have led to the isolation and characterization of several tanzawaic acid derivatives.[6]

A study by Quang et al. resulted in the isolation of a new tanzawaic acid derivative, along with four known analogues: tanzawaic acids A and D, a salt form of this compound, and tanzawaic acid B, from a marine-derived fungus, Penicillium sp. SF-6013.[6]

Quantitative Data on PTP1B Inhibition

While a specific IC50 value for the PTP1B inhibitory activity of this compound has not been reported in the reviewed literature, the inhibitory activities of its close analogs, Tanzawaic Acid A and Tanzawaic Acid B, have been quantified.

CompoundIC50 (µM) for PTP1B InhibitionSource
Tanzawaic Acid A8.2[6]
Tanzawaic Acid B8.2[6]

Table 1: PTP1B Inhibitory Activity of Tanzawaic Acid Analogs

Experimental Protocols

The following is a representative experimental protocol for a PTP1B inhibition assay, based on methodologies commonly used in the screening of natural product inhibitors.

In Vitro PTP1B Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of PTP1B by quantifying the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (B84403) (pNPP), which produces a colored product, p-nitrophenol (pNP).

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay Buffer: 50 mM citrate (B86180) buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT)

  • Test compounds (e.g., Tanzawaic acids) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and store at 4°C.

    • Prepare a stock solution of pNPP in the assay buffer.

    • Prepare stock solutions of the test compounds and a positive control inhibitor (e.g., sodium orthovanadate) in a suitable solvent.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound solution at various concentrations (or solvent control).

      • PTP1B enzyme solution.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding the stop solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNP produced.

  • Data Analysis:

    • The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow Diagrams

PTP1B in Insulin and Leptin Signaling

The following diagram illustrates the negative regulatory role of PTP1B in the insulin and leptin signaling pathways.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (pY) PTP1B_I PTP1B IR->PTP1B_I PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt activates IRS1->PTP1B_I Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake PTP1B_I->IR dephosphorylates PTP1B_I->IRS1 dephosphorylates Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds JAK2 JAK2 LeptinR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates (pY) PTP1B_L PTP1B JAK2->PTP1B_L Gene_Transcription Gene Transcription (Appetite Regulation) STAT3->Gene_Transcription PTP1B_L->JAK2 dephosphorylates Tanzawaic_Acid This compound (and analogs) Tanzawaic_Acid->PTP1B_I inhibits Tanzawaic_Acid->PTP1B_L inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Workflow for PTP1B Inhibitor Screening

The following diagram outlines a typical workflow for screening natural products for PTP1B inhibitory activity.

PTP1B_Workflow Start Start: Natural Product Source (e.g., Penicillium sp.) Extraction Extraction and Fractionation Start->Extraction Screening Primary Screening: PTP1B Inhibition Assay (e.g., pNPP) Extraction->Screening Hit_ID Hit Identification (Active Fractions/Compounds) Screening->Hit_ID Hit_ID->Screening Inactive Isolation Isolation and Purification of Active Compounds Hit_ID->Isolation Active Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Dose_Response Dose-Response Analysis (IC50 Determination) Structure_Elucidation->Dose_Response Kinetic_Studies Kinetic Studies (e.g., Lineweaver-Burk plot) Dose_Response->Kinetic_Studies Lead_Compound Lead Compound (e.g., Tanzawaic Acid) Kinetic_Studies->Lead_Compound

Caption: Workflow for PTP1B inhibitor discovery from natural products.

Conclusion

Tanzawaic acids isolated from Penicillium species represent a promising class of natural product inhibitors of PTP1B. While specific inhibitory data for this compound is not yet available, its analogs, Tanzawaic Acid A and B, have demonstrated significant PTP1B inhibition. The provided experimental protocol offers a robust framework for the continued screening and characterization of these and other natural products as potential therapeutic agents for metabolic diseases. Further investigation into the structure-activity relationships of the tanzawaic acid class is warranted to optimize their inhibitory potency and selectivity for PTP1B. The diagrams presented herein provide a clear visual guide to the underlying biological pathways and the experimental processes involved in this area of research.

References

Methodological & Application

Total Synthesis Protocol for Tanzawaic Acid Analogues: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of tanzawaic acid analogues, focusing on the first total synthesis of (+)-tanzawaic acid B as a representative example. Tanzawaic acids are a class of polyketide natural products exhibiting a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, making their synthetic analogues valuable for drug discovery and development.[1][2]

Overview of the Synthetic Strategy

The total synthesis of tanzawaic acid B is characterized by a convergent approach. The key features of this strategy include the stereocontrolled construction of a highly substituted chiral octalin core and the subsequent attachment of a pentadienoic acid side chain via a Horner-Wadsworth-Emmons (HWE) reaction.[3][4][5] The synthesis is designed to be scalable, allowing for the production of gram-scale quantities of the target molecule and its analogues for further biological evaluation.[4]

Key Synthetic Stages:

  • Construction of the Chiral Octalin Core: This multi-step process involves asymmetric reactions to establish the seven stereogenic centers of the decalin ring system.[3][4][5]

  • Functional Group Interconversion: Manipulation of functional groups on the octalin core to prepare for the introduction of the side chain.

  • Side Chain Installation: A Horner-Wadsworth-Emmons reaction is employed to stereoselectively form the (2E,4E)-pentadienoic acid moiety.[3][5]

  • Final Deprotection: Hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocols

The following protocols are based on the successful gram-scale synthesis of (+)-tanzawaic acid B.

Synthesis of the Chiral Octalin Core (Intermediate 9)

The synthesis of the chiral octalin core is a complex, multi-step sequence. A key transformation involves an intramolecular Diels-Alder reaction to form the decalin ring system. The overall yield for the optimized four-step sequence leading to the key octalin intermediate 9 was reported to be 42%.[4]

Synthesis of Aldehyde 6

Step 1: Deprotection and Acylation (Formation of Alcohol 26)

  • To a solution of the silyl-protected octalin intermediate 9 in a suitable solvent, add a fluoride (B91410) source (e.g., TBAF) to remove the TBS protecting group.

  • After completion of the deprotection, the resulting diol is selectively acylated at the less hindered hydroxyl group to yield alcohol 26 .

Step 2: Deoxygenation (Formation of Benzoate (B1203000) 7)

  • The hydroxyl group of alcohol 26 is first converted to a xanthate 8 .[3][5]

  • A Barton-McCombie deoxygenation reaction is then carried out using a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride) to give benzoate 7 .[3][5]

Step 3: Deprotection and Oxidation (Formation of Aldehyde 6)

  • The benzoyl group of 7 is removed by reduction (e.g., with a hydride reagent) to afford alcohol 27 .[3][5]

  • Oxidation of alcohol 27 using a mild oxidizing agent (e.g., Dess-Martin periodinane) furnishes the key aldehyde 6 , which is used immediately in the next step.[3][5]

Horner-Wadsworth-Emmons Reaction and Final Product Formation

Step 4: Horner-Wadsworth-Emmons Reaction (Formation of Ester 5)

  • To a solution of the appropriate phosphonate (B1237965) reagent in an anhydrous solvent (e.g., THF) at low temperature, add a strong base (e.g., n-BuLi) to generate the ylide.

  • A solution of aldehyde 6 in the same solvent is then added dropwise to the ylide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • Work-up and purification by column chromatography yield the pentadienoic ester 5 .[3][5]

Step 5: Hydrolysis (Formation of Tanzawaic Acid B (2))

  • The methyl ester 5 is dissolved in a mixture of solvents such as THF and methanol.

  • An aqueous solution of a base (e.g., lithium hydroxide) is added, and the reaction is stirred at room temperature.

  • Upon completion, the reaction is acidified and extracted with an organic solvent.

  • Purification of the crude product provides the final (+)-tanzawaic acid B (2 ).[3][5]

Data Presentation

The following table summarizes the yields for the key transformations in the synthesis of (+)-tanzawaic acid B.

StepStarting MaterialProductReagents and ConditionsYield (%)
Octalin Core Synthesis (4 steps)Aldehyde 20 Octalin 9 Optimized Wittig/thermal intramolecular Diels-Alder reaction sequence42
Deprotection and AcylationOctalin 9 Alcohol 26 1. TBAF; 2. Acylating agentN/A
Xanthate FormationAlcohol 26 Xanthate 8 NaH, CS₂, MeIN/A
Barton-McCombie DeoxygenationXanthate 8 Benzoate 7 AIBN, Bu₃SnHN/A
Reductive DeprotectionBenzoate 7 Alcohol 27 Hydride reducing agentN/A
OxidationAlcohol 27 Aldehyde 6 Dess-Martin periodinaneN/A
Horner-Wadsworth-Emmons ReactionAldehyde 6 Ester 5 Phosphonate ylideN/A
HydrolysisEster 5 Tanzawaic Acid B 2 LiOH, THF/MeOH/H₂ON/A

N/A: Specific yield for this step was not provided in the reviewed literature, however, the overall synthesis was successfully carried out on a gram-scale.

Spectroscopic data for the synthesized (+)-tanzawaic acid B were in agreement with those reported for the natural product.[3][5]

Visualizations

Synthetic Workflow for Tanzawaic Acid B

Total_Synthesis_Tanzawaic_Acid_B Start Commercially Available Starting Materials Octalin_Core Chiral Octalin Core (9) (Multi-step synthesis) Start->Octalin_Core Asymmetric reactions, Diels-Alder Deprotection_Acylation Deprotection & Acylation Octalin_Core->Deprotection_Acylation Alcohol_26 Alcohol (26) Deprotection_Acylation->Alcohol_26 Xanthate_Formation Xanthate Formation Alcohol_26->Xanthate_Formation Xanthate_8 Xanthate (8) Xanthate_Formation->Xanthate_8 Deoxygenation Barton-McCombie Deoxygenation Xanthate_8->Deoxygenation Benzoate_7 Benzoate (7) Deoxygenation->Benzoate_7 Reductive_Deprotection Reductive Deprotection Benzoate_7->Reductive_Deprotection Alcohol_27 Alcohol (27) Reductive_Deprotection->Alcohol_27 Oxidation Oxidation Alcohol_27->Oxidation Aldehyde_6 Aldehyde (6) Oxidation->Aldehyde_6 HWE Horner-Wadsworth-Emmons Reaction Aldehyde_6->HWE Ester_5 Ester (5) HWE->Ester_5 Hydrolysis Hydrolysis Ester_5->Hydrolysis Tanzawaic_Acid_B Tanzawaic Acid B (2) Hydrolysis->Tanzawaic_Acid_B

Caption: Total synthesis workflow for (+)-tanzawaic acid B.

Logical Relationship of Key Transformations

Key_Transformations cluster_core Octalin Core Construction cluster_side_chain Side Chain Installation Asymmetric_Alkylation Asymmetric Alkylation Diels_Alder Intramolecular Diels-Alder Asymmetric_Alkylation->Diels_Alder Asymmetric_Aldol Asymmetric Mukaiyama Aldol Asymmetric_Aldol->Diels_Alder Chiral_Octalin Chiral Octalin Core Diels_Alder->Chiral_Octalin Functional_Group_Manipulation Functional Group Manipulation Chiral_Octalin->Functional_Group_Manipulation Aldehyde_Formation Aldehyde Formation Functional_Group_Manipulation->Aldehyde_Formation HWE_Reaction Horner-Wadsworth-Emmons Reaction Aldehyde_Formation->HWE_Reaction Pentadienoic_Ester Pentadienoic Ester HWE_Reaction->Pentadienoic_Ester Final_Product Tanzawaic Acid Analogue Pentadienoic_Ester->Final_Product Final Deprotection

References

Application Note and Protocol for the HPLC Purification of Tanzawaic Acid E

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the purification of Tanzawaic acid E, a polyketide produced by various species of Penicillium fungi, using High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

This compound is a member of the tanzawaic acid family of secondary metabolites, which have been isolated from fungi of the genus Penicillium.[1][2][3] These compounds, including this compound, are polyketides characterized by a complex chemical structure. The purification of these natural products is essential for their structural elucidation, biological activity screening, and further development as potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds from complex fungal extracts.[4] This application note details a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the separation of moderately polar compounds like tanzawaic acids.[4]

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase.[5] Less polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus elute later than more polar impurities. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial when purifying carboxylic acids like this compound.[6] The acid suppresses the ionization of the carboxyl group, leading to better peak shape and improved separation.[6]

Experimental Protocol

This protocol outlines the steps for the purification of this compound from a crude fungal extract.

1. Materials and Reagents

  • Crude extract of Penicillium sp. containing this compound

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (H₂O)

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade

  • HPLC system with a preparative pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Preparative reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)

  • Analytical reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Rotary evaporator

  • Vials for fraction collection

  • Syringe filters (0.22 µm)

2. Sample Preparation

  • Dissolve the crude fungal extract in a minimal amount of methanol.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

3. HPLC Conditions

The following table summarizes the recommended HPLC conditions for the purification of this compound.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 10 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 50-100% B over 30 min50-100% B over 30 min
Flow Rate 1.0 mL/min4.0 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL100-500 µL (depending on concentration)
Column Temperature 25 °C25 °C

4. Purification Procedure

  • Method Development (Analytical Scale): Initially, perform an analytical HPLC run to determine the retention time of this compound in the crude extract. This will also help in optimizing the gradient for the preparative scale.

  • Scale-Up to Preparative HPLC: Based on the analytical chromatogram, scale up the method to the preparative column. The flow rate and injection volume will need to be adjusted for the larger column diameter.[7]

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound as it elutes from the column.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Solvent Evaporation: Pool the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

The following table presents hypothetical data for the purification of this compound based on the described HPLC method.

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound15.895.2>98%
Impurity 18.22.1-
Impurity 212.51.5-
Other Impurities-1.2-

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_hplc Post-Purification crude_extract Crude Fungal Extract dissolve Dissolve in Methanol crude_extract->dissolve filter Filter (0.22 µm) dissolve->filter analytical_hplc Analytical HPLC (Method Development) filter->analytical_hplc prep_hplc Preparative HPLC (Scale-up) analytical_hplc->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Purified This compound evaporation->pure_compound

Caption: HPLC purification workflow for this compound.

Signaling Pathway Diagram (Hypothetical)

While the direct signaling pathway of this compound is not extensively documented, many fungal polyketides are known to interfere with cellular signaling. The following is a hypothetical diagram illustrating a potential mechanism of action, for example, inhibition of a kinase pathway, which is a common target for natural products.

Signaling_Pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response tanzawaic_acid_e This compound tanzawaic_acid_e->kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Cultivation of Pen-icillium for Tanzawaic Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cultivation of Penicillium species to produce tanzawaic acids, a class of polyketide secondary metabolites with various biological activities. These guidelines cover optimal culturing conditions, experimental protocols for fermentation, extraction, and quantification, and are intended to support research and development in natural product chemistry and drug discovery.

Introduction to Tanzawaic Acids

Tanzawaic acids are a family of structurally related polyketides produced by various species of the fungal genus Penicillium, including P. steckii and P. citrinum. These compounds have garnered scientific interest due to their potential as antimicrobial and cytotoxic agents. The production of tanzawaic acids, like many fungal secondary metabolites, is highly influenced by culture conditions. The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering culture parameters, can be effectively employed to optimize the yield and diversity of tanzawaic acids produced.[1]

Optimal Culturing Conditions for Tanzawaic Acid Production

The yield of tanzawaic acids is dependent on a range of physicochemical parameters. The following tables summarize key quantitative data on culture media composition, pH, and temperature for the production of tanzawaic acids and other secondary metabolites by Penicillium species.

Table 1: Composition of Culture Media for Penicillium Species

ComponentConcentration (g/L)FunctionReference
Yeast Malt Glucose (YMG) Medium
Yeast Extract4.0Source of nitrogen, vitamins, and growth factors[2]
Malt Extract10.0Carbon source and provides additional nutrients[2]
Glucose10.0Primary carbon and energy source[2]
Agar (B569324) (for solid media)20.0Solidifying agent[2]
Czapek Yeast Autolysate (CYA) Medium
Sucrose30.0Carbon source[3]
Yeast Extract5.0Source of nitrogen, vitamins, and growth factors[3]
Sodium Nitrate (NaNO₃)3.0Nitrogen source[3]
Potassium Phosphate (K₂HPO₄)1.0Buffering agent and source of phosphate[3]
Magnesium Sulfate (MgSO₄·7H₂O)0.5Source of magnesium ions[3]
Potassium Chloride (KCl)0.5Source of potassium and chloride ions[3]
Ferrous Sulfate (FeSO₄·7H₂O)0.01Source of iron[3]
Agar (for solid media)20.0Solidifying agent[3]

Table 2: Influence of pH on Penicillium Growth and Secondary Metabolite Production

pH RangeEffect on PenicilliumNotesReference
2.0 - 11.0Growth observed across a wide range.Penicillium species are generally more tolerant of acidic pH.[4]
5.1Optimal pH for the growth of P. expansum.Modeled prediction for optimal growth rate.[5]
5.5Adjusted pH for YMG medium used in tanzawaic acid production.Initial pH of the medium before sterilization.[2]
6.2pH for CYA medium.Initial pH of the medium before sterilization.[3]

Table 3: Influence of Temperature on Penicillium Growth and Secondary Metabolite Production

Temperature (°C)Effect on PenicilliumNotesReference
22 - 24Fermentation temperature for tanzawaic acid production by Penicillium sp. IBWF104-06.Maintained during submerged fermentation.[2]
25Optimal temperature for the growth of P. expansum.Exhibited the shortest lag phase and most significant colony growth.[5]
25Incubation temperature for P. cyclopium for high penicillic acid yield.Optimal for mycotoxin synthesis with mannitol (B672) as a carbon source.[6]
28Highest production of penicillin G by P. chrysogenum.Production rate significantly reduced at temperatures above 30°C.

Experimental Protocols

The following sections provide detailed methodologies for the production, extraction, and quantification of tanzawaic acids from Penicillium cultures.

Protocol 1: Submerged Fermentation of Penicillium for Tanzawaic Acid Production

This protocol outlines the steps for growing Penicillium in a liquid culture to produce tanzawaic acids.

1. Inoculum Preparation: a. Prepare Yeast Malt Glucose (YMG) agar slants. b. Inoculate the slants with a pure culture of the desired Penicillium strain. c. Incubate at 25°C for 5-7 days, or until significant sporulation is observed. d. Prepare a spore suspension by adding sterile water containing 0.01% Tween 80 to the slant and gently scraping the surface to dislodge the spores. e. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

2. Fermentation: a. Prepare YMG broth in a 20 L fermenter.[2] b. Sterilize the fermenter and medium by autoclaving at 121°C for 20 minutes. c. After cooling to room temperature, inoculate the fermenter with the spore suspension (e.g., a 250 mL well-grown shake culture for a 20 L fermenter).[2] d. Maintain the fermentation at 22-24°C with agitation at 120 rpm and aeration at 3 L/min.[2] e. The fermentation is typically carried out for 13 days, with production monitored periodically.[2]

Protocol 2: Extraction of Tanzawaic Acids from Fermentation Broth

This protocol describes the extraction of tanzawaic acids from the liquid culture.

1. Separation of Biomass: a. After the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

2. Liquid-Liquid Extraction: a. Transfer the culture filtrate to a large separatory funnel. b. Add an equal volume of ethyl acetate (B1210297) to the filtrate. c. Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure. d. Allow the layers to separate, and collect the upper ethyl acetate layer. e. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate. f. Combine all the ethyl acetate extracts.

3. Concentration: a. Dry the combined ethyl acetate extract over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract containing tanzawaic acids.

Protocol 3: Quantification of Tanzawaic Acids by HPLC-UV

This protocol provides a general method for the quantification of tanzawaic acids using High-Performance Liquid Chromatography with UV detection.

1. Sample Preparation: a. Dissolve a known weight of the crude extract in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for the separation of organic acids. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector set at the maximum absorbance wavelength for tanzawaic acids (typically around 260-300 nm).[7] e. Injection Volume: 10-20 µL.

3. Quantification: a. Prepare a calibration curve using a certified reference standard of the specific tanzawaic acid of interest. b. Inject a series of known concentrations of the standard to establish a linear relationship between concentration and peak area. c. Inject the prepared sample and determine the peak area corresponding to the tanzawaic acid. d. Calculate the concentration of the tanzawaic acid in the sample by interpolating its peak area on the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the production and analysis of tanzawaic acids.

experimental_workflow cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_analysis Analysis Inoculum\nPreparation Inoculum Preparation Submerged\nFermentation Submerged Fermentation Inoculum\nPreparation->Submerged\nFermentation Inoculation Biomass\nSeparation Biomass Separation Submerged\nFermentation->Biomass\nSeparation Harvesting Solvent\nExtraction Solvent Extraction Biomass\nSeparation->Solvent\nExtraction Filtrate Crude\nExtract Crude Extract Solvent\nExtraction->Crude\nExtract Concentration HPLC-UV\nAnalysis HPLC-UV Analysis Crude\nExtract->HPLC-UV\nAnalysis Quantification

Caption: Experimental workflow for tanzawaic acid production.

signaling_pathway Culture Conditions Culture Conditions Gene Expression Gene Expression Culture Conditions->Gene Expression Influences Enzyme Synthesis Enzyme Synthesis Gene Expression->Enzyme Synthesis Regulates Tanzawaic Acid\nBiosynthesis Tanzawaic Acid Biosynthesis Enzyme Synthesis->Tanzawaic Acid\nBiosynthesis Catalyzes Tanzawaic Acid\nProduction Tanzawaic Acid Production Tanzawaic Acid\nBiosynthesis->Tanzawaic Acid\nProduction

Caption: Influence of culture conditions on tanzawaic acid biosynthesis.

References

Application Notes and Protocols for Cytotoxicity Assays with Tanzawaic Acid E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cytotoxicity assays with Tanzawaic acid E, a polyketide natural product isolated from Penicillium species. The protocols outlined below are based on established methodologies for evaluating the cytotoxic potential of novel compounds against cancer cell lines.

Introduction to this compound and its Cytotoxic Potential

Tanzawaic acids are a class of decalin-containing polyketides that have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. While research is ongoing, preliminary studies suggest that some tanzawaic acid derivatives possess cytotoxic properties against various cancer cell lines. However, the cytotoxic activity of this compound and its analogs can vary, with some showing weak effects. This document provides protocols to systematically evaluate the cytotoxicity of this compound.

Quantitative Data Summary

While specific IC50 values for this compound are not widely published, the following table summarizes the reported cytotoxic activities of various Tanzawaic acid derivatives against different cell lines. This data provides a comparative context for newly generated results with this compound.

CompoundCell LineAssayIC50 (µM)Reference
Tanzawaic acid derivativeA549 (Human lung carcinoma)Not specifiedWeak cytotoxicity[1]
Tanzawaic acid AHuman cellsNot specifiedReduced toxicity[2]
Tanzawaic acid BHuman cellsNot specifiedReduced toxicity[2]
Tanzawaic acid derivatives (hatsusamides C–D)A549 (Human lung carcinoma)Not specifiedWeak cytotoxicity[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Human cancer cell line (e.g., A549 - lung carcinoma, HeLa - cervical cancer, MCF-7 - breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A typical concentration range to test would be 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Cancer cell line

  • Culture medium, FBS, Penicillin-Streptomycin

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HeLa) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Stock Solution (DMSO) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout viability_calc Calculate % Cell Viability readout->viability_calc dose_response Generate Dose-Response Curve viability_calc->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Hypothetical Signaling Pathway for Polyketide-Induced Apoptosis

As the specific signaling pathway for this compound-induced cytotoxicity is not yet elucidated, the following diagram illustrates a plausible hypothetical pathway based on the known mechanisms of other cytotoxic polyketides. This pathway involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_stimulus Stimulus cluster_upstream Upstream Events cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Outcome tanzawaic_acid This compound ros ↑ Reactive Oxygen Species (ROS) tanzawaic_acid->ros dna_damage DNA Damage tanzawaic_acid->dna_damage bcl2 Bcl-2/Bcl-xL Inhibition tanzawaic_acid->bcl2 bax Bax/Bak Activation ros->bax dna_damage->bax mmp ↓ Mitochondrial Membrane Potential bax->mmp bcl2->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

References

Application Notes: Protocol for Nitric Oxide (NO) Production Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] In the immune system, macrophages, when activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS), produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme.[1][2] This overproduction of NO is implicated in the pathogenesis of various inflammatory diseases, making the inhibition of NO production a key therapeutic target. This application note provides a detailed protocol for an in vitro assay to screen for potential inhibitors of NO production in LPS-stimulated murine macrophage RAW 264.7 cells.

Principle of the Assay

This assay quantifies the amount of nitric oxide produced by cultured macrophages. Since NO is an unstable gas, its production is measured by quantifying the accumulation of its stable metabolite, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.[3] The Griess reaction is a colorimetric assay used for this purpose.[4][5] In an acidic environment, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a stable, magenta-colored azo compound.[4][6] The intensity of the color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration in the sample.[4][6] Potential inhibitors are co-incubated with LPS-stimulated cells, and a reduction in nitrite levels compared to the LPS-only control indicates inhibitory activity.

Signaling Pathway of LPS-Induced NO Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates macrophages primarily through Toll-like receptor 4 (TLR4).[2] This interaction triggers a downstream signaling cascade that leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[1][2][7] Activated NF-κB translocates to the nucleus and induces the transcription of the gene encoding for inducible nitric oxide synthase (iNOS).[1][2] The iNOS enzyme then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[8]

LPS_NO_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Signal Transduction NFkB_translocation NF-κB Translocation to Nucleus NFkB_activation->NFkB_translocation iNOS_transcription iNOS Gene Transcription NFkB_translocation->iNOS_transcription iNOS_protein iNOS Protein iNOS_transcription->iNOS_protein Translation NO_production Nitric Oxide (NO) + L-Citrulline iNOS_protein->NO_production Catalysis L_Arginine L-Arginine L_Arginine->NO_production

Caption: LPS-induced nitric oxide production pathway in macrophages.

Experimental Workflow

The experimental workflow for the nitric oxide production inhibition assay involves several key stages, from cell culture to data analysis.

NO_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture 1. Culture RAW 264.7 Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_inhibitor 3. Add Test Inhibitors cell_seeding->add_inhibitor add_lps 4. Stimulate with LPS add_inhibitor->add_lps incubation 5. Incubate for 24 hours add_lps->incubation collect_supernatant 6. Collect Supernatant incubation->collect_supernatant griess_reaction 7. Perform Griess Reaction collect_supernatant->griess_reaction measure_absorbance 8. Measure Absorbance at 540 nm griess_reaction->measure_absorbance standard_curve 9. Generate Nitrite Standard Curve measure_absorbance->standard_curve calculate_nitrite 10. Calculate Nitrite Concentration standard_curve->calculate_nitrite calculate_inhibition 11. Calculate % Inhibition calculate_nitrite->calculate_inhibition

Caption: Experimental workflow for the NO production inhibition assay.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplier/Source
RAW 264.7 Murine Macrophage Cell LineATCC (e.g., TIB-71™)
Dulbecco's Modified Eagle Medium (DMEM)Standard cell culture supplier
Fetal Bovine Serum (FBS)Standard cell culture supplier
Penicillin-Streptomycin SolutionStandard cell culture supplier
Lipopolysaccharide (LPS) from E. colie.g., Sigma-Aldrich
Griess Reagent Kite.g., Sigma-Aldrich, Thermo Fisher
(or Sulfanilamide and N-(1-naphthyl)ethylenediamine)
Sodium Nitrite (NaNO₂)Standard chemical supplier
96-well flat-bottom cell culture platesStandard lab supplier
Cell scraperStandard lab supplier
Cell Culture and Maintenance
  • Culture Medium: Prepare complete DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.[9][10]

  • Cell Culture: Culture RAW 264.7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.[9][10]

  • Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper.[9][10] Do not use trypsin as it can damage macrophage surface receptors. Subculture at a ratio of 1:2 to 1:4.[11] Renew the medium every 2-3 days.[11]

Nitric Oxide Production Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[3][9]

  • Treatment:

    • Remove the old medium.

    • Add 100 µL of fresh medium containing various concentrations of the test inhibitor compound. Include a vehicle control (medium with the same concentration of the solvent used for the test compound).

    • Pre-incubate the cells with the test inhibitor for 1-2 hours.

  • Stimulation: Add 100 µL of medium containing LPS to achieve a final concentration of 1 µg/mL to all wells except the negative control (untreated cells).[3]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

Griess Assay for Nitrite Quantification
  • Preparation of Nitrite Standards:

    • Prepare a 100 µM stock solution of sodium nitrite (NaNO₂) in the cell culture medium.[4]

    • Perform serial dilutions to prepare a standard curve with concentrations ranging from 1.56 µM to 100 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, and 0 µM).[4][12]

  • Sample Collection: After the 24-hour incubation, carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[3][4]

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the standards and samples.[4]

    • Incubate for 5-10 minutes at room temperature, protected from light.[4]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water) to all wells.[4]

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[4]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes of adding the final reagent.[3][4]

Data Presentation and Analysis

Nitrite Standard Curve
Nitrite Concentration (µM)Absorbance at 540 nm (OD₅₄₀)
100Example Value: 1.250
50Example Value: 0.625
25Example Value: 0.312
12.5Example Value: 0.156
6.25Example Value: 0.078
3.125Example Value: 0.039
1.56Example Value: 0.020
0 (Blank)Example Value: 0.005
  • Subtract the absorbance of the blank (0 µM standard) from all other readings.[4]

  • Plot a standard curve of absorbance versus nitrite concentration.

  • Determine the concentration of nitrite in the unknown samples by interpolating their absorbance values from the standard curve.[4]

Calculation of NO Production Inhibition

The percentage of NO production inhibition is calculated using the following formula:

% Inhibition = [ (A - B) / A ] * 100

Where:

  • A = Nitrite concentration in the LPS-stimulated group (positive control).

  • B = Nitrite concentration in the LPS + inhibitor-treated group.

Example Data for NO Production Inhibition
Treatment GroupNitrite Concentration (µM)% Inhibition of NO Production
Untreated Control2.5 ± 0.3-
LPS (1 µg/mL)50.2 ± 4.50%
LPS + Inhibitor (10 µM)35.1 ± 3.130.1%
LPS + Inhibitor (50 µM)15.6 ± 1.868.9%
LPS + Inhibitor (100 µM)5.8 ± 0.988.4%

Note: It is crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.[13]

Conclusion

The nitric oxide production inhibition assay using the Griess reaction is a robust, reliable, and high-throughput method for screening potential anti-inflammatory compounds. By following this detailed protocol, researchers can effectively identify and characterize novel inhibitors of the iNOS pathway for therapeutic development.

References

Application of Tanzawaic Acid Derivatives in Osteoclastogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acids, a class of polyketides primarily isolated from the genus Penicillium, have garnered significant interest for their diverse biological activities, including antibacterial, cytotoxic, and anti-inflammatory properties.[1] Recent studies have unveiled a novel application for tanzawaic acid derivatives as potent inhibitors of osteoclastogenesis, the process of osteoclast differentiation, which plays a crucial role in bone resorption.[1][2][3] This discovery positions tanzawaic acid derivatives as promising candidates for the development of therapeutic agents against bone-related diseases characterized by excessive bone resorption, such as osteoporosis.[4][5]

These compounds have been shown to suppress the differentiation of bone marrow macrophage cells (BMMCs) into mature osteoclasts induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[1][2] The underlying mechanism of this inhibition involves the modulation of key signaling pathways, most notably the NF-κB pathway.[4][5]

This document provides detailed application notes and protocols for the use of tanzawaic acid derivatives in osteoclastogenesis research, based on findings from recent scientific literature.

Data Presentation: Inhibitory Activities of Tanzawaic Acid Derivatives

The following table summarizes the reported inhibitory concentrations of various tanzawaic acid derivatives on NF-κB activity and osteoclast differentiation.

Compound Name/NumberAssayCell LineIC50/EC50 (µM)Reference
Steckwaic acid E derivative (Compound 2)LPS-induced NF-κB inhibition10.4[1][2]
Tanzawaic acid analogue (Compound 10)LPS-induced NF-κB inhibition18.6[1][2]
Tanzawaic acid analogue (Compound 15)LPS-induced NF-κB inhibition15.2[1][2]
Penicisteck acid F (Compound 2)RANKL-induced osteoclast differentiationBMMsNot specified, but noted as the most potent inhibitor[4][5]
Tanzawaic acid derivative (Compound 7)RANKL-induced osteoclast differentiationBMMsNot specified, but noted as a potent inhibitor[6]
Adametizine C (Compound 1)RANKL-induced osteoclast differentiationBMMsEffective at 10 µM[6]
Unnamed Tanzawaic acid derivativeRANKL-induced osteoclast differentiationBMMsEC50 of 19.0[6]

Signaling Pathway

Tanzawaic acid derivatives primarily exert their inhibitory effect on osteoclastogenesis by targeting the RANKL-induced NF-κB signaling pathway. The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors (BMMCs) typically triggers a cascade that leads to the degradation of IκBα. This degradation allows for the nuclear translocation of the p65 subunit of NF-κB, which in turn activates the transcription of genes essential for osteoclast differentiation, such as NFATc1.

Studies have shown that certain tanzawaic acid derivatives, like Penicisteck acid F, can reduce the RANKL-induced degradation of IκBα and subsequently prevent the nuclear translocation of NF-κB p65.[4][5] This disruption of the NF-κB pathway leads to the downregulation of NFATc1 activation and the inhibition of osteoclast generation.[4][5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RANKL RANKL RANK RANK RANKL->RANK Binding IKK IKK Complex RANK->IKK Activates IkappaB_p65 IκBα-p65/p50 IKK->IkappaB_p65 Phosphorylates p65_p50 p65/p50 (NF-κB) IkappaB_p65->p65_p50 IkappaB_deg IκBα Degradation IkappaB_p65->IkappaB_deg p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Tanzawaic_acid Tanzawaic Acid Derivatives Tanzawaic_acid->IkappaB_deg Inhibits Tanzawaic_acid->p65_p50_nuc Inhibits NFATc1 NFATc1 Gene Expression p65_p50_nuc->NFATc1 Activates Osteoclast_genes Osteoclast-specific Gene Expression NFATc1->Osteoclast_genes Activates Osteoclast Differentiation Osteoclast Differentiation Osteoclast_genes->Osteoclast Differentiation

Inhibitory mechanism of Tanzawaic acid derivatives on RANKL signaling.

Experimental Protocols

The following are generalized protocols for key experiments to investigate the effects of tanzawaic acid derivatives on osteoclastogenesis.

Osteoclast Differentiation Assay

This assay is used to assess the direct effect of tanzawaic acid derivatives on the formation of mature osteoclasts from precursor cells.

G cluster_workflow Experimental Workflow: Osteoclast Differentiation Assay A Isolate Bone Marrow Macrophages (BMMs) B Culture BMMs with M-CSF A->B C Induce Differentiation with RANKL and M-CSF B->C D Treat with Tanzawaic Acid Derivatives (Various Conc.) C->D E Incubate for 4-5 days D->E F TRAP Staining E->F G Quantify TRAP-positive Multinucleated Cells F->G

Workflow for assessing osteoclast differentiation.

Materials:

  • Bone Marrow Macrophages (BMMs)

  • Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)

  • Tanzawaic acid derivative stock solution

  • Tartrate-Resistant Acid Phosphatase (TRAP) staining kit

  • 48-well plates

Procedure:

  • Isolate BMMs from the bone marrow of mice and culture them in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3 days.

  • Seed the adherent BMMs in a 48-well plate at a density of 1 x 10^4 cells/well.

  • Induce osteoclast differentiation by adding 50 ng/mL RANKL and 30 ng/mL M-CSF to the culture medium.

  • Simultaneously, treat the cells with various concentrations of the tanzawaic acid derivative. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 4-5 days, replacing the medium every 2 days with fresh medium containing M-CSF, RANKL, and the tanzawaic acid derivative.

  • After the incubation period, fix the cells with 4% paraformaldehyde.

  • Stain for TRAP activity using a commercial kit according to the manufacturer's instructions.

  • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered mature osteoclasts.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This protocol details the visualization of the inhibitory effect of tanzawaic acid derivatives on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • BMMs

  • Culture medium (as above)

  • RANKL

  • Tanzawaic acid derivative

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Glass coverslips in a 24-well plate

Procedure:

  • Seed BMMs on glass coverslips in a 24-well plate and culture overnight.

  • Pre-treat the cells with the desired concentration of the tanzawaic acid derivative for 1-2 hours.

  • Stimulate the cells with 50 ng/mL RANKL for 30-60 minutes.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-p65 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In untreated or vehicle-treated cells stimulated with RANKL, p65 will be localized in the nucleus. In cells treated with an effective tanzawaic acid derivative, p65 will remain in the cytoplasm.

Western Blot for IκBα Degradation

This assay quantitatively assesses the effect of tanzawaic acid derivatives on the degradation of IκBα, an upstream event in NF-κB activation.

Materials:

  • BMMs

  • RANKL

  • Tanzawaic acid derivative

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against IκBα and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed BMMs in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with the tanzawaic acid derivative for 1-2 hours.

  • Stimulate with 50 ng/mL RANKL for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells with RIPA buffer and collect the total protein.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.

  • Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control to ensure equal protein loading. A decrease in the IκBα band intensity upon RANKL stimulation should be observed in control cells, while this degradation should be attenuated in cells treated with the tanzawaic acid derivative.

Conclusion

Tanzawaic acid derivatives represent a novel and promising class of compounds for the study of osteoclastogenesis and the development of anti-resorptive therapies. Their mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a clear target for further investigation and drug development. The protocols outlined in this document provide a foundation for researchers to explore the potential of these compounds in bone biology. Further research is warranted to fully elucidate the structure-activity relationships and to evaluate their efficacy and safety in in vivo models of bone disease.

References

Application Notes and Protocols: The Use of Tanzawaic Acid E as a Negative Control in Bacterial Conjugation Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial conjugation is a primary mechanism for the horizontal gene transfer of antibiotic resistance genes, posing a significant threat to global health. The discovery of molecules that can inhibit this process, known as conjugation inhibitors (COINs), is a promising avenue for combating the spread of antibiotic resistance. Tanzawaic acids A and B have been identified as natural COINs that effectively inhibit the conjugation of several plasmid incompatibility groups, including IncW and IncFII.[1][2] In contrast, Tanzawaic acid E (TZA-E), a structural analog of Tanzawaic acids A and B, does not exhibit significant COIN activity.[1][3] This unique property makes this compound an essential tool for researchers as a negative control to validate the specificity of conjugation inhibition observed with its active counterparts.

This document provides detailed application notes and protocols for utilizing this compound in the study of bacterial conjugation, ensuring rigorous and reliable experimental outcomes.

Data Presentation

The efficacy of Tanzawaic acids A, B, and E in inhibiting the conjugation of plasmid R388 is summarized below. This data clearly illustrates the lack of significant inhibitory activity of this compound, highlighting its suitability as a negative control.

CompoundConcentration (mM)Conjugation Frequency (CF) of Plasmid R388Statistical Significance (p-value)
Control (No Compound)-Baseline-
Tanzawaic Acid A1Significantly Reduced< 0.001
Tanzawaic Acid B1Significantly Reduced< 0.001
This compound1No Significant ReductionNot Significant

Table 1: Comparative analysis of the effect of Tanzawaic acids A, B, and E on the conjugation frequency of plasmid R388. Data is based on plate-conjugation assays.[4]

Experimental Protocols

Protocol 1: Plate-Based Bacterial Conjugation Assay

This protocol details a standard method to assess the impact of this compound and other compounds on the frequency of bacterial conjugation.

Materials:

  • Donor bacterial strain (e.g., E. coli carrying a conjugative plasmid like R388)

  • Recipient bacterial strain (e.g., E. coli resistant to a specific antibiotic for counter-selection)

  • Luria-Bertani (LB) broth and agar (B569324)

  • Appropriate antibiotics for selection of donor, recipient, and transconjugant strains

  • This compound (and other test compounds like Tanzawaic acids A and B) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile microcentrifuge tubes, petri dishes, and pipettes

  • Incubator

Procedure:

  • Culture Preparation: Inoculate donor and recipient bacterial strains in separate tubes of LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Sub-culturing: The following day, dilute the overnight cultures 1:100 into fresh LB broth and grow to an exponential phase (OD600 of ~0.4-0.6).

  • Mating Mixture Preparation:

    • In a microcentrifuge tube, mix the donor and recipient cultures in a 1:4 ratio (e.g., 200 µL donor and 800 µL recipient).

    • Prepare separate mating mixtures for each condition:

      • Positive Control: No compound added.

      • Negative Control: Add this compound to a final concentration of 1 mM.

      • Test Conditions: Add other Tanzawaic acids (A or B) or test compounds to their desired final concentrations.

      • Solvent Control: Add the same volume of the solvent used to dissolve the compounds.

  • Mating: Incubate the mating mixtures at 37°C for a defined period (e.g., 3 hours) without shaking to allow for conjugation.

  • Plating for Viable Counts:

    • Prepare serial dilutions of the mating mixtures in sterile saline or PBS.

    • Plate the dilutions on selective agar plates:

      • To determine the number of recipient cells, plate on agar containing the recipient-specific antibiotic.

      • To determine the number of transconjugant cells, plate on agar containing both the donor plasmid-specific antibiotic and the recipient-specific antibiotic.

  • Incubation: Incubate the plates overnight at 37°C.

  • Data Analysis:

    • Count the number of colonies on each plate.

    • Calculate the conjugation frequency (CF) as the number of transconjugants per recipient cell.

    • Compare the CF of the test conditions and the this compound negative control to the positive (no compound) control.

Visualizations

Logical Workflow for Using this compound as a Negative Control

G cluster_prep Experimental Preparation cluster_exp Conjugation Experiment cluster_analysis Data Analysis cluster_interp Interpretation start Prepare Donor and Recipient Bacterial Cultures compounds Prepare Stock Solutions: - Tanzawaic Acid A/B (Test) - this compound (Negative Control) - Vehicle (Solvent Control) start->compounds mating Set up Mating Mixtures c_pos Positive Control (No Compound) mating->c_pos c_neg_tzae Negative Control (this compound) mating->c_neg_tzae c_test Test Compound (Tanzawaic Acid A/B) mating->c_test c_solvent Solvent Control mating->c_solvent incubation Incubate for Conjugation c_pos->incubation c_neg_tzae->c_test Validate Specificity c_neg_tzae->incubation c_test->incubation c_solvent->incubation plating Plate on Selective Media (Transconjugants and Recipients) incubation->plating counting Colony Counting plating->counting calculation Calculate Conjugation Frequency (CF) counting->calculation comparison Compare CF Values calculation->comparison conclusion Conclusion on Specificity of Inhibition comparison->conclusion

Caption: Workflow for validating conjugation inhibition using TZA-E.

Putative Signaling Pathway of Conjugation Inhibition by Tanzawaic Acids

Bacterial conjugation is mediated by a Type IV Secretion System (T4SS), a complex molecular machine that transfers genetic material.[5][6] While the precise target of Tanzawaic acids A and B is not fully elucidated, it is hypothesized that they interfere with essential components of the T4SS, such as the traffic ATPase, which provides the energy for DNA transfer.[7] this compound, lacking inhibitory activity, presumably does not interact effectively with this target.

G cluster_donor Donor Cell cluster_recipient Recipient Cell T4SS Type IV Secretion System (T4SS) DNA_transfer Successful DNA Transfer T4SS->DNA_transfer Conjugation ATPase Traffic ATPase (e.g., VirB11 homolog) ATPase->T4SS Inhibition Inhibition No_Inhibition No Significant Inhibition Plasmid Conjugative Plasmid Plasmid->ATPase TZA_AB Tanzawaic Acid A/B TZA_AB->ATPase TZA_E This compound (Negative Control) TZA_E->ATPase

References

Application Notes and Protocols for X-ray Crystallography of Tanzawaic Acid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of tanzawaic acid crystal structures using single-crystal X-ray crystallography. Tanzawaic acids are a class of polyketides with various biological activities, and understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

Introduction to X-ray Crystallography of Tanzawaic Acids

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. For tanzawaic acids and their derivatives, this method provides unambiguous structural elucidation, including the determination of absolute stereochemistry, which is vital for understanding their biological function. The general workflow involves crystallization of the purified compound, followed by diffraction of X-rays by the crystal lattice and subsequent analysis of the diffraction pattern to build a 3D model of the molecule.

Experimental Protocols

Crystallization of Tanzawaic Acid Derivatives

The critical first step in X-ray crystallography is obtaining high-quality single crystals of the target compound. Tanzawaic acids, being small organic molecules, are amenable to standard crystallization techniques. The choice of solvent and crystallization method is crucial and often requires empirical screening.

Materials:

  • Purified tanzawaic acid derivative (>98% purity)

  • Crystallization-grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane)

  • Small glass vials (1-4 mL) or NMR tubes

  • Micro-syringes and needles

  • A vibration-free environment (e.g., a dedicated crystallization incubator or a quiet benchtop)

Protocol 1: Slow Evaporation

This is the simplest and most common method for crystallizing small molecules.

  • Solvent Selection: Dissolve a small amount of the tanzawaic acid derivative in various solvents to find one in which it is sparingly soluble. A good starting point is a solvent system from which the compound was previously precipitated or a mixture of a good solvent and a poor solvent (anti-solvent).

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the tanzawaic acid derivative in the chosen solvent or solvent mixture at room temperature. Ensure the solution is free of any particulate matter by filtration if necessary.

  • Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. Covering the vial with parafilm and piercing a few small holes with a needle is a common practice.

  • Crystal Growth: Place the vial in a location free from vibrations and temperature fluctuations. Monitor the vial periodically for crystal growth. The ideal crystals for X-ray diffraction are typically 0.1-0.3 mm in each dimension.

Protocol 2: Vapor Diffusion

This method is particularly useful when only small amounts of the compound are available and allows for finer control over the crystallization process.

  • Solvent System Selection: Identify a "good" solvent in which the tanzawaic acid is readily soluble and a miscible "anti-solvent" in which it is poorly soluble. The anti-solvent should be more volatile than the good solvent.

  • Setup:

    • Dissolve the tanzawaic acid derivative in a minimal amount of the good solvent in a small, open container (e.g., a small vial or a microfuge tube).

    • Place this small container inside a larger, sealable vessel (e.g., a beaker or a larger vial).

    • Add the anti-solvent to the bottom of the larger vessel, ensuring it does not come into direct contact with the solution of the compound.

  • Diffusion and Crystallization: Seal the larger vessel. The more volatile anti-solvent will slowly diffuse into the solution containing the tanzawaic acid, gradually decreasing its solubility and leading to the formation of crystals.

X-ray Diffraction Data Collection and Processing

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Materials and Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • X-ray source (e.g., Mo Kα or Cu Kα radiation)

  • Cryo-cooling system (e.g., liquid nitrogen stream)

  • Goniometer head and mounting loops

  • Data processing software (e.g., HKL-2000, CrysAlisPro, SHELX)

Protocol:

  • Crystal Mounting:

    • Carefully select a well-formed single crystal of appropriate size under a microscope.

    • Mount the crystal on a cryo-loop, which is then attached to a goniometer head.

    • If data is to be collected at low temperature (typically 100 K) to minimize radiation damage, the crystal is flash-cooled in a stream of liquid nitrogen.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal quality.

    • Based on the initial data, devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.

  • Data Processing:

    • Indexing and Integration: The collected diffraction images are processed to determine the unit cell dimensions, Bravais lattice, and space group. The intensities of the individual diffraction spots are then integrated.

    • Scaling and Merging: The integrated intensities are scaled to account for experimental variations and symmetry-equivalent reflections are merged to produce a final set of unique reflection data.

  • Structure Solution and Refinement:

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined against the experimental data to improve the fit between the calculated and observed structure factors. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies.

    • The final refined structure is validated for its geometric and crystallographic quality.

Data Presentation

The following table summarizes the crystallographic data for several tanzawaic acid derivatives that have been determined by single-crystal X-ray diffraction.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZResolution (Å)R-factorRef.
Penitanzacid AC₁₈H₂₄O₃OrthorhombicP2₁2₁2₁7.9891(3)13.5679(6)29.2894(12)9090903173.9(2)81.540.0355[1]
15S-methoxytanzawaic acid MC₁₉H₂₈O₄OrthorhombicP2₁2₁2₁10.453(2)12.063(2)28.514(6)9090903594.8(12)81.540.0469[2]
Arohyapene AC₁₈H₂₂O₃OrthorhombicP2₁2₁2₁10.985(2)11.450(2)24.320(5)9090903056.2(10)81.540.041[3][4]
Tanzawaic acid EC₁₈H₂₄O₃OrthorhombicP2₁2₁2₁10.998(2)11.439(2)24.301(5)9090903054.4(10)81.540.043[5]

Mandatory Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a tanzawaic acid derivative.

Xray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Purification Purification of Tanzawaic Acid Crystallization Crystallization (Slow Evaporation or Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing (Indexing, Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution ModelBuilding Model Building StructureSolution->ModelBuilding Refinement Structure Refinement ModelBuilding->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure (CIF file)

Workflow for Tanzawaic Acid X-ray Crystallography.

References

Application Note: Quantitative Analysis of Tanzawaic Acid E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acid E is a polyketide secondary metabolite isolated from fungi of the Penicillium genus. As research into the biological activities of Tanzawaic acids and other fungal polyketides continues, robust and reliable analytical methods for their quantification are essential for pharmacological, toxicological, and various other scientific investigations. This document provides a comprehensive guide to developing and validating a quantitative analytical method for this compound, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined here are based on established methods for the analysis of similar fungal secondary metabolites and carboxylic acids.

Analytical Standard

Recommendation:

It is strongly advised to obtain a certified reference material (CRM) for this compound. This can be achieved through:

  • Custom Synthesis: Several companies specialize in the custom synthesis of complex organic molecules and can produce this compound to a specified purity, complete with a Certificate of Analysis (CoA).[1] The CoA should provide information on identity, purity (typically determined by HPLC and/or qNMR), and storage conditions.

  • Purification and Certification: If a research laboratory has the capability to isolate and purify this compound from fungal cultures, the purified compound can be sent to a certified laboratory for characterization and certification as a reference standard.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Culture

This protocol describes a liquid-liquid extraction (LLE) method suitable for isolating this compound from a Penicillium fermentation broth.

Materials:

  • Fungal culture broth

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes (50 mL)

  • Horizontal shaker

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • To 10 mL of the fungal culture broth in a 50 mL centrifuge tube, add 20 mL of ethyl acetate acidified with 0.1% formic acid. The acidic modifier helps to ensure that the carboxylic acid is in its neutral, more extractable form.

  • Agitate the mixture vigorously on a horizontal shaker for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean flask.

  • Repeat the extraction of the aqueous layer with another 20 mL of acidified ethyl acetate to maximize recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.

  • Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial prior to LC-MS/MS analysis.

LC-MS/MS Method for Quantification

The following is a proposed starting point for an LC-MS/MS method. Optimization will be necessary to achieve the desired performance for this compound.

Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the carboxylic acid moiety. However, positive mode should also be evaluated.

  • Precursor Ion: The [M-H]⁻ ion for this compound (C₁₈H₂₆O₃, MW: 290.40) would be m/z 290.2. This will need to be confirmed by direct infusion of the standard.

  • Product Ions: To be determined by performing a product ion scan on the precursor ion of the this compound standard. At least two characteristic product ions should be selected for Multiple Reaction Monitoring (MRM) for confident quantification and confirmation.

  • Collision Energy and other source parameters: These will need to be optimized for the specific instrument and the selected precursor/product ion transitions to achieve maximum sensitivity.

Method Validation

A comprehensive validation of the analytical method should be performed according to established guidelines (e.g., FDA, EMA). The following parameters are essential for ensuring the reliability of the quantitative data.

Validation ParameterAcceptance Criteria (Typical)
Linearity R² ≥ 0.99 for a calibration curve with at least 5 non-zero standards.
Accuracy Mean accuracy within 85-115% (80-120% for LLOQ) of the nominal concentration.
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) for intra- and inter-day replicates.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically S/N ≥ 10).
Specificity/Selectivity No significant interfering peaks at the retention time of this compound in blank matrix samples.
Matrix Effect Assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.
Recovery The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Stability Analyte stability under various conditions (e.g., bench-top, freeze-thaw, long-term storage).

Data Presentation

The quantitative results from method validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve for this compound

Standard Concentration (ng/mL)Mean Peak Area (n=3)% CV
1[Data][Data]
5[Data][Data]
10[Data][Data]
50[Data][Data]
100[Data][Data]
500[Data][Data]
1000[Data][Data]
Linearity (R²) [Data]
LLOQ (ng/mL) 1

Table 2: Accuracy and Precision Data

QC LevelSpiked Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 days)
Mean Conc. ± SD % Accuracy
LLOQ 1[Data][Data]
Low QC 3[Data][Data]
Mid QC 75[Data][Data]
High QC 750[Data][Data]

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing fungal_culture Fungal Culture (Penicillium sp.) extraction Liquid-Liquid Extraction (Ethyl Acetate + 0.1% Formic Acid) fungal_culture->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation evaporation Evaporation to Dryness (Nitrogen Stream / Rotary Evaporator) centrifugation->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial lc_separation UPLC/HPLC Separation (C18 Reversed-Phase) hplc_vial->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms_detection Tandem MS Detection (MRM Mode) esi->ms_detection chromatogram Chromatogram Generation ms_detection->chromatogram integration Peak Integration chromatogram->integration calibration Quantification via Calibration Curve integration->calibration results Final Concentration (ng/mL or µg/mL) calibration->results

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for the Identification of the Tanzawaic Acid Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and functional characterization of the tanzawaic acid biosynthetic gene cluster (BGC). Tanzawaic acids are a family of fungal polyketides, primarily produced by Penicillium species, with a characteristic decalin core structure. They have garnered interest for their diverse biological activities, including antifungal and anti-inflammatory properties. The elucidation of their biosynthetic pathway is crucial for enabling metabolic engineering approaches to improve yields and generate novel derivatives for drug discovery and development.

Introduction to Tanzawaic Acid Biosynthesis

Tanzawaic acids are synthesized via a polyketide pathway, with a Type I polyketide synthase (PKS) being the core enzyme. The biosynthesis is thought to involve an intramolecular Diels-Alder cyclization to form the characteristic decalin ring. The identification of the responsible BGC is the foundational step for understanding and manipulating the production of these compounds. A key study identified the PsPKS1 gene in Penicillium steckii IBWF104-06 as the PKS responsible for tanzawaic acid biosynthesis through gene knockout experiments.

Data Presentation: Quantitative Analysis of Tanzawaic Acid Production

While direct comparative production titers between wild-type and knockout strains are not extensively detailed in the literature, the functional consequence of the PKS gene knockout is a complete cessation of tanzawaic acid production. The following tables summarize the qualitative and quantitative findings from fermentation and gene knockout studies.

Table 1: Functional Analysis of Polyketide Synthase Genes in P. steckii

Strain/MutantGenotypeTanzawaic Acid ProductionReference
P. steckii IBWF104-06Wild-TypeYes[1]
ΔPspks1PsPKS1 knockoutNo[1]
ΔPspks1-CComplemented strainYes[1]
ΔPspks2PsPKS2 knockoutYes[1]

Table 2: Isolated Yields of Tanzawaic Acids and Related Polyketides from a 14.5 L Fermentation of Penicillium sp. IBWF104-06

CompoundIsolated Yield (mg)
Tanzawaic acid A20
Tanzawaic acid K54
Tanzawaic acid L29
Tanzawaic acid E143
Arohyapene A173
Arohyapene B14

Data extracted from Sandjo et al., 2014.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of the tanzawaic acid BGC.

Protocol 1: Bioinformatic Identification of the Putative Tanzawaic Acid BGC

This protocol outlines a general workflow for identifying candidate BGCs from fungal genome data.

Objective: To identify putative polyketide synthase (PKS) gene clusters in a fungal genome that may be responsible for tanzawaic acid biosynthesis.

Materials:

  • Assembled fungal genome sequence (FASTA format).

  • Gene prediction file (GFF/GTF format, optional but recommended).

  • Web-based or standalone bioinformatics tools:

    • antiSMASH (antibiotics & Secondary Metabolite Analysis Shell)

    • SMURF (Secondary Metabolite Unique Regions Finder)

  • Sequence databases for comparison (e.g., NCBI GenBank, MIBiG).

  • Phylogenetic analysis software (e.g., MEGA, RAxML).

Procedure:

  • Genome Annotation: If not already done, predict protein-coding genes from the fungal genome sequence.

  • BGC Prediction:

    • Submit the genome sequence to the antiSMASH web server or use the standalone version. Select "Fungi" as the taxon.

    • antiSMASH will predict the locations of BGCs and classify them based on the core biosynthetic enzyme (e.g., PKS, NRPS).

  • Candidate Cluster Selection:

    • Filter the antiSMASH results for Type I PKS clusters.

    • Prioritize clusters containing genes with homology to those known to be involved in decalin-containing polyketide biosynthesis (e.g., genes with similarity to those in lovastatin (B1675250) or solanapyrone clusters).

    • Examine the domain structure of the predicted PKS enzymes. Look for a typical domain architecture: Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), Dehydratase (DH), and Acyl Carrier Protein (ACP).

  • Homology and Phylogenetic Analysis:

    • Perform BLAST searches of the candidate PKS gene sequence against public databases to identify known homologs.

    • Construct a phylogenetic tree of the candidate PKS and known PKSs involved in the biosynthesis of related compounds to infer evolutionary relationships.

  • Comparative Genomics:

    • If genome sequences of other tanzawaic acid-producing and non-producing fungi are available, perform a comparative genomic analysis to identify shared and unique BGCs.

Protocol 2: Gene Knockout of the Candidate PKS via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol describes the deletion of the target PKS gene in the native Penicillium host to verify its role in tanzawaic acid biosynthesis.

Objective: To create a targeted deletion mutant of the candidate PKS gene.

Materials:

  • Penicillium steckii wild-type strain.

  • Agrobacterium tumefaciens strain (e.g., AGL-1).

  • Binary vector for fungal transformation (e.g., containing a hygromycin resistance cassette, hph).

  • Restriction enzymes, DNA ligase, and primers for constructing the knockout cassette.

  • Media: Potato Dextrose Agar (B569324) (PDA), Minimal Medium (MM), Induction Medium (IM).

  • Acetosyringone (B1664989).

  • Hygromycin B.

Procedure:

  • Construct the Gene Knockout Cassette:

    • Amplify ~1 kb fragments of the 5' and 3' flanking regions of the target PKS gene from P. steckii genomic DNA.

    • Clone the 5' and 3' flanking regions on either side of the hygromycin resistance cassette in the binary vector. This will serve as the template for homologous recombination.

  • Transform A. tumefaciens :

    • Introduce the final binary vector construct into A. tumefaciens AGL-1 via electroporation or heat shock.

  • Prepare Fungal and Bacterial Cultures:

    • Grow the P. steckii wild-type strain on PDA to obtain fresh conidia.

    • Grow the transformed A. tumefaciens in MM with appropriate antibiotics.

    • Inoculate the A. tumefaciens into IM containing acetosyringone and grow for ~6 hours at 28°C to induce the vir genes.

  • Co-cultivation:

    • Mix the induced A. tumefaciens culture with a suspension of P. steckii conidia.

    • Plate the mixture onto IM agar plates overlaid with a cellophane membrane.

    • Incubate at 22-25°C for 2-3 days.

  • Selection of Transformants:

    • Transfer the cellophane membrane to PDA plates containing hygromycin B (for selecting fungal transformants) and cefotaxime (B1668864) (to inhibit A. tumefaciens growth).

    • Incubate until resistant colonies appear.

  • Verification of Mutants:

    • Isolate genomic DNA from the putative knockout mutants.

    • Confirm the correct integration of the knockout cassette and deletion of the target PKS gene via PCR and Southern blot analysis.

Protocol 3: Heterologous Expression of the Tanzawaic Acid BGC in Aspergillus oryzae

This protocol details the expression of the entire BGC in a heterologous host to confirm its sufficiency for tanzawaic acid production.

Objective: To produce tanzawaic acids in a clean host background.

Materials:

  • High-quality genomic DNA from P. steckii.

  • Aspergillus oryzae host strain (e.g., a strain with a clean secondary metabolite profile).

  • Fungal expression vectors with strong constitutive promoters (e.g., amyB or gpdA promoter).

  • Protoplasting enzymes (e.g., lysing enzyme from Trichoderma harzianum).

  • PEG-CaCl2 solution.

Procedure:

  • BGC Cloning:

    • Identify the full-length BGC from the genomic data.

    • Clone the entire BGC into a suitable fungal expression vector. This may require assembling multiple DNA fragments via yeast homologous recombination or other Gibson assembly-like methods.

  • Preparation of A. oryzae Protoplasts:

    • Grow A. oryzae mycelia in liquid culture.

    • Harvest the mycelia and treat with protoplasting enzymes to digest the cell walls.

    • Collect the protoplasts by filtration and centrifugation.

  • Protoplast Transformation:

    • Mix the protoplasts with the expression vector containing the BGC.

    • Add PEG-CaCl2 solution to facilitate DNA uptake.

    • Plate the transformation mixture on selective regeneration medium.

  • Selection and Verification of Transformants:

    • Select transformants based on the marker gene on the expression vector.

    • Verify the integration of the BGC into the A. oryzae genome via PCR.

  • Fermentation and Metabolite Analysis:

    • Cultivate the positive transformants in a suitable production medium.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Analyze the extracts for the production of tanzawaic acids using HPLC-MS.

Protocol 4: Quantitative Analysis of Tanzawaic Acid by HPLC

Objective: To quantify the production of tanzawaic acids in fungal cultures.

Materials:

  • Fungal culture broth and mycelium.

  • Ethyl acetate (B1210297) or other suitable organic solvent.

  • Rotary evaporator.

  • HPLC system with a UV/Vis or DAD detector.

  • C18 reverse-phase HPLC column.

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable modifier).

  • Purified tanzawaic acid A standard.

Procedure:

  • Sample Preparation:

    • Separate the culture broth and mycelium by filtration.

    • Extract the culture broth with an equal volume of ethyl acetate three times.

    • Extract the mycelium by sonication in ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Re-dissolve the dried extract in a known volume of methanol (B129727) or acetonitrile for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for tanzawaic acids (e.g., 254 nm and 280 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of purified tanzawaic acid A of known concentrations.

    • Inject the standards into the HPLC to generate a standard curve of peak area versus concentration.

    • Inject the prepared sample extracts.

    • Calculate the concentration of tanzawaic acid in the samples by comparing their peak areas to the standard curve.

Visualizations of Workflows and Pathways

experimental_workflow cluster_bioinformatics Bioinformatics Analysis cluster_functional Functional Characterization cluster_validation Validation genome Fungal Genome Sequencing antismash BGC Prediction (antiSMASH) genome->antismash candidate Candidate PKS Cluster Selection antismash->candidate homology Homology & Phylogenetic Analysis candidate->homology knockout PKS Gene Knockout homology->knockout heterologous Heterologous Expression homology->heterologous analysis Metabolite Analysis (HPLC-MS) knockout->analysis heterologous->analysis confirmation Confirmation of BGC Function analysis->confirmation

gene_knockout_workflow construct 1. Design & Assemble Knockout Cassette (pBIN-hph) agro_transform 2. Transform A. tumefaciens construct->agro_transform culture_prep 3. Prepare P. steckii Conidia & Induced Agrobacterium agro_transform->culture_prep cocultivate 4. Co-cultivation culture_prep->cocultivate selection 5. Select Transformants on Hygromycin cocultivate->selection verification 6. Verify Knockout by PCR & Southern Blot selection->verification metabolite_analysis 7. Analyze Tanzawaic Acid Production verification->metabolite_analysis

proposed_biosynthesis precursors Acetyl-CoA + Malonyl-CoA pks PsPKS1 (Type I PKS) precursors->pks polyketide Linear Polyketide Intermediate pks->polyketide cyclization Intramolecular Diels-Alder Cyclization polyketide->cyclization decalin Decalin Core Formation cyclization->decalin tailoring Tailoring Enzymes (Oxidation, etc.) decalin->tailoring tanzawaic_acid Tanzawaic Acids tailoring->tanzawaic_acid

References

Application Notes and Protocols: Determination of Tanzawaic Acid Stereochemistry using the Modified Mosher's Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanzawaic acids are a family of fungal polyketides that have garnered significant interest due to their complex molecular architecture and potential as scaffolds for new therapeutic agents.[1] These molecules are characterized by a substituted octalin core and a polyene side chain, presenting multiple stereogenic centers.[2] Elucidating the absolute configuration of these stereocenters is a critical step in their total synthesis and the investigation of their structure-activity relationships. The Modified Mosher's method is a powerful NMR spectroscopic technique for determining the absolute configuration of chiral secondary alcohols.[3][4] This document provides a detailed protocol and application notes for utilizing the Modified Mosher's method to determine the stereochemistry of a hydroxyl-bearing stereocenter within the tanzawaic acid framework.

Principle of the Modified Mosher's Method

The Modified Mosher's method involves the derivatization of a chiral secondary alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters.[3][5] The anisotropic effect of the phenyl ring in the MTPA esters leads to distinct chemical shifts in the ¹H NMR spectra for protons located near the newly formed chiral center.[6] By analyzing the differences in these chemical shifts (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA esters, the absolute configuration of the alcohol can be determined.[7] A positive Δδ for protons on one side of the MTPA plane and a negative Δδ for those on the other side reveals the spatial arrangement of the substituents around the carbinol carbon.

Experimental Protocols

This section details the experimental procedures for the preparation of (S)- and (R)-MTPA esters of a hypothetical tanzawaic acid derivative containing a secondary alcohol.

Materials:

  • Tanzawaic acid derivative with a secondary alcohol (Substrate)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

Protocol for the Synthesis of the (S)-MTPA Ester:

  • Dissolve the tanzawaic acid derivative (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (3.0 eq) and a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add (R)-MTPA-Cl (1.5 eq) to the stirred solution. Note that the reaction of the alcohol with (R)-MTPA-Cl yields the (S)-MTPA ester.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent in vacuo to obtain the crude (S)-MTPA ester.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure (S)-MTPA ester.

  • Acquire a high-resolution ¹H NMR spectrum of the purified product in CDCl₃.

Protocol for the Synthesis of the (R)-MTPA Ester:

Follow the same procedure as described above, but substitute (S)-MTPA-Cl for (R)-MTPA-Cl to yield the (R)-MTPA ester. Acquire a high-resolution ¹H NMR spectrum of the purified product in CDCl₃ under identical conditions to the (S)-MTPA ester.

Data Presentation and Analysis

The key to the Modified Mosher's method is the comparative analysis of the ¹H NMR spectra of the (S)- and (R)-MTPA esters. The chemical shift difference, Δδ (defined as δS - δR), is calculated for protons on both sides of the carbinol center.

Hypothetical ¹H NMR Data for a Tanzawaic Acid Derivative:

For the purpose of this application note, let us consider a hypothetical tanzawaic acid derivative with a secondary alcohol at position C-x. The following table summarizes the hypothetical ¹H NMR chemical shifts (δ) for protons adjacent to this stereocenter in the corresponding (S)- and (R)-MTPA esters, and the calculated Δδ values.

Proton(s)δ (S-MTPA Ester) [ppm]δ (R-MTPA Ester) [ppm]Δδ (δS - δR) [ppm]
H-a5.255.15+0.10
H-b3.803.85-0.05
H₃-c1.101.18-0.08
H-d2.302.20+0.10
H-e4.954.80+0.15

Interpretation of Δδ Values:

A model of the MTPA ester in its extended conformation is used for analysis. The phenyl group of the MTPA moiety creates a shielding cone. Protons that lie on the same side as the phenyl group in the conformational model will be shielded (experience an upfield shift), while those on the opposite side will be deshielded.

Based on the sign of the Δδ values:

  • Positive Δδ (δS > δR): Protons on the right side of the Mosher's ester model.

  • Negative Δδ (δS < δR): Protons on the left side of the Mosher's ester model.

From the hypothetical data, protons H-a, H-d, and H-e have positive Δδ values, while H-b and H₃-c have negative Δδ values. This allows for the assignment of the absolute configuration at C-x.

Visualizations

The following diagrams illustrate the workflow and the logic of the Modified Mosher's method.

Mosher_Method_Workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis & Interpretation Tanzawaic_Acid Tanzawaic Acid Derivative (Sec. Alcohol) R_MTPA_Cl (R)-MTPA-Cl S_MTPA_Cl (S)-MTPA-Cl S_Ester (S)-MTPA Ester R_MTPA_Cl->S_Ester R_Ester (R)-MTPA Ester S_MTPA_Cl->R_Ester NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R Delta_delta Calculate Δδ = δS - δR NMR_S->Delta_delta NMR_R->Delta_delta Configuration Determine Absolute Configuration Delta_delta->Configuration

Caption: Experimental workflow for the Modified Mosher's method.

Mosher_Logic cluster_model Mosher's Ester Conformational Model cluster_interpretation Interpretation of Δδ cluster_conclusion Conclusion Model Extended Conformation of MTPA Ester Carbinol_C Carbinol Carbon Model->Carbinol_C Left_Group Group L1 Right_Group Group L2 Carbinol_C->Left_Group Carbinol_C->Right_Group MTPA_Plane MTPA Phenyl Plane Positive_Delta Δδ > 0 Assign_Right Assigns Protons to Right Side Positive_Delta->Assign_Right Negative_Delta Δδ < 0 Assign_Left Assigns Protons to Left Side Negative_Delta->Assign_Left Absolute_Config Absolute Configuration Assign_Right->Absolute_Config Assign_Left->Absolute_Config

Caption: Logical flow for determining absolute configuration.

Conclusion

The Modified Mosher's method is a reliable and widely used technique for the determination of the absolute stereochemistry of chiral secondary alcohols.[4] For complex natural products like the tanzawaic acids, this method provides invaluable information for stereochemical assignment, which is crucial for total synthesis and biological evaluation. Careful execution of the experimental protocol and meticulous analysis of the NMR data are paramount for an unambiguous stereochemical determination.

References

Application Notes and Protocols for Anti-inflammatory Screening of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. Natural products have historically been a rich source of anti-inflammatory agents. The systematic screening of natural products for anti-inflammatory activity requires a tiered approach, employing a variety of in silico, in vitro, and in vivo assays to identify and characterize potential therapeutic leads.

This document provides detailed application notes and experimental protocols for a selection of commonly used assays in the screening of natural products for anti-inflammatory properties. These assays target different aspects of the inflammatory cascade, from the inhibition of key enzymes to the modulation of cellular signaling pathways and the assessment of physiological responses in animal models.

In Silico Screening: A Virtual First Pass

Application Note: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, serve as a valuable initial step in the screening process.[1][2] These computational techniques predict the potential of natural compounds to interact with key inflammatory targets, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and various pro-inflammatory cytokines.[3][4][5] This approach allows for the rapid and cost-effective screening of large libraries of natural compounds, prioritizing those with the highest likelihood of activity for further in vitro and in vivo testing.[6] In silico studies can also provide insights into the potential mechanism of action of a compound.[1][2]

In Vitro Screening Assays

Inhibition of Protein Denaturation Assay

Application Note: The denaturation of proteins is a well-documented cause of inflammation.[7][8] This assay provides a simple and rapid method to screen for the ability of natural products to inhibit protein denaturation.[9][10] The principle is based on the fact that denatured proteins can act as antigens and trigger a hypersensitive reaction.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit protein denaturation.[8][11] This assay is often used as a preliminary screening tool due to its simplicity and cost-effectiveness.[9]

Experimental Protocol:

a. Bovine Serum Albumin (BSA) Denaturation Assay [11][12][13]

  • Preparation of Solutions:

    • Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).

    • Prepare various concentrations of the natural product extract or compound.

    • Use Diclofenac sodium as a positive control.

  • Assay Procedure:

    • Mix the test samples (natural product extracts at different concentrations) with 1.8 mL of the 1% BSA solution.[12]

    • Adjust the pH of the reaction mixture to 6.5.[12]

    • Incubate the mixture at 37°C for 20 minutes.[12][13]

    • Heat the mixture at 57°C for 10 minutes (or 70°C for 5 minutes).[12][13]

    • After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.[12][13]

    • A control consists of the BSA solution without the test sample.[12]

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[7][12]

b. Egg Albumin Denaturation Assay [7][8][13]

  • Preparation of Solutions:

    • Prepare a reaction mixture (5 mL) containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the natural product extract.[7]

    • A control solution is prepared with double-distilled water instead of the extract.[7]

    • Use Methotrexate or another suitable NSAID as a reference standard.[7]

  • Assay Procedure:

    • Incubate the mixtures at 37°C for 15-30 minutes.[7][8]

    • Heat the mixtures at 70°C for 5-15 minutes.[7][8]

    • After cooling, measure the absorbance at 280 nm or 660 nm.[7][8]

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula mentioned above.[8]

Nitric Oxide (NO) Production Assay in Macrophages

Application Note: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like lipopolysaccharide (LPS).[14] Overproduction of NO contributes to the pathophysiology of various inflammatory diseases. This assay measures the ability of natural products to inhibit NO production in LPS-stimulated macrophage cell lines, such as RAW 264.7.[15][16] The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[15][17] This is a widely used and reliable method for assessing the anti-inflammatory potential of natural compounds at the cellular level.[9]

Experimental Protocol: [15][16][18]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.[14]

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well and incubate for 24 hours.[16][17][18]

  • Treatment:

    • Pre-treat the cells with various concentrations of the natural product extract for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 10 ng/mL to 1 µg/mL) for 24 hours.[16]

    • Include a vehicle control (cells with LPS but no extract) and a negative control (cells without LPS or extract).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50-100 µL of the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant in a new 96-well plate.[15]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.[18]

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

Application Note: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, respectively.[19][20] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[21] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[21] Dual inhibitors of both COX and LOX pathways are also of great interest as they may offer broader anti-inflammatory effects.[19][20] These enzyme inhibition assays are crucial for elucidating the mechanism of action of anti-inflammatory natural products.[19]

Experimental Protocol (General):

Commercial kits are widely available for measuring COX-1, COX-2, and 5-LOX inhibition and are the recommended method.[22][23] The general principle involves:

  • Incubation: The natural product extract is incubated with the purified enzyme (recombinant human COX-1, COX-2, or 5-LOX).

  • Substrate Addition: The substrate (arachidonic acid) is added to initiate the enzymatic reaction.

  • Detection: The product of the reaction (e.g., Prostaglandin (B15479496) H2 for COX, or leukotrienes for LOX) is measured, often using a colorimetric or fluorometric method.[22]

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the activity in the presence of the natural product to the activity of a control without the inhibitor. IC50 values are then determined.

Hyaluronidase (B3051955) Inhibition Assay

Application Note: Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix.[24] Its activity is associated with inflammation, as it increases tissue permeability and facilitates the spread of pro-inflammatory substances. Therefore, inhibiting hyaluronidase is a target for anti-inflammatory therapy. This assay is based on the measurement of the amount of N-acetyl-D-glucosamine produced from hyaluronic acid by the action of hyaluronidase.[25]

Experimental Protocol: [25][26]

  • Enzyme and Substrate Preparation:

    • Prepare a solution of hyaluronidase (e.g., 10 mg/mL) in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 3.5).[25]

    • Prepare a solution of hyaluronic acid (e.g., 6 mg/mL) in the same buffer.[25]

  • Assay Procedure:

    • Mix the natural product extract with the hyaluronidase solution and pre-incubate at 37°C for 20 minutes.[25][26]

    • Add calcium chloride solution (e.g., 12.5 mM) to activate the enzyme and incubate for another 20 minutes at 37°C.[25][26]

    • Add the hyaluronic acid solution to start the reaction and incubate for 40 minutes at 37°C.[25][26]

    • Stop the reaction by adding NaOH and potassium tetraborate, followed by boiling for 3 minutes.[25]

    • After cooling, add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde - DMAB) and incubate at 37°C for 20 minutes.[25][26]

    • Measure the absorbance at a specific wavelength (e.g., 540 nm or 585 nm).[25][26]

  • Data Analysis:

    • Calculate the percentage inhibition of hyaluronidase activity. A lower absorbance indicates higher inhibition.

Quantitative Data Summary

Table 1: In Vitro Anti-inflammatory Activity of Selected Natural Products

Natural Product/CompoundAssayTarget/Cell LineIC50 ValueReference
Ellagic AcidCarrageenan-induced paw edemaRatED50: 8.41 mg/kg[27]
QuercetinHyaluronidase Inhibition-IC50: 250 µg/mL[26]
Scutellaria salviifolia root extractCOX-2 InhibitionHuman recombinant95.70 ± 0.35% inhibition at 400 µg/mL[22]
Scutellaria salviifolia aerial part extractCOX-2 InhibitionHuman recombinant94.67 ± 0.15% inhibition at 400 µg/mL[22]
Celecoxib (Standard)COX-2 InhibitionHuman recombinant94.78 ± 1.16% inhibition[22]
Alkaloidal extract of Cortex phellodendri5-LOX Inhibition-IC50: 0.041 ± 0.0003 ng/µl[19]
Alkaloidal extract of Cortex phellodendriCOX-2 Inhibition-IC50: 59.46 ± 0.42 ng/µl[19]
Banana Blossom (dried male flower decoction)LPS-induced NO productionRAW 264.7 cellsIC50: 5.98 µg/ml[16]

In Vivo Screening Assays

Carrageenan-Induced Paw Edema in Rodents

Application Note: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of natural products.[27] Carrageenan, a phlogistic agent, when injected into the paw of a rodent, induces an acute, localized inflammation characterized by edema (swelling).[28][29] The development of edema is biphasic, with the initial phase mediated by histamine (B1213489) and serotonin, and the later phase maintained by prostaglandins and other mediators.[27] This model is particularly useful for screening compounds that inhibit prostaglandin synthesis.[28]

Experimental Protocol: [27][28][30][31]

  • Animals: Use rats or mice of a specific strain and weight.

  • Grouping and Dosing:

    • Divide the animals into groups (e.g., control, standard drug, and test groups with different doses of the natural product).

    • Administer the natural product extract or compound orally or intraperitoneally.

    • The control group receives the vehicle.

    • The standard group receives a known anti-inflammatory drug (e.g., indomethacin, 5 mg/kg).[27]

  • Induction of Edema:

    • One hour after treatment, inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of each animal.[27][30]

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).[27][31]

    • Alternatively, caliper measurements of paw thickness can be taken, or at the end of the experiment, paws can be transected and weighed.[28]

  • Data Analysis:

    • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group.

Visualizations

Signaling Pathway: NF-κB Activation

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TNF-α, IL-1) Receptor Receptor (TLR4, TNFR, IL-1R) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_extract Add natural product extract (various concentrations) incubate1->add_extract add_lps Add LPS (1 µg/mL) add_extract->add_lps incubate2 Incubate for 24h add_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent incubate3 Incubate for 10 min (Room Temperature) griess_reagent->incubate3 measure_abs Measure Absorbance at 540 nm incubate3->measure_abs analyze Calculate % Inhibition measure_abs->analyze end End analyze->end Paw_Edema_Workflow start Start acclimatize Acclimatize Rats/Mice start->acclimatize grouping Group Animals (Control, Standard, Test) acclimatize->grouping baseline_measure Measure Baseline Paw Volume grouping->baseline_measure administer_drug Administer Natural Product/Vehicle/Standard (Oral or IP) baseline_measure->administer_drug wait Wait for 1 hour administer_drug->wait inject_carrageenan Inject Carrageenan (1%) into Hind Paw wait->inject_carrageenan measure_edema Measure Paw Volume at 1, 2, 3, 4, 5 hours inject_carrageenan->measure_edema analyze Calculate % Inhibition of Edema measure_edema->analyze end End analyze->end Tiered_Screening start Library of Natural Products in_silico In Silico Screening (Docking, QSAR) start->in_silico in_vitro_primary Primary In Vitro Screening (e.g., Protein Denaturation, Antioxidant Assays) in_silico->in_vitro_primary Prioritized Hits in_vitro_secondary Secondary In Vitro Screening (e.g., NO Production, COX/LOX Inhibition) in_vitro_primary->in_vitro_secondary Active Extracts/Compounds in_vivo In Vivo Models (e.g., Carrageenan-Induced Paw Edema) in_vitro_secondary->in_vivo Potent Hits lead_id Lead Identification & Mechanism of Action Studies in_vivo->lead_id Efficacious Compounds end Preclinical Development lead_id->end

References

Application Notes and Protocols: Experimental Use of Tanzawaic Acid E in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a representative guide for the experimental use of Tanzawaic acid E in RAW 264.7 macrophages. As of the date of this document, there is no specific published research on the effects of this compound in this cell line. The methodologies and expected outcomes are based on studies with similar compounds, such as other Tanzawaic acid derivatives and natural products with anti-inflammatory properties. The quantitative data presented are hypothetical and for illustrative purposes.

Introduction

Inflammation is a crucial physiological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the murine RAW 264.7 cell line, are key players in the inflammatory cascade. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells activate signaling pathways that result in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to this inflammatory response.

Tanzawaic acids, a class of natural products, have demonstrated a range of biological activities, with some derivatives exhibiting anti-inflammatory properties. For instance, Tanzawaic acid derivatives have been shown to inhibit NF-κB activation, and Tanzawaic acid Q has been found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages.[1] This document provides a detailed framework for investigating the potential anti-inflammatory effects of this compound in RAW 264.7 macrophages.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on LPS-stimulated RAW 264.7 macrophages. These values are representative of typical findings for anti-inflammatory natural products and should be experimentally determined.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.5
198 ± 3.2
596 ± 4.1
1095 ± 3.8
2592 ± 5.0
5089 ± 4.7

Table 2: Inhibition of Pro-inflammatory Mediators by this compound

TreatmentNO Production (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control1.2 ± 0.350 ± 835 ± 6
LPS (1 µg/mL)25.6 ± 2.11250 ± 98980 ± 75
LPS + this compound (1 µM)22.1 ± 1.91100 ± 85850 ± 60
LPS + this compound (5 µM)15.4 ± 1.5850 ± 70620 ± 55
LPS + this compound (10 µM)9.8 ± 1.1550 ± 45380 ± 40
LPS + this compound (25 µM)5.2 ± 0.8280 ± 30190 ± 25

Table 3: Effect of this compound on Pro-inflammatory Protein Expression

TreatmentiNOS (relative expression)COX-2 (relative expression)
Control0.1 ± 0.020.1 ± 0.03
LPS (1 µg/mL)1.0 ± 0.01.0 ± 0.0
LPS + this compound (10 µM)0.45 ± 0.050.55 ± 0.06
LPS + this compound (25 µM)0.20 ± 0.030.28 ± 0.04

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper. Resuspend the cells in fresh medium, centrifuge at 1000 rpm for 5 minutes, and re-seed in new flasks at a 1:3 to 1:6 ratio. Change the medium every 2-3 days.[2]

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.[3]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 12-24 hours.[4]

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.[2]

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL.[5]

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

    • Collect 100 µL of the supernatant from each well.

    • Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.[5]

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Cytokine Production Assay (ELISA)

This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described for the NO assay.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[6][7]

Western Blot Analysis

This technique is used to determine the expression levels of key proteins involved in inflammation and signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate overnight.[2]

    • Pre-treat the cells with this compound for 2 hours, followed by stimulation with 1 µg/mL LPS for the appropriate time (e.g., 15-30 minutes for signaling proteins, 24 hours for iNOS and COX-2).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-50 µg) by SDS-PAGE and transfer to a PVDF membrane.[2]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin) overnight at 4°C.[5]

    • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using an ECL substrate and an imaging system.[2]

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treatment with This compound Seed->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Viability Cell Viability (MTT) Stimulate->Viability NO_Assay Nitric Oxide (Griess) Stimulate->NO_Assay Cytokine_Assay Cytokines (ELISA) Stimulate->Cytokine_Assay Western_Blot Western Blot Stimulate->Western_Blot

Caption: Experimental workflow for testing this compound on RAW 264.7 macrophages.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB_IkB IκBα-p65/p50 (Inactive) IKK->NFkB_IkB Inhibits Degradation NFkB p65/p50 Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription TAE This compound TAE->IKK Inhibition NFkB_IkB->NFkB Degradation of IκBα

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MEK12 MEK1/2 TLR4->MEK12 MKK36 MKK3/6 ASK1->MKK36 MKK47 MKK4/7 ASK1->MKK47 p38 p38 MKK36->p38 P JNK JNK MKK47->JNK P ERK ERK MEK12->ERK P AP1 AP-1 p38->AP1 Activation JNK->AP1 ERK->AP1 Genes Pro-inflammatory Genes AP1->Genes Transcription TAE This compound TAE->ASK1 Inhibition TAE->MKK36 TAE->MKK47 TAE->MEK12

References

Techniques for Isolating Novel Tanzawaic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation, purification, and characterization of novel tanzawaic acid derivatives, a class of polyketides with promising biological activities. These compounds are primarily produced by various species of the fungal genus Penicillium and have demonstrated a range of activities including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] The protocols outlined below are compiled from established methodologies in the field and are intended to serve as a comprehensive guide for researchers.

I. Overview of Tanzawaic Acid Derivatives

Tanzawaic acids are a class of fungal secondary metabolites characterized by a decalin ring system.[3] First isolated from Penicillium sp., numerous analogues have since been discovered from various fungal strains, including marine and freshwater-derived Penicillium species.[4][5][6][7] The structural diversity within this family arises from variations in oxidation patterns, side-chain modifications, and stereochemistry, leading to a wide array of biological activities.[2][8]

II. General Workflow for Isolation and Characterization

The process of isolating and identifying novel tanzawaic acid derivatives typically follows a multi-step workflow, from fungal cultivation to final structure elucidation.

workflow cluster_cultivation Fungal Cultivation & Fermentation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization start Select Fungal Strain (e.g., Penicillium sp.) fermentation Large-Scale Fermentation start->fermentation extraction Solvent Extraction of Culture Broth & Mycelia fermentation->extraction column_chrom Column Chromatography (Silica, Sephadex) extraction->column_chrom hplc HPLC Purification column_chrom->hplc spectroscopy Spectroscopic Analysis (NMR, MS) hplc->spectroscopy bioassay Bioactivity Screening spectroscopy->bioassay bioassays cluster_assays Bioactivity Assays start Isolated Tanzawaic Acid Derivative cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) start->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) start->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine inhibition) start->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays (e.g., PTP1B) start->enzyme_inhibition

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Tanzawaic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of tanzawaic acids. The content is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor yield and/or low stereoselectivity in the construction of the octalin core via Intramolecular Diels-Alder (IMDA) reaction.

Q: My intramolecular Diels-Alder (IMDA) reaction to form the decalin core is giving a low yield of the desired trans-fused isomer. What are the critical parameters to control this reaction?

A: Achieving high yield and stereoselectivity in the IMDA reaction is a well-documented challenge in the synthesis of tanzawaic acids. The thermal IMDA is known to have lower selectivity compared to the Lewis acid-assisted variant.[1] Key factors to consider are temperature, the choice of Lewis acid, and the potential for competing side reactions.

Troubleshooting Steps:

  • Reaction Temperature: A competing thermal IMDA reaction can occur concurrently with precursor-forming reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, especially at elevated temperatures.[1] It is crucial to maintain the lowest possible temperature that allows for the formation of the IMDA precursor while minimizing the undesired thermal cyclization. As an example, in one reported synthesis, it was found that 35 °C was the highest temperature to efficiently obtain the Wittig product without initiating the thermal IMDA reaction.[1]

  • Lewis Acid Catalysis: The use of a Lewis acid is reported to improve the stereoselectivity of the IMDA reaction in favor of the desired trans-fused octalin.[1] If you are currently running the reaction thermally, consider screening various Lewis acids.

  • Precursor Purity: Ensure the triene precursor for the IMDA reaction is of high purity. Impurities can interfere with the reaction and lead to lower yields.

Issue 2: Epimerization of the α-chiral aldehyde leading to incorrect stereochemistry in the Evans Aldol (B89426) reaction.

Q: I am observing the formation of the undesired 4'-epi aldol product. How can I prevent the epimerization of my α-chiral aldehyde starting material?

A: The aldehyde used in the Evans aldol reaction for the synthesis of the tanzawaic acid backbone is susceptible to epimerization at the α-position.[1][2] This leads to the formation of diastereomeric impurities that can be difficult to separate.

Troubleshooting Steps:

  • Immediate Use of Aldehyde: The crude aldehyde solution should be used immediately after its preparation.[2] Storing the aldehyde, even for short periods, can lead to significant epimerization.

  • Reaction Conditions for Aldehyde Synthesis: In the Parikh-Doering oxidation to generate the aldehyde, using an excess of the sulfur trioxide pyridine (B92270) complex and triethylamine (B128534) can help to drive the reaction to completion quickly, minimizing the time the aldehyde is present under conditions that could promote epimerization.[1]

  • One-Pot Procedure: A two-sequence reaction system where the crude aldehyde solution is directly cannulated into the enolate solution for the aldol reaction has been shown to be effective in minimizing epimerization.[2] This avoids isolation and purification of the sensitive aldehyde.

Issue 3: Competing and undesired thermal Intramolecular Diels-Alder (IMDA) reaction during Wittig/HWE olefination.

Q: While attempting a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to synthesize the IMDA precursor, I am getting a significant amount of the cyclized octalin product directly. How can I favor the olefination over the IMDA reaction?

A: This is a critical challenge where the conditions for the olefination reaction are thermally promoting the subsequent IMDA cyclization.[1] The key is to find conditions that allow for efficient olefination at a temperature below the threshold for the thermal IMDA reaction.

Troubleshooting Steps:

  • Reaction Temperature Control: As established, temperature is a critical factor. The thermal IMDA reaction is highly dependent on the reaction temperature.[1] It is recommended to perform the olefination at the lowest temperature that provides a reasonable reaction rate. For instance, a study showed that running the Wittig reaction at 35 °C minimized the competing IMDA reaction.[1]

  • Choice of Olefination Method: The Horner-Wadsworth-Emmons (HWE) reaction is often more kinetic than the Wittig reaction and can be performed at lower temperatures.[1] If you are using a Wittig reaction, switching to HWE conditions might allow for olefination at a temperature that does not trigger the IMDA.

  • Solvent Effects: While solvent effects on the selectivity of the IMDA step itself were found to be minimal in one study, the choice of solvent can influence the rate of the olefination reaction, potentially allowing for lower reaction temperatures.[1] Screening different solvents for the olefination step is advisable.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on the Competing Wittig Reaction and Thermal Intramolecular Diels-Alder (IMDA) Reaction.

EntryWittig ReagentBaseSolventTemperature (°C)Yield of Olefin (%)Yield of trans-Octalin (%)Yield of cis-Octalin (%)
1Ph₃P=CH(CH₂)₂CO₂Me-Toluene80-4119
2(EtO)₂P(O)CH₂CO₂MeLiHMDSTHF055104
3Ph₃P=CH(CH₂)₂CO₂Me-Benzene80-4318
4Ph₃P=CH(CH₂)₂CO₂Me-Xylene80-4220
5Ph₃P=CH(CH₂)₂CO₂Me-Mesitylene80-4019
6Ph₃P=CH(CH₂)₂CO₂Me-Toluene3575<1<1
7Ph₃P=CH(CH₂)₂CO₂Me-Dioxane80-4118

Data adapted from the total synthesis of (+)-Tanzawaic Acid B. The table illustrates how lowering the temperature (entry 6) significantly favors the formation of the desired olefin over the undesired IMDA products.[1]

Detailed Experimental Protocols

Protocol 1: Epimerization-Minimizing Evans Aldol Reaction

This protocol describes a one-pot, two-stage procedure to minimize epimerization of the α-chiral aldehyde.

Part A: Preparation of the α-Chiral Aldehyde

  • To a solution of the starting alcohol (1.0 equiv) in a mixture of DMSO and CH₂Cl₂ at 0 °C, add triethylamine (5.0 equiv).

  • Slowly add a solution of sulfur trioxide pyridine complex (3.0 equiv) in DMSO.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • The resulting crude aldehyde solution should be used immediately in the next step without workup.

Part B: Evans Aldol Reaction

  • In a separate flask, dissolve the chiral auxiliary-containing N-acyloxazolidinone (1.1 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Add dibutylboron triflate (1.2 equiv) dropwise, followed by triethylamine (1.5 equiv).

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Cannulate the crude aldehyde solution from Part A into the boron enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a phosphate (B84403) buffer solution (pH 7) and methanol (B129727).

  • Add a mixture of methanol and 30% hydrogen peroxide and stir for 1 hour.

  • Perform a standard aqueous workup and purify the product by column chromatography.

Protocol 2: Barton-McCombie Deoxygenation

This protocol outlines the deoxygenation of a secondary alcohol via a xanthate intermediate.

Part A: Formation of the Xanthate

  • To a solution of the alcohol (1.0 equiv) in anhydrous THF at -78 °C, add sodium hexamethyldisilazide (NaHMDS) (2.0 equiv).

  • After stirring for 15 minutes, add carbon disulfide (CS₂) (3.0 equiv), and continue stirring for 30 minutes.

  • Add methyl iodide (5.0 equiv) and stir the reaction mixture at -78 °C for 1.5 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and perform a standard aqueous workup.

  • Purify the resulting xanthate by column chromatography.

Part B: Deoxygenation

  • Dissolve the xanthate (1.0 equiv) in deoxygenated toluene.

  • Add tributyltin hydride (n-Bu₃SnH) (2.0 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux (around 110 °C) for 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography. To remove tin byproducts, the crude mixture can be treated with a solution of potassium fluoride.

Visualizations

experimental_workflow cluster_aldehyde Aldehyde Synthesis & Aldol Reaction cluster_olefination Olefination & IMDA alcohol Starting Alcohol oxidation Parikh-Doering Oxidation alcohol->oxidation SO₃·py, Et₃N, DMSO aldehyde Crude α-Chiral Aldehyde oxidation->aldehyde Immediate Use aldol Evans Aldol Reaction aldehyde->aldol Cannula Transfer aldol_product Aldol Adduct aldol_product_2 Aldol Adduct olefination HWE/Wittig Reaction aldol_product_2->olefination Low Temp. triene Triene Precursor olefination->triene imda Lewis Acid-Assisted IMDA triene->imda e.g., Me₂AlCl octalin Octalin Core imda->octalin

Caption: A simplified workflow for the construction of the tanzawaic acid core, highlighting key challenging steps.

troubleshooting_tree start Low Yield/Selectivity in Octalin Formation q1 Are you observing significant epimerization of the aldehyde? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 solution1 Use aldehyde immediately. Employ one-pot procedure. Optimize oxidation conditions. yes1->solution1 q2 Is the IMDA reaction competing with the olefination step? no1->q2 yes2 Yes q2->yes2 no2 No q2->no2 solution2 Lower olefination temperature. Switch to HWE from Wittig. Screen solvents. yes2->solution2 q3 Is the stereoselectivity of the IMDA reaction low? no2->q3 yes3 Yes q3->yes3 solution3 Use a Lewis acid catalyst (e.g., Me₂AlCl). Ensure high purity of triene. yes3->solution3

Caption: A troubleshooting decision tree for challenges in the synthesis of the tanzawaic acid octalin core.

References

How to improve the yield of Tanzawaic acid E from fungal cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Tanzawaic acid E production from fungal cultures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Penicillium culture is growing well, but the yield of this compound is low. What are the most critical initial factors to investigate?

A1: Low yield despite good biomass is a common issue in secondary metabolite production. The optimal conditions for fungal growth often differ from those for maximal secondary metabolite synthesis. Here are the primary factors to investigate:

  • Culture Medium Composition: The type and concentration of carbon and nitrogen sources are critical. While glucose may support rapid growth, other carbon sources like lactose (B1674315) or sucrose (B13894) might be more favorable for this compound production. Similarly, complex nitrogen sources such as yeast extract or peptone can influence the production of polyketides.

  • pH of the Medium: The pH of the culture medium significantly affects enzymatic activities involved in secondary metabolism. For many Penicillium species, a slightly acidic to neutral pH is optimal for polyketide production. It is crucial to monitor and, if necessary, control the pH throughout the fermentation process.

  • Incubation Temperature: Temperature is a key regulator of fungal metabolism. The optimal temperature for biomass growth may not be the same as for this compound production. It is advisable to perform a temperature optimization study, typically within the range of 20-30°C.

  • Aeration and Agitation: Adequate oxygen supply is essential for the growth of aerobic fungi like Penicillium and for the biosynthesis of many secondary metabolites. Optimizing the agitation speed and aeration rate in shake flasks or bioreactors can significantly impact yield.

Q2: How can I optimize the culture medium to specifically enhance this compound production?

A2: Systematic optimization of the culture medium is a high-impact strategy. The "One Strain, Many Compounds" (OSMAC) approach, which involves systematically altering culture parameters, can be very effective.

  • Carbon Source Screening: Test various carbon sources (e.g., glucose, sucrose, lactose, maltose, glycerol) at different concentrations. Some studies on other Penicillium polyketides have shown that slowly metabolized sugars can lead to higher yields.

  • Nitrogen Source Screening: Evaluate different organic (e.g., yeast extract, peptone, tryptone) and inorganic (e.g., ammonium (B1175870) sulfate, sodium nitrate) nitrogen sources. The carbon-to-nitrogen (C/N) ratio is a critical factor to optimize.

  • Phosphate (B84403) Concentration: Phosphate levels can influence the switch from primary to secondary metabolism. Testing a range of phosphate concentrations is recommended.

  • Trace Elements: The addition of trace elements (e.g., Zn²⁺, Fe²⁺, Cu²⁺) can be beneficial as they are often cofactors for enzymes in the biosynthetic pathway.

Q3: What is precursor feeding, and can it be used to increase the yield of this compound?

A3: Precursor feeding is a technique where biosynthetic precursors of the target molecule are added to the culture medium to increase its availability and potentially boost the final yield. This compound is a polyketide, synthesized from acetyl-CoA and malonyl-CoA extender units.

  • Potential Precursors: You can experiment with feeding simple precursors like sodium acetate (B1210297) or diethyl malonate. These compounds can be taken up by the fungus and incorporated into the polyketide backbone.

  • Feeding Strategy: The timing and concentration of precursor addition are crucial. Adding the precursor at the beginning of the stationary phase, when secondary metabolism is typically induced, is often most effective. A concentration range of 1-10 mM is a good starting point for optimization. It is important to test a range of concentrations as high levels of some precursors can be toxic to the fungus.

Q4: Can genetic engineering be applied to improve the yield of this compound?

A4: Yes, genetic engineering offers powerful tools for enhancing the production of secondary metabolites.

  • Overexpression of the Polyketide Synthase (PKS) Gene: The biosynthesis of tanzawaic acids is initiated by a polyketide synthase (PKS). Identifying and overexpressing the specific PKS gene responsible for this compound biosynthesis (such as PsPKS1 in Penicillium steckii) under the control of a strong constitutive or inducible promoter can significantly increase the metabolic flux towards your target compound.

  • Promoter Engineering: Replacing the native promoter of the PKS gene with a stronger promoter is another effective strategy to enhance its expression.

  • Deletion of Competing Pathways: If the fungus produces other secondary metabolites that compete for the same precursors, knocking out the genes responsible for these competing pathways can redirect the metabolic flux towards this compound production.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or very low production of this compound - Incorrect fungal strain.- Inappropriate culture medium or conditions.- Degradation of the product.- Verify the identity of your Penicillium strain.- Start with a known production medium and optimize systematically (see FAQs).- Check the stability of this compound under your culture and extraction conditions.
Inconsistent yield between batches - Variation in inoculum quality.- Inconsistent media preparation.- Fluctuations in incubation conditions.- Standardize your inoculum preparation protocol (spore concentration, age of pre-culture).- Ensure accurate and consistent preparation of all media components.- Calibrate and monitor incubators and shakers for consistent temperature and agitation.
Low yield after scaling up fermentation - Poor oxygen transfer in larger vessels.- Shear stress from agitation.- pH drift.- Optimize aeration and agitation rates for the larger vessel.- Use baffled flasks or bioreactors with appropriate impeller design.- Implement pH monitoring and control in the bioreactor.

Data on Optimization of Polyketide Production in Penicillium

While specific quantitative data for this compound yield improvement is limited in publicly available literature, the following tables summarize findings from studies on other polyketides produced by Penicillium species, which can serve as a valuable starting point for your optimization experiments.

Table 1: Effect of Temperature and pH on Polyketide Production in Penicillium Species

Penicillium SpeciesPolyketideOptimal Temperature for Production (°C)Optimal pH for ProductionReference
P. expansumPatulin164.0[1]
P. crustosumPenitrem A226.5
P. sclerotiorumPenicilazaphilone CNot specified7.0[2]
P. chrysogenumPenicillin G25-286.5[3]

Table 2: Example of Yield Improvement through Optimization of Culture Conditions

Penicillium SpeciesPolyketideOptimization StrategyFold Increase in YieldReference
P. sclerotiorumPenicilazaphilone CResponse surface methodology for media components and fermentation time1.344[2]

Experimental Protocols

Protocol 1: General Fermentation of Penicillium sp. for this compound Production
  • Inoculum Preparation:

    • Grow the Penicillium strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) at 25°C for 7-10 days until sporulation is observed.

    • Prepare a spore suspension by adding sterile water (containing 0.01% Tween 80) to the agar plate and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).

  • Seed Culture:

    • Inoculate a 250 mL baffled flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth - PDB) with the spore suspension.

    • Incubate at 25°C with shaking at 180 rpm for 2-3 days.

  • Production Culture:

    • Inoculate a 1 L baffled flask containing 200 mL of production medium (start with a basal medium like PDB or a specialized polyketide production medium) with 10% (v/v) of the seed culture.

    • Incubate under the desired conditions (e.g., 25°C, 180 rpm) for 14-21 days.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

    • The mycelium can also be extracted with a polar solvent like methanol (B129727) or acetone (B3395972) to recover intracellular product.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

    • HPLC Conditions (General Starting Point):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 30 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength determined by the UV spectrum of a pure standard of this compound (if available) or based on literature values for similar compounds.

      • Quantification: Create a calibration curve using a purified standard of this compound at known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

Biosynthetic Pathway and Optimization Points

This compound Biosynthesis and Optimization acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) (e.g., PsPKS1) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain tailoring_enzymes Tailoring Enzymes (Cyclases, Oxidases, etc.) polyketide_chain->tailoring_enzymes tanzawaic_acid_e This compound tailoring_enzymes->tanzawaic_acid_e opt_precursor Precursor Feeding (Acetate, Malonate) opt_precursor->acetyl_coa opt_precursor->malonyl_coa opt_gene Genetic Engineering (PKS Overexpression) opt_gene->pks opt_culture Culture Optimization (Media, pH, Temp.) opt_culture->pks opt_culture->tailoring_enzymes

Caption: Key intervention points for yield improvement.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield of this compound check_growth Is fungal growth (biomass) optimal? start->check_growth optimize_growth Optimize Growth Conditions: - Media Composition - Inoculum Quality check_growth->optimize_growth No check_production_conditions Are production conditions optimal for secondary metabolism? check_growth->check_production_conditions Yes optimize_growth->check_growth optimize_production Optimize Production Parameters: - Temperature & pH Shift - Fermentation Time - Aeration/Agitation check_production_conditions->optimize_production No consider_advanced Consider Advanced Strategies check_production_conditions->consider_advanced Yes optimize_production->check_production_conditions precursor_feeding Precursor Feeding consider_advanced->precursor_feeding genetic_engineering Genetic Engineering consider_advanced->genetic_engineering

Caption: A logical approach to diagnosing low yield issues.

Experimental Workflow for Yield Improvement

Experimental Workflow for Yield Improvement start Start: Baseline Fermentation culture_optimization 1. Culture Condition Optimization (Media, pH, Temperature) start->culture_optimization precursor_feeding 2. Precursor Feeding Trials (Acetate, Malonate) culture_optimization->precursor_feeding analysis Analysis: - Biomass Measurement - this compound Quantification (HPLC) culture_optimization->analysis genetic_engineering 3. Genetic Engineering (PKS Overexpression) precursor_feeding->genetic_engineering precursor_feeding->analysis genetic_engineering->analysis evaluation Evaluate Impact on Yield analysis->evaluation

Caption: A systematic process for enhancing production.

References

Tanzawaic acid E stability issues in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Tanzawaic acid E in DMSO solutions for researchers, scientists, and drug development professionals. As specific public data on the stability of this compound in DMSO is limited, this guide offers best practices for handling and storage to ensure compound integrity, along with protocols to assess stability in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for this compound in DMSO?

Recommended Storage Conditions for this compound Stock Solutions in DMSO:

TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage. Use amber, tightly sealed vials.
-20°CUp to 1 monthSuitable for short-term storage. Avoid frequent freeze-thaw cycles.
4°CNot RecommendedShort-term storage at 4°C is generally discouraged for most compounds in DMSO due to the higher potential for degradation and water absorption.
Room TemperatureNot RecommendedStorage at room temperature is not advised due to the increased risk of degradation.

Q2: I've observed a decrease in the activity of my this compound solution. What could be the cause?

A decrease in biological activity can be an indicator of compound degradation. Several factors related to the handling and storage of this compound in DMSO solution could contribute to this:

  • Improper Storage Temperature: Storing the solution at temperatures higher than -20°C for extended periods can accelerate degradation.

  • Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and potentially lead to compound precipitation or degradation.[2][3]

  • Exposure to Light: Although not specifically documented for this compound, many complex organic molecules are sensitive to light.

  • Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can hydrolyze susceptible compounds or cause them to precipitate out of solution.

  • Oxidation: Exposure to air can lead to oxidation of sensitive functional groups within the molecule.

Troubleshooting Steps:

  • Prepare a fresh stock solution: The most straightforward way to determine if the old stock has degraded is to compare its activity with a freshly prepared solution.

  • Aliquot stock solutions: To avoid freeze-thaw cycles, aliquot your main stock solution into smaller, single-use volumes.

  • Use high-quality, anhydrous DMSO: Ensure the DMSO used is of high purity and has a low water content.

  • Store under inert gas: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Q3: How can I determine the stability of this compound in my specific experimental conditions?

Since published stability data is scarce, performing an in-house stability study is recommended. This involves monitoring the purity and concentration of a this compound solution in DMSO over time under your typical storage and handling conditions. A general protocol is provided below.

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO Solution

This protocol outlines a method to evaluate the stability of this compound in DMSO using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (solid)
  • Anhydrous, high-purity DMSO
  • HPLC-grade acetonitrile (B52724)
  • HPLC-grade water
  • Formic acid (or other appropriate modifier)
  • Amber HPLC vials with caps
  • Calibrated analytical balance and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound.
  • Dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
  • This initial solution is your "Time 0" sample.

3. Experimental Workflow:

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Time Points A Prepare 10 mM Stock in Anhydrous DMSO B Aliquot into multiple vials A->B C Store at -80°C B->C Distribute D Store at -20°C B->D Distribute E Store at 4°C (optional) B->E Distribute G Week 1 C->G Pull samples D->G Pull samples E->G Pull samples F Time 0 (Immediate Analysis) K Analyze by HPLC-UV/MS F->K G->K H Week 2 H->K I Week 4 I->K J Week 8 J->K

Caption: Workflow for assessing this compound stability.

4. HPLC Analysis:

  • Method Development: Develop an HPLC method capable of resolving this compound from any potential degradants. A C18 column is a good starting point. The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
  • Time 0 Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it. This will provide the initial peak area and purity.
  • Subsequent Time Points: At each designated time point (e.g., 1, 2, 4, 8 weeks), retrieve a vial from each storage condition. Allow it to thaw completely and come to room temperature before diluting and injecting into the HPLC.
  • Data Analysis: Compare the peak area of this compound at each time point to the Time 0 sample. A decrease in the main peak area and the appearance of new peaks may indicate degradation. Calculate the percentage of this compound remaining.

5. Data Presentation:

The results of your stability study can be summarized in a table similar to this:

Hypothetical Stability Data for this compound in DMSO

Time Point% Remaining at -80°C% Remaining at -20°C% Remaining at 4°C
Time 0 100%100%100%
Week 1 99.8%99.5%97.2%
Week 2 99.7%99.1%95.0%
Week 4 99.5%98.2%90.1%
Week 8 99.2%96.5%82.3%

Logical Troubleshooting Diagram

If you suspect stability issues with your this compound solution, the following decision tree can guide your troubleshooting process.

G A Unexpected Experimental Results or Decreased Activity B Is the stock solution old or subjected to many freeze-thaw cycles? A->B C Prepare Fresh Stock Solution B->C Yes F No: Investigate other experimental parameters (e.g., assay conditions, cell health). B->F No D Did the issue resolve? C->D E Yes: Old stock likely degraded. Implement aliquoting strategy. D->E Yes D->F No

Caption: Troubleshooting logic for this compound stability.

References

Technical Support Center: Overcoming Low Solubility of Tanzawaic Acid E for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tanzawaic acid E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of this promising natural compound during bioassay development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a carboxylic acid, a type of polyketide, that has been isolated from the fungus Penicillium steckii.[1][2] It belongs to a class of compounds known for a variety of biological activities, including anti-inflammatory and antimicrobial effects. Like many complex natural products, this compound is a hydrophobic molecule, which results in low solubility in aqueous solutions such as cell culture media and buffers used for bioassays. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable bioassay results.

Q2: I dissolved this compound in my aqueous assay buffer, but I see a precipitate. What should I do?

A2: Direct dissolution in aqueous buffers is often unsuccessful for hydrophobic compounds like this compound. Precipitation indicates that the compound's concentration has exceeded its solubility limit in that solvent. It is recommended to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock can then be serially diluted into the final aqueous assay medium. Ensure the final concentration of the organic solvent in your assay is low and consistent across all treatments, including controls.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other poorly soluble compounds for in vitro assays.[3] It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.

Q4: Are there alternatives to DMSO for dissolving this compound?

A4: Yes, if DMSO is not suitable for your specific assay, other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[3] For certain applications, formulation strategies such as creating inclusion complexes with cyclodextrins or preparing nanoparticle suspensions can also be employed to increase aqueous solubility without the need for organic co-solvents.

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

A5: The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experimental design to differentiate the effects of the compound from those of the solvent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates upon dilution of DMSO stock into aqueous media. The concentration of this compound in the final solution is still too high for its aqueous solubility, even with a small amount of DMSO.1. Increase the final DMSO concentration slightly, ensuring it remains within the tolerated limit for your cells. 2. Lower the final working concentration of this compound. 3. Use a solubilizing agent like a cyclodextrin (B1172386) in your final medium. 4. Prepare a nanoparticle formulation of the compound for better dispersion in aqueous media.
Inconsistent results between experimental replicates. The compound may not be fully dissolved in the stock solution, or it is precipitating out over time in the assay plate.1. Ensure the stock solution is clear and fully dissolved. Gentle warming or vortexing may help. 2. Perform serial dilutions in DMSO first before the final dilution into the aqueous medium. 3. Add the diluted compound to the assay plate immediately after preparation. 4. Visually inspect wells for precipitation before and during the assay.
High background or toxicity observed in the vehicle control group. The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.1. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay duration. 2. Reduce the final solvent concentration in all experimental wells to a safe level (typically ≤0.5%). This may require preparing a more concentrated primary stock solution.
No biological activity is observed at expected concentrations. The actual concentration of the dissolved compound is lower than calculated due to poor solubility and precipitation.1. Confirm the solubility of your compound in the chosen stock solvent. 2. Consider alternative solubilization methods that can achieve higher effective concentrations in the aqueous phase, such as cyclodextrin complexation or nanoparticle formulations.

Data Presentation

Table 1: Solubility Profile of this compound
Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for creating high-concentration stock solutions.
Ethanol Likely SolubleMay require gentle warming. Can be used as an alternative to DMSO.
Methanol Likely SolubleAnother potential alternative to DMSO for stock solutions.
Dimethylformamide (DMF) Likely SolubleA strong polar aprotic solvent, can be used as an alternative to DMSO.
Water Insoluble/Very Poorly SolubleNot recommended for direct dissolution or stock solution preparation.
Phosphate-Buffered Saline (PBS) Insoluble/Very Poorly SolubleNot recommended for direct dissolution.
Cell Culture Media (e.g., DMEM) Insoluble/Very Poorly SolubleRequires a co-solvent like DMSO for the compound to remain in solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the tube thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Method for Cyclodextrin-Mediated Solubilization
  • Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer (e.g., 10-40% w/v).

  • Complexation: Add the powdered this compound directly to the cyclodextrin solution. Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution while vortexing.

  • Incubation: Incubate the mixture at room temperature or 37°C for 1-24 hours with constant agitation (e.g., on a shaker or rotator) to allow for the formation of the inclusion complex.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Application: Use the filtered, complexed solution for your bioassay. Remember to include a vehicle control with the same concentration of cyclodextrin.

Protocol 3: Overview of Nanoparticle Formulation by Nanoprecipitation
  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to stabilize the nanoparticles.

  • Nanoprecipitation: Add the organic solution dropwise into the aqueous solution under constant stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure.

  • Purification: The resulting nanoparticles can be collected and purified by centrifugation or filtration.

  • Resuspension: Resuspend the purified nanoparticles in the desired aqueous buffer for use in bioassays.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay Bioassay start Start: this compound (Powder) solubility_check Is it soluble in aqueous buffer? start->solubility_check dmso_stock Prepare concentrated stock in DMSO solubility_check->dmso_stock No alt_method Consider alternative (Cyclodextrin, Nanoparticle) solubility_check->alt_method If DMSO is unsuitable final_dilution Dilute stock into final assay medium solubility_check->final_dilution Yes (Unlikely) dmso_stock->final_dilution alt_method->final_dilution add_to_cells Add to cells/assay system final_dilution->add_to_cells vehicle_control Add vehicle control (Medium + same % DMSO) final_dilution->vehicle_control incubation Incubate add_to_cells->incubation vehicle_control->incubation readout Measure endpoint (e.g., viability, cytokine level) incubation->readout

Caption: Workflow for preparing this compound for bioassays.

solubilization_decision_tree start Goal: Solubilize This compound q1 Is a co-solvent (e.g., DMSO) acceptable in the assay? start->q1 a1_yes Use DMSO stock solution. Keep final concentration low (<0.5%). q1->a1_yes Yes q2 Is precipitation still an issue or is a solvent-free system required? q1->q2 No a1_yes->q2 If precipitation occurs a2_cyclo Use Cyclodextrin Inclusion Complex q2->a2_cyclo a2_nano Use Nanoparticle Formulation q2->a2_nano

Caption: Decision tree for selecting a solubilization strategy.

Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.

References

Technical Support Center: Optimizing HPLC Separation of Tanzawaic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on overcoming common challenges in the HPLC separation of tanzawaic acid isomers. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My tanzawaic acid isomers are co-eluting or showing poor resolution. What are the initial steps to improve separation?

A1: Co-elution is a common challenge when separating structurally similar isomers like tanzawaic acids, which often share the same trans-decalinpentanoic acid skeleton. To improve resolution, a systematic optimization of selectivity (α) and efficiency (N) is required.

Initial Troubleshooting Steps:

  • Optimize Mobile Phase Strength: In reversed-phase chromatography, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage will increase retention time and may improve separation.

  • Change Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using acetonitrile, try switching to methanol or using a combination of both.

  • Adjust Mobile Phase pH: Tanzawaic acids are carboxylic acids. The pH of the mobile phase will affect their degree of ionization. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) ensures the analytes are in a consistent, non-ionized state, which generally leads to sharper peaks and better retention on a C18 column.[1]

  • Evaluate Gradient Elution: If a single isocratic mobile phase is insufficient, a shallow gradient can help to resolve closely eluting isomers.

Q2: I'm observing significant peak tailing for my tanzawaic acid peaks. What is the likely cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself. For acidic compounds like tanzawaic acids, interactions with residual silanols on the silica-based stationary phase are a common cause.

Troubleshooting Peak Tailing:

  • Mobile Phase pH Control: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with 0.1% formic acid) to suppress the ionization of both the tanzawaic acids and the surface silanols of the stationary phase.

  • Use a High-Purity Column: Modern, high-purity silica (B1680970) columns have fewer accessible silanol (B1196071) groups, which reduces peak tailing for acidic compounds.

  • Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.

  • Reduce Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

Q3: My retention times are shifting between injections. What should I investigate?

A3: Unstable retention times can compromise peak identification and quantification. The issue usually lies with the HPLC system or the mobile phase preparation.

Troubleshooting Retention Time Instability:

  • Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes.

  • Check for Leaks: Inspect all fittings for any signs of leaks, as this can cause pressure fluctuations and affect the flow rate.

  • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition is a common cause of retention time drift. If preparing the mobile phase online, ensure the mixer is functioning correctly.

  • Column Temperature Control: Use a column oven to maintain a consistent temperature. Fluctuations in ambient temperature can affect retention times.

Q4: How do I choose the right column for separating tanzawaic acid isomers?

A4: The choice of stationary phase is critical for separating isomers. Given that tanzawaic acids are polyketides with a multi-substituted octalin skeleton, subtle differences in stereochemistry and functional groups will dictate the separation.[2][3]

Column Selection Strategy:

  • Start with a C18 Column: A C18 (octadecylsilane) column is a good starting point for reversed-phase separation of moderately non-polar compounds like tanzawaic acids. A high-purity silica C18 is recommended to minimize peak tailing.[1]

  • Consider a Phenyl-Hexyl Column: For isomers with differences in aromaticity or π-electron density, a phenyl-hexyl column can offer alternative selectivity through π-π interactions.

  • Particle Size and Column Dimensions: For difficult separations, using a column with smaller particles (e.g., <3 µm) or a longer column will increase efficiency (N) and can improve resolution.

Experimental Protocols

Protocol 1: General HPLC Method for Tanzawaic Acid Isomer Separation

This protocol is based on a reported method for the preparative separation of tanzawaic acid analogues and can be adapted for analytical scale.[1]

ParameterSpecification
Column Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Elution Mode Isocratic or Gradient
Isocratic Example 60:40 Acetonitrile:Water (with 0.1% Formic Acid)
Gradient Example 50% to 80% Acetonitrile (with 0.1% Formic Acid in both solvents) over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in the initial mobile phase composition.

Data Presentation

Table 1: Example Data for Optimization of Tanzawaic Acid I and J Separation

This table illustrates how changing the mobile phase composition can affect the retention time (t_R), resolution (R_s), and tailing factor (T_f) of two hypothetical tanzawaic acid isomers.

MethodMobile Phase (Acetonitrile:Water + 0.1% FA)t_R Isomer I (min)t_R Isomer J (min)Resolution (R_s)Tailing Factor (T_f) Isomer ITailing Factor (T_f) Isomer J
A70:308.58.81.21.51.6
B65:3510.210.81.81.21.3
C60:4012.113.02.11.11.1

Data is illustrative and for demonstration purposes only.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Resolution or Co-elution of Isomers check_method Is the method optimized? start->check_method optimize_alpha Optimize Selectivity (α) check_method->optimize_alpha No optimize_n Optimize Efficiency (N) check_method->optimize_n Still Poor end_success Resolution Achieved check_method->end_success Yes end_fail Consult Further (e.g., Chiral Chromatography) check_method->end_fail No Improvement change_solvent Change Organic Modifier (e.g., ACN to MeOH) optimize_alpha->change_solvent adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) optimize_alpha->adjust_ph change_column Change Stationary Phase (e.g., C18 to Phenyl) optimize_alpha->change_column smaller_particles Use Smaller Particle Size Column (e.g., 5µm to 3µm) optimize_n->smaller_particles longer_column Increase Column Length optimize_n->longer_column adjust_flow Optimize Flow Rate optimize_n->adjust_flow change_solvent->check_method adjust_ph->check_method change_column->check_method smaller_particles->check_method longer_column->check_method adjust_flow->check_method Peak_Tailing_Troubleshooting start Problem: Peak Tailing check_ph Is mobile phase pH controlled (e.g., 0.1% Formic Acid)? start->check_ph add_acid Add Acid to Mobile Phase check_ph->add_acid No check_column Is column health optimal? check_ph->check_column Yes add_acid->check_ph Re-evaluate flush_column Flush Column with Strong Solvent check_column->flush_column No replace_guard Replace Guard Column check_column->replace_guard No check_overload Is sample overloaded? check_column->check_overload Yes end_fail Consider New Column check_column->end_fail Column Damaged flush_column->check_column Re-evaluate replace_guard->check_column Re-evaluate reduce_injection Reduce Injection Volume or Sample Concentration check_overload->reduce_injection Yes end_success Peak Shape Improved check_overload->end_success No reduce_injection->check_overload Re-evaluate

References

Troubleshooting poor resolution in NMR spectra of polyketides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor resolution in NMR spectra of polyketides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution and broad peaks in the NMR spectra of polyketides?

Poor resolution in NMR spectra, characterized by broad or distorted peaks, can stem from several factors. The most common issues are related to magnetic field inhomogeneity, the sample itself, and the parameters used for data acquisition. For polyketides, which are often large and flexible molecules, challenges like conformational exchange and aggregation can further complicate spectra.[1][2] Key causes include:

  • Poor Magnetic Field Homogeneity (Shimming): The single most critical factor for sharp lines is a uniform magnetic field across the sample. Improperly adjusted shim coils are a frequent cause of broad peaks.[1][3]

  • Sample Preparation Issues: Problems with the sample, such as the presence of solid particles, high viscosity, or inappropriate concentration, can degrade spectral quality.[1][4][5]

  • Molecular Aggregation: Polyketides can self-associate or aggregate in solution, leading to slower molecular tumbling and significantly broadened signals.[6][7]

  • Chemical or Conformational Exchange: The inherent flexibility of many polyketides means they can exist in multiple conformations. If the rate of exchange between these forms is on the NMR timescale, it can lead to peak broadening.[8]

  • Presence of Paramagnetic Impurities: Contaminants like dissolved oxygen or metal ions can cause rapid relaxation and line broadening.[4][8]

  • Incorrect Acquisition Parameters: Suboptimal settings for acquisition time, pulse widths, or receiver gain can result in distorted or low-resolution spectra.[8][9]

Q2: How does sample concentration and viscosity specifically affect the NMR spectra of polyketides?

Concentration and viscosity are critical parameters in sample preparation that directly impact spectral resolution.

  • Concentration: While a higher concentration can improve the signal-to-noise ratio (S/N), an overly concentrated sample can be detrimental.[5] For polyketides, high concentrations can promote intermolecular interactions and aggregation, which restricts molecular motion and leads to broader lines.[1][2][6] It is a trade-off between sensitivity and resolution.

  • Viscosity: High solution viscosity slows down the rate of molecular tumbling in the magnetic field. Slower tumbling leads to more efficient transverse (T2) relaxation, which results in broader NMR signals.[10][11] This can be a significant issue for high molecular weight polyketides or when using viscous solvents.[12] Running experiments at a higher temperature can help reduce viscosity and sharpen lines.[10]

Q3: My polyketide signals are heavily overlapped. What strategies can I use to resolve them?

Signal overlap is a common challenge with complex molecules like polyketides, especially in the proton (¹H) NMR spectrum.[13][14] Several strategies can be employed:

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical environment around the molecule, changing the chemical shifts of various protons and potentially resolving overlaps.[1][2][15] Aromatic solvents like benzene-d₆ are known to induce significant shifts compared to chloroform-d₁.[1]

  • Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field increases the frequency separation (dispersion) between signals, which can resolve overlapping peaks.[2][15]

  • Vary the Temperature: Acquiring spectra at different temperatures can help separate signals, particularly if the overlap is due to conformational exchange dynamics.[2]

  • Employ 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlap.[13][16] Experiments like COSY, TOCSY, HSQC, and HMBC spread the signals into a second dimension, allowing for the resolution of individual spin systems even when they are crowded in the 1D spectrum.[2][17]

Q4: What is "shimming," and why is it so crucial for high resolution?

Shimming is the process of adjusting currents in a set of "shim coils" to make the main magnetic field (B₀) as uniform, or homogeneous, as possible across the volume of the NMR sample.[3][18] Even small variations in the magnetic field strength experienced by different parts of the sample will cause molecules in those regions to resonate at slightly different frequencies, resulting in a broad, poorly defined peak instead of a sharp one.[19]

Modern spectrometers have automated shimming routines, often called gradient shimming, which are highly effective and can shim the field in a minute or less.[20][21] However, manual adjustment can sometimes further improve resolution, especially for challenging samples.[8][22]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common resolution problems.

Issue 1: All peaks in the spectrum are broad and distorted.

This is the most common symptom of poor resolution and almost always points to a problem with magnetic field homogeneity.

Workflow for Diagnosing and Fixing Poor Shimming

A Start: Poor Resolution Observed B Is the sample spinning? A->B K Run Automated Gradient Shim Routine (e.g., 'topshim'). A->K Always a good first step C Check for Spinning Sidebands (symmetrical peaks around large signals) B->C Yes F Observe Peak Shape B->F No D Sidebands Present? C->D E Stop Spinner. Adjust non-spinning shims (X, Y, XZ, YZ). D->E Yes D->F No E->F G Symmetrical Broadening? F->G H Asymmetrical / Tailing? G->H No I Adjust odd-order Z shims (Z1, Z3, Z5). G->I Yes J Adjust even-order Z shims (Z2, Z4). H->J Yes L Re-evaluate Resolution H->L No I->L J->L K->L M Problem Solved L->M

Caption: A workflow for troubleshooting resolution issues related to shimming.

  • Symptom: Symmetrically broadened peaks.

    • Cause: This often indicates that odd-powered Z shims (like Z1, Z3) are misadjusted.[23]

    • Solution: Iteratively adjust the Z1 and Z3 shims while monitoring the lock signal or the FID of a strong solvent peak. Aim for the highest lock level and the longest-decaying FID.

  • Symptom: Asymmetrically broadened or "tailing" peaks.

    • Cause: This shape is characteristic of mis-set even-powered Z shims, most commonly Z2.[18][23]

    • Solution: Adjust the Z2 shim. The direction of the "tail" indicates which way the shim needs to be adjusted. On many systems, you move the shim control towards the tailing distortion to correct it.[18] After adjusting Z2, you will likely need to re-optimize Z1.

  • Symptom: Spinning sidebands appear.

    • Cause: These are small satellite peaks appearing symmetrically on either side of a large peak, at a distance equal to the spinning rate. They are caused by poor homogeneity in the transverse (X, Y) plane.[19][23]

    • Solution: The non-spinning shims (X, Y, XZ, YZ, etc.) must be adjusted with the sample spinning turned OFF.[3] After adjusting these, restart spinning and re-optimize the Z shims.

Issue 2: Resolution is still poor after careful shimming.

If shimming does not resolve the issue, the problem likely lies with the sample itself.

Decision Tree for Sample Preparation

A Start: Poor Resolution (Shimming Ruled Out) B Is the solution clear and free of solids? A->B C Filter the sample into a clean NMR tube through a pipette with glass wool. B->C No D Is the sample viscous or highly concentrated? B->D Yes C->B E Dilute the sample. D->E Yes F Increase the temperature of the experiment. D->F Yes G Try a different, less viscous solvent. D->G Yes H Are there signs of aggregation (concentration- dependent broadening)? D->H No E->H F->H G->H I Acquire spectra at several dilutions to confirm. H->I Yes K Sample is likely suitable. Re-evaluate acquisition parameters. H->K No J Consider adding a small amount of a polar solvent (e.g., Methanol-d4) to disrupt aggregation. I->J J->K

Caption: A decision tree for troubleshooting sample-related resolution issues.

  • Symptom: General line broadening that is sample-dependent.

    • Cause 1: Solid Particles. Suspended solids severely distort the magnetic field homogeneity.[4]

      • Solution: Always filter your NMR sample into the tube, for instance, through a Pasteur pipette with a tight plug of glass wool.[4][5]

    • Cause 2: High Viscosity / Concentration. As discussed in the FAQ, this slows molecular tumbling.[1][10]

      • Solution: Dilute the sample.[1][12] If signal-to-noise becomes an issue, increase the number of scans. Alternatively, run the experiment at a higher temperature to decrease viscosity.[10]

    • Cause 3: Aggregation. Polyketides may form aggregates, which behave like much larger molecules and tumble slowly, leading to broad peaks.[6]

      • Solution: This can be tested by acquiring spectra at different concentrations; if aggregation is the cause, the line broadening will be worse at higher concentrations.[24] Changing the solvent or temperature may disrupt the intermolecular forces causing aggregation.[2]

    • Cause 4: Paramagnetic Impurities. Dissolved molecular oxygen (O₂) is paramagnetic and can cause significant line broadening.[4]

      • Solution: For very high-resolution work, the sample can be degassed using a freeze-pump-thaw technique or by bubbling an inert gas like nitrogen or argon through the solution before transferring it to the NMR tube.[4]

Issue 3: Resolution is acceptable, but the Signal-to-Noise Ratio (S/N) is poor.

Low S/N can obscure low-intensity signals and make it difficult to interpret multiplets.

Table 1: Key Acquisition Parameters and Their Effects
ParameterFunctionEffect on ResolutionEffect on S/NTypical Solution for Poor S/N
Number of Scans (NS) The number of times the experiment is repeated and averaged.No direct effect, but better S/N clarifies peaks.S/N increases with the square root of NS.[8][25]Increase NS. Doubling S/N requires quadrupling NS.
Receiver Gain (RG) Amplifies the detected NMR signal before digitization.Incorrect (too high) gain causes "clipping" of the FID, leading to artifacts and a distorted baseline.[8][22]Optimal gain maximizes S/N. If too low, S/N is poor. If too high, the signal is distorted, ruining the spectrum.[8][9]Use the spectrometer's automatic gain adjustment (rga) and then check the first scan to ensure no ADC overflow.[22]
Acquisition Time (AT) The duration for which the Free Induction Decay (FID) is recorded.Longer AT allows the FID to decay fully, providing higher digital resolution. Truncating the FID leads to artifacts ("sinc wiggles") at the base of peaks.[8][9]Longer AT collects more signal and less noise at the tail of the FID, slightly improving S/N.Increase AT to at least 3-5 seconds for ¹H NMR to ensure the FID has decayed into the noise.
Relaxation Delay (D1) A waiting period before each scan to allow magnetization to return to equilibrium.No direct effect.If D1 is too short (less than 5x the longest T₁), signals (especially from quaternary carbons) can become saturated and lose intensity.[11]Set D1 to at least 1-2 seconds for ¹H NMR. For quantitative ¹³C NMR, much longer delays may be needed.

Experimental Protocols

Protocol 1: High-Resolution Sample Preparation for Polyketides
  • Select an Appropriate Solvent: Choose a deuterated solvent in which the polyketide is highly soluble. Chloroform-d₁ (CDCl₃) is a common starting point. For compounds prone to aggregation, consider alternatives like DMSO-d₆ or Methanol-d₄.[1]

  • Determine Concentration: Weigh approximately 5-10 mg of the polyketide for a standard ¹H NMR spectrum.[5] For ¹³C NMR, a more concentrated sample (20-50 mg) may be needed, but be aware that this can increase viscosity and broaden ¹H signals.[4][5]

  • Dissolution: Dissolve the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[5]

  • Filtration: Take a Pasteur pipette and tightly pack a small plug of clean glass wool into the narrow tip. Do not use cotton wool, as solvents can leach impurities from it.[4][5]

  • Transfer: Carefully filter the solution through the glass wool directly into a high-quality, clean 5 mm NMR tube. This step is critical to remove any dust or undissolved particulates.[4]

  • Check Sample Height: Ensure the solvent height in the NMR tube is at least 4.5 cm to cover the detection coils uniformly.[5][23]

  • Capping and Labeling: Cap the tube securely to prevent solvent evaporation and label it clearly.

Protocol 2: Automated Gradient Shimming Procedure

Automated shimming is the most reliable and fastest way to achieve good field homogeneity.[20][26]

  • Insert the Sample: Place the prepared NMR tube into the spinner turbine and adjust its depth using the sample gauge. Insert it into the magnet.

  • Lock the Spectrometer: In the software (e.g., TopSpin), select the correct solvent and use the lock command to lock onto the deuterium (B1214612) signal.

  • Initiate Automated Shimming: Open the dataset for the planned experiment.[19] Run the automated gradient shimming command, which is often topshim on Bruker systems. This routine uses pulsed field gradients to map the field inhomogeneity and automatically calculates the optimal shim currents.[20]

  • Evaluate the Result: After the routine finishes, the lock signal should be high and stable. The software will often report a final B₀ deviation value, which should ideally be below 1 Hz.[22]

  • Optional Tuning: Some routines offer a "tune" option that can be run after the main gradient shimming to further maximize the lock level by making small adjustments to a subset of shims.[19]

References

Technical Support Center: Analysis of Synthesized Tanzawaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of synthesized tanzawaic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of a synthesized tanzawaic acid sample?

A1: The purity of synthesized tanzawaic acid is typically confirmed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is essential for determining the percentage purity and identifying the presence of any impurities.[1] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for structural confirmation and ensuring the sample is free from starting materials or byproducts.[2][]

Q2: What are the expected spectroscopic signatures for tanzawaic acid?

A2: The chemical structure of tanzawaic acid and its analogues results in characteristic signals in various spectroscopic analyses. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[4][5] 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HMBC, NOESY) are vital for elucidating the complex structure, including the trans-decalin core and the pentadienoic acid side chain.[2][4][5][6]

Q3: What potential impurities should I look for in my synthesized tanzawaic acid?

A3: Potential impurities can include unreacted starting materials, reagents from the synthesis, diastereomers, or side-products from competing reaction pathways. For instance, during the construction of the octalin skeleton, geometric isomers (e.g., cis-fused octalin) can be formed.[7] It is also possible to have related tanzawaic acid analogues as minor impurities.[8]

Q4: How can I quantify the purity of my tanzawaic acid sample?

A4: Quantitative purity assessment is most commonly performed using HPLC with a suitable detector (e.g., UV-Vis or DAD).[1] By integrating the peak area of tanzawaic acid and any impurity peaks, a percentage purity can be calculated. Quantitative NMR (qNMR) can also be used by comparing the integral of a characteristic tanzawaic acid signal to that of a certified internal standard of known concentration.

Troubleshooting Guides

Problem 1: My NMR spectrum shows unexpected peaks.

  • Possible Cause 1: Residual Solvents.

    • Troubleshooting: Check the chemical shifts of common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone) to see if they match the unexpected signals. Ensure your sample is thoroughly dried under high vacuum.

  • Possible Cause 2: Presence of Isomers.

    • Troubleshooting: The synthesis of the decalin core can sometimes yield diastereomers.[7] Carefully analyze 2D NMR data (NOESY/ROESY) to confirm the relative stereochemistry and compare it with published data for tanzawaic acids.[4][5]

  • Possible Cause 3: Impurities from Synthesis.

    • Troubleshooting: Review your synthetic route to identify potential byproducts or unreacted starting materials. Compare the chemical shifts of your impurities with the known spectra of these compounds. Further purification by column chromatography or preparative HPLC may be necessary.

Problem 2: My HPLC chromatogram shows multiple peaks.

  • Possible Cause 1: Sample Degradation.

    • Troubleshooting: Tanzawaic acids, like many polyketides, may be sensitive to light, temperature, or pH. Store the sample under appropriate conditions (cool, dark, and neutral pH) and re-analyze.

  • Possible Cause 2: Unresolved Impurities.

    • Troubleshooting: Optimize your HPLC method. Adjust the mobile phase composition, gradient, flow rate, or column type to achieve better separation.[9]

  • Possible Cause 3: Presence of Related Tanzawaic Acid Analogues.

    • Troubleshooting: It is not uncommon for a synthesis to produce minor amounts of related analogues.[8] Collect the fractions for the minor peaks and analyze them by MS and NMR to identify their structures.

Problem 3: The mass spectrum does not show the expected molecular ion peak.

  • Possible Cause 1: Incorrect Ionization Mode.

    • Troubleshooting: Tanzawaic acid is a carboxylic acid. Ensure you are using an appropriate ionization technique, such as Electrospray Ionization (ESI) in negative mode to observe [M-H]⁻ or in positive mode to see adducts like [M+Na]⁺.[4][5]

  • Possible Cause 2: In-source Fragmentation.

    • Troubleshooting: The molecule may be fragmenting in the ion source. Try using a "softer" ionization method or adjusting the ion source parameters to reduce fragmentation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of tanzawaic acid. Optimization may be required based on the specific analogue and available instrumentation.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a composition of 50% B, increasing to 100% B over 20 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where tanzawaic acid has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a small amount of the synthesized tanzawaic acid in the initial mobile phase composition or a suitable solvent like methanol (B129727). Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol outlines the standard NMR experiments for confirming the structure of tanzawaic acid.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry.[4][5][6]

  • Analysis: Compare the obtained chemical shifts, coupling constants, and correlations with published data for tanzawaic acids to confirm the structure and stereochemistry.

Data Presentation

Table 1: Representative ¹H NMR Data for Tanzawaic Acid Analogues in CD₃OD

PositionTanzawaic Acid I (δH, mult., J in Hz)Tanzawaic Acid J (δH, mult., J in Hz)
25.86 (d, 15.3)5.83 (d, 15.3)
37.28 (dd, 11.2, 15.3)7.28 (dd, 11.2, 15.3)
46.45 (dd, 11.2, 15.2)6.45 (dd, 11.2, 15.5)
56.10 (d, 15.2)6.16 (d, 15.5)
133.80 (m)3.75 (dd, 2.7, 5.8)
145.79 (d, 6.1)5.79 (d, 6.1)
161.63 (s)1.63 (s)
170.91 (d, 6.4)0.91 (d, 6.4)
180.91 (d, 6.4)0.91 (d, 6.4)
Data extracted from reference[4].

Table 2: Representative ¹³C NMR Data for Tanzawaic Acid Analogues in CD₃OD

PositionTanzawaic Acid I (δC)Tanzawaic Acid J (δC)
1170.9170.9
2122.0121.3
3145.9146.2
4128.5127.8
5144.8153.7
676.176.1
1368.068.0
14128.0128.0
15140.9140.9
1619.119.1
1723.123.1
1824.224.2
Data extracted from reference[4].

Visualizations

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Confirmation cluster_decision Decision cluster_outcome Outcome raw_product Crude Synthesized Tanzawaic Acid hplc HPLC Analysis raw_product->hplc Assess % Purity nmr NMR Spectroscopy (1D & 2D) raw_product->nmr Confirm Structure ms Mass Spectrometry raw_product->ms Confirm Mass purity_check Purity > 95%? hplc->purity_check nmr->purity_check ms->purity_check pure_product Pure Tanzawaic Acid purity_check->pure_product Yes repurify Further Purification purity_check->repurify No

Caption: Workflow for confirming the purity of synthesized tanzawaic acid.

logical_relationship cluster_techniques Analytical Techniques cluster_information Information Obtained HPLC HPLC Purity Quantitative Purity HPLC->Purity NMR NMR Structure Structural Confirmation NMR->Structure Stereochem Stereochemistry NMR->Stereochem MS MS MS->Structure Fragmentation Data MolWeight Molecular Weight MS->MolWeight

Caption: Relationship between analytical techniques and the data obtained.

References

Technical Support Center: Scaling Up Fermentation for Tanzawaic Acid E Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation and scale-up of Tanzawaic acid E production from Penicillium species.

Frequently Asked Questions (FAQs)

Q1: Which fungal strains are known to produce this compound?

A1: this compound is a known secondary metabolite produced by certain species of the genus Penicillium. A notable producer is Penicillium steckii.[1] Other species within the Penicillium genus, such as Penicillium citrinum, are known to produce other derivatives of tanzawaic acid and may also have the potential to produce this compound under specific fermentation conditions.[2][3][4]

Q2: What is the general biosynthetic pathway for Tanzawaic acids?

A2: Tanzawaic acids, including this compound, are polyketides.[5] Their biosynthesis originates from the polyketide pathway, where acetyl-CoA and malonyl-CoA are condensed by a polyketide synthase (PKS) enzyme to form a long polyketide chain. This chain then undergoes a series of enzymatic modifications, including cyclization, to form the characteristic trans-decalin scaffold of the tanzawaic acid family.[5]

Q3: At what growth phase is this compound typically produced?

A3: this compound is a secondary metabolite. The production of secondary metabolites in fungi generally occurs during the stationary phase of growth.[2] This is often triggered by nutrient limitation or other stress factors after the initial phase of rapid biomass accumulation (trophophase) has concluded.[6] Therefore, it is crucial to monitor both biomass and product formation over time to determine the optimal harvest time.

Q4: What are the major challenges when scaling up Penicillium fermentation from shake flasks to bioreactors?

A4: Scaling up Penicillium fermentation presents several challenges:

  • Morphology Control: Penicillium can grow as dispersed mycelia or as pellets. Mycelial growth can lead to high viscosity of the fermentation broth, which impairs mixing and oxygen transfer. Pellet formation can improve these aspects but may lead to oxygen and nutrient limitations in the core of the pellets.

  • Oxygen Transfer: Maintaining a sufficient dissolved oxygen level is critical for the aerobic metabolism of Penicillium and the production of many secondary metabolites. The oxygen transfer rate (OTR) can become a limiting factor in large bioreactors.

  • Shear Stress: Increased agitation is required for proper mixing in larger vessels, but high shear stress can damage the fungal mycelia, affecting growth and productivity.

  • Process Homogeneity: Achieving uniform distribution of nutrients, pH, and temperature throughout a large bioreactor is more challenging than in a small shake flask.

  • Contamination Risk: The longer duration of large-scale fermentations and the increased complexity of the equipment heighten the risk of microbial contamination.

Troubleshooting Guides

Issue 1: Low or No Production of this compound
Possible Cause Troubleshooting Steps
Incorrect Fungal Strain or Strain Vigor Verify the identity of your Penicillium strain. Revive a fresh culture from a cryopreserved stock to ensure the viability and productivity of the inoculum.
Suboptimal Media Composition The composition of the fermentation medium is critical. Experiment with different carbon and nitrogen sources. Production of secondary metabolites can be sensitive to the carbon-to-nitrogen ratio. Consider using complex media such as Potato Dextrose Broth (PDB) or Yeast Extract Malt Extract Glucose (YMG) medium.[7]
Inappropriate Fermentation Time Perform a time-course study of your fermentation, sampling every 24 hours to measure biomass (dry cell weight) and this compound concentration. As a secondary metabolite, production often peaks late in the fermentation (e.g., after 7-14 days).[2]
Incorrect pH The pH of the medium can significantly affect secondary metabolite production. The optimal pH for Penicillium fermentations is often in the range of 5.0 to 6.5.[2] Monitor and control the pH during the fermentation process.
Poor Aeration Ensure adequate oxygen supply, especially during the production phase. In shake flasks, use baffled flasks and maintain a low culture volume-to-flask volume ratio (e.g., 1:5). In bioreactors, optimize the agitation and aeration rates to maintain a dissolved oxygen level above 20% saturation.
Issue 2: Inconsistent Yields Between Batches
Possible Cause Troubleshooting Steps
Inconsistent Inoculum Standardize your inoculum preparation. Use the same volume of a spore suspension with a known concentration or a consistent amount of mycelial mass from a seed culture of the same age and growth phase for each fermentation.
Variability in Media Components Use the same lot of complex media components (e.g., yeast extract, peptone) for a series of experiments to minimize variability. Prepare a large batch of medium if possible.
Fluctuations in Environmental Conditions Ensure that temperature, agitation speed, and aeration rates are precisely controlled and monitored throughout the fermentation. Calibrate all probes and sensors regularly.
Inconsistent Fungal Morphology Variations in fungal morphology (pellets vs. dispersed mycelia) can lead to inconsistent yields. Control morphology by adjusting inoculum density, agitation speed, and media composition.
Issue 3: Poor Growth of Penicillium
Possible Cause Troubleshooting Steps
Contamination Visually inspect the culture for signs of bacterial or yeast contamination (e.g., cloudiness, film formation). Use microscopy to confirm. Ensure all media, equipment, and inoculum are sterile.
Suboptimal Temperature The optimal growth temperature for most Penicillium species is between 22°C and 28°C.[7] Verify that your incubator or bioreactor is maintaining the correct temperature.
Nutrient Limitation Ensure that the growth medium contains all necessary macro- and micronutrients. Check the concentrations of your carbon and nitrogen sources.
Inhibitory Substances in the Medium Some media components or byproducts of sterilization can be inhibitory to fungal growth. Test different media formulations.

Experimental Protocols

Protocol 1: Inoculum Preparation for Penicillium Fermentation
  • Strain Activation: Inoculate a Potato Dextrose Agar (B569324) (PDA) plate or slant with a cryopreserved stock of the Penicillium strain.

  • Incubation: Incubate the plate/slant at 25°C for 5-7 days, or until sufficient sporulation is observed.

  • Spore Suspension: Harvest the spores by adding 10 mL of sterile 0.1% Tween 80 solution to the agar surface and gently scraping with a sterile loop.

  • Spore Counting: Filter the spore suspension through sterile glass wool to remove mycelial fragments. Count the spores using a hemocytometer and adjust the concentration to 1 x 10^7 spores/mL with sterile water.

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of Potato Dextrose Broth (PDB) with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

  • Seed Culture Incubation: Incubate the seed culture at 25°C on a rotary shaker at 150-200 rpm for 2-3 days. This vegetative seed culture is now ready to inoculate the production fermenter.

Protocol 2: Bench-Scale Fermentation (5 L Bioreactor)
  • Medium Preparation: Prepare the production medium. A suitable medium for Penicillium secondary metabolite production is Yeast Extract Malt Extract Glucose (YMG) medium.[7]

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Glucose: 4 g/L

  • Sterilization: Sterilize the bioreactor containing the production medium at 121°C for 20-30 minutes.

  • Inoculation: Aseptically inoculate the sterile medium with the seed culture (from Protocol 1) to achieve a 5-10% (v/v) inoculum.

  • Fermentation Parameters:

    • Temperature: 24°C[7]

    • pH: Maintain at 5.5 by automatic addition of 1M NaOH and 1M HCl.

    • Agitation: Start at a low speed (e.g., 120 rpm) and increase as biomass develops to maintain adequate mixing.[7]

    • Aeration: Supply sterile air at a rate of 0.5-1.0 volume of air per volume of medium per minute (vvm).[7]

  • Monitoring: Monitor the fermentation by regularly measuring pH, dissolved oxygen, temperature, and taking samples for analysis of biomass and this compound concentration.

  • Harvesting: Harvest the fermentation broth when the concentration of this compound reaches its maximum, as determined by the time-course analysis.

Quantitative Data

The following tables provide typical ranges for fermentation parameters for Penicillium species. These should be used as a starting point for the optimization of this compound production.

Table 1: Typical Fermentation Parameters for Penicillium spp.

ParameterShake Flask CultureBench-Scale Bioreactor (1-20 L)
Temperature 22 - 28 °C[7]22 - 28 °C[7]
pH 5.0 - 6.5 (initial)[2]5.0 - 6.5 (controlled)
Agitation 120 - 200 rpm[7]120 - 500 rpm (variable)[7]
Aeration N/A (diffusion limited)0.5 - 1.5 vvm
Inoculum Size 1x10^5 - 1x10^7 spores/mL5 - 10% (v/v) of seed culture
Fermentation Time 7 - 21 days7 - 14 days

Table 2: Example Media Compositions for Penicillium Fermentation

ComponentPotato Dextrose Broth (PDB) (g/L)Yeast Extract Malt Extract Glucose (YMG) (g/L)[7]
Potato Infusion 200-
Dextrose (Glucose) 204
Yeast Extract -4
Malt Extract -10

Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing A Strain Activation on PDA B Spore Suspension Preparation A->B C Seed Culture in PDB B->C E Inoculation C->E D Bioreactor Sterilization D->E F Controlled Fermentation E->F G Monitoring (pH, DO, Temp) F->G H Harvesting F->H G->F Feedback Control I Biomass Separation H->I J Extraction of this compound I->J K Purification and Analysis J->K

Caption: Experimental workflow for this compound production.

troubleshooting_low_yield cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_analysis Analysis Start Low this compound Yield Strain Verify Strain Identity & Vigor Start->Strain Media Review Media Composition Start->Media Time Check Fermentation Duration Start->Time pH Optimize pH Strain->pH Media->pH Aeration Improve Aeration/DO Time->Aeration Temp Adjust Temperature pH->Temp Morphology Analyze Fungal Morphology Aeration->Morphology Temp->Morphology Contamination Check for Contamination Morphology->Contamination End Yield Improved Contamination->End

Caption: Troubleshooting logic for low this compound yield.

scale_up_challenges Scale-Up Scale-Up Morphology Morphology Scale-Up->Morphology Viscosity Oxygen Transfer Oxygen Transfer Scale-Up->Oxygen Transfer DO Control Shear Stress Shear Stress Scale-Up->Shear Stress Agitation Homogeneity Homogeneity Scale-Up->Homogeneity Mixing Contamination Contamination Scale-Up->Contamination Sterility

References

Technical Support Center: Refinement of Structural Assignment for Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the structural assignment of complex natural products.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
IssuePossible CausesRecommended Solutions & Optimizations
Poor Signal Resolution & Overlapping Peaks in ¹H NMR [1]High sample concentration, inappropriate solvent choice, presence of paramagnetic impurities, molecular aggregation, or instrumental factors.[1]Optimize Sample Concentration: High concentrations can cause line broadening. Solvent Choice: Use a deuterated solvent that fully dissolves the compound without overlapping residual peaks. Consider solvent mixtures. Remove Paramagnetic Impurities: Pass the sample through a Celite plug or use a chelating agent like EDTA. Disrupt Molecular Aggregation: Acquire spectra at varying temperatures or in a different solvent. Instrumental Optimization: Ensure proper magnet shimming and increase the number of scans to improve the signal-to-noise ratio.[1]
Broad ¹H NMR Signals [1]Chemical exchange (e.g., -OH, -NH protons), intermediate conformational exchange, paramagnetic impurities, or sample aggregation.[1]Temperature Variation: Acquire spectra at different temperatures to observe signal sharpening, which indicates a dynamic process. D₂O Exchange: Add a drop of D₂O to identify exchangeable protons; their signals will disappear.[1]
Artifacts from High Concentration Samples [2]Detector saturation due to excessive signal.[2]Adjust Tip Angle: Lowering the tip angle can limit the signal hitting the detector. Reduce Receiver Gain: This can help suppress baseline artifacts. Use Wet1D Suppression: Selectively suppress strong resonances to better observe low-concentration signals.[2]
Overlapping Peaks Obscuring Coupling Patterns [3]Complex mixture of isomers or inherent spectral complexity.[3]Change NMR Solvent: Spectra in different solvents (e.g., benzene-d₆ vs. chloroform-d₆) can have different chemical shift dispersions.[3]
Mass Spectrometry (MS)
IssuePossible CausesRecommended Solutions & Optimizations
Difficulty in Assigning Structure from LC-MS Data [4]Lack of comprehensive MS/MS spectral databases for natural products and limited availability of standards.[4]Utilize Molecular Networking: This approach compares MS/MS data to group molecules with related spectra, aiding in the identification of structural analogues.[5] Employ High-Resolution MS (HRMS): Provides accurate mass measurements for determining chemical formulas with high confidence.[5][6] In Silico Fragmentation Tools: Use tools like MS-FINDER, CFM-ID, and MetFrag to annotate compounds from existing structure databases.[7]
Failure to Detect Molecular Ion [4]Harsh ionization techniques like Electron Ionization (EI) can cause extensive fragmentation.[4]Use Soft Ionization Techniques: Employ methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) which are less likely to fragment the molecular ion.[6]
Low Annotation Rate in Untargeted Metabolomics [8]The vast chemical diversity of natural products often leads to a high number of unannotated features in LC-MS-based untargeted metabolomics.[8]Integrate Multiple Data Types: Combine LC-MS/MS data with other analytical techniques like NMR and UV/Vis spectroscopy for more confident annotation. Feature-Based Molecular Networking (FBMN): This method in the GNPS infrastructure helps to recognize isomers and incorporates relative quantification.[8]

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows broad signals. What should I do?

A1: Broad signals in an ¹H NMR spectrum can result from several factors, including the chemical exchange of protons (like those in hydroxyl or amine groups), intermediate conformational exchange, the presence of paramagnetic impurities, or sample aggregation.[1] To troubleshoot this, you can try acquiring the spectrum at different temperatures (both higher and lower) to see if the signals sharpen, which would suggest a dynamic process is occurring.[1] Adding a small amount of D₂O to your sample will cause the signals from exchangeable protons to disappear, helping to identify them.[1]

Q2: I have the molecular formula from High-Resolution Mass Spectrometry (HRMS), but I'm struggling to assemble the structure from my NMR data. What's the next step?

A2: This is a frequent challenge when dealing with complex natural products. A systematic approach using a complete set of 2D NMR data (COSY, HSQC, HMBC) is crucial.[1] Start by building spin systems from the COSY data. Then, use the HMBC correlations to connect these spin systems. Pay special attention to quaternary carbons, as they are key connection points that are only visible in HMBC and ¹³C NMR spectra.[1] For particularly challenging cases, consider specialized NMR experiments like 1,1-ADEQUATE or HSQC-TOCSY to resolve ambiguities.[1]

Q3: How can I determine the stereochemistry of my compound when it's difficult to ascertain from NMR alone?

A3: Determining stereochemistry often requires a combination of techniques. NOESY or ROESY experiments in NMR can provide through-space correlations that help define relative stereochemistry. If suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive assignment of both relative and absolute stereochemistry. Chiroptical methods like Circular Dichroism (CD) can also be powerful for determining absolute configuration, especially when compared to computationally predicted spectra.[9]

Q4: The public databases for natural products are limited. How can I improve my chances of identifying a known compound?

A4: While comprehensive databases for natural products are still a challenge, several strategies can help.[4][10] Utilize multiple databases, including more general ones like PubChem and ChEMBL, which contain many natural products.[11] Employ computational tools that predict fragmentation patterns and NMR spectra.[12][13] Molecular networking is a powerful approach that doesn't rely on direct database hits but rather on spectral similarity to known compounds, which can help in identifying analogues.[5]

Q5: What are the advantages of using computational chemistry in refining my structural assignment?

A5: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for refining structural hypotheses.[12][14] They can be used to predict NMR chemical shifts and coupling constants for proposed structures.[12] By comparing these computed spectra to your experimental data, you can gain confidence in your assignment or identify inconsistencies. Computational approaches are also invaluable for predicting and interpreting experimental spectra, such as those from computational NMR spectroscopy, to differentiate between possible isomers.[12]

Experimental Protocols

Key 2D NMR Experiments for Structural Elucidation[1]
  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • Pulse Program: Standard COSY90 or DQF-COSY.

    • Key Parameters: Acquire with sufficient resolution in both dimensions to resolve cross-peaks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • Pulse Program: Standard HSQC with gradient selection.

    • Key Parameters: Set the ¹JCH coupling constant to an average value (e.g., 145 Hz).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

    • Pulse Program: Standard HMBC with gradient selection.

    • Key Parameters: Optimize the long-range coupling constant (ⁿJCH) based on the expected structure (typically 4-8 Hz).

High-Resolution Mass Spectrometry (HRMS) for Formula Determination[5]
  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF, LTQ-Orbitrap hybrid, or FT-ICR.[5]

  • Ionization: Employ a soft ionization technique like ESI.

  • Data Acquisition: Acquire data in full scan mode with high mass accuracy (typically < 5 ppm).

  • Data Processing: Use the instrument's software to perform formula determination based on the accurate mass and isotopic pattern of the molecular ion.

Data Presentation

Typical Accuracy of Analytical Techniques in Natural Product Analysis
Analytical TechniqueParameterTypical Accuracy/ResolutionReference
High-Resolution MS (Q-TOF) Mass Accuracy< 1-5 ppm[15]
Mass Resolving Power30,000 - 80,000[15]
Quantitative ¹H NMR (qHNMR) Dynamic RangeRoutinely 300:1 (0.3%) or better[16]
Integration Accuracy (with precautions)< 1%[17]

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Primary Structural Analysis cluster_elucidation Detailed Structural Elucidation cluster_refinement Structural Refinement & Confirmation crude_extract Crude Natural Product Extract lc_ms LC-MS/MS Analysis crude_extract->lc_ms one_d_nmr 1D NMR (¹H, ¹³C) crude_extract->one_d_nmr hrms HRMS (Formula Determination) lc_ms->hrms molecular_networking Molecular Networking lc_ms->molecular_networking comp_chem Computational Chemistry (DFT) hrms->comp_chem two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr two_d_nmr->comp_chem stereochem Stereochemical Analysis (NOESY, CD) two_d_nmr->stereochem database_search Database Searching molecular_networking->database_search database_search->comp_chem final_structure Final Proposed Structure comp_chem->final_structure stereochem->final_structure

Caption: Experimental workflow for structural elucidation of complex natural products.

troubleshooting_logic cluster_nmr_issues NMR Troubleshooting cluster_ms_issues MS Troubleshooting start Ambiguous Structural Data check_nmr Review NMR Data Quality start->check_nmr check_ms Review MS Data Quality start->check_ms broad_signals Broad Signals? check_nmr->broad_signals overlapping_peaks Overlapping Peaks? check_nmr->overlapping_peaks no_mol_ion No Molecular Ion? check_ms->no_mol_ion poor_annotation Poor Annotation? check_ms->poor_annotation temp_variation Vary Temperature broad_signals->temp_variation d2o_exchange D₂O Exchange broad_signals->d2o_exchange change_solvent Change Solvent overlapping_peaks->change_solvent integrate_data Integrate All Spectroscopic Data temp_variation->integrate_data d2o_exchange->integrate_data change_solvent->integrate_data soft_ionization Use Soft Ionization no_mol_ion->soft_ionization mol_networking Apply Molecular Networking poor_annotation->mol_networking soft_ionization->integrate_data mol_networking->integrate_data propose_structure Propose Candidate Structures integrate_data->propose_structure

Caption: Logical workflow for troubleshooting ambiguous structural data.

References

Technical Support Center: Tanzawaic Acids in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of tanzawaic acids in high-throughput screening (HTS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize artifacts and ensure the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of artifacts when screening with tanzawaic acids?

A1: While specific data on tanzawaic acid-induced artifacts is limited, potential sources of interference in HTS can be extrapolated from their physicochemical properties and common mechanisms of assay artifacts. These include:

  • Compound Aggregation: Like many organic molecules, tanzawaic acids may aggregate at high concentrations, leading to non-specific inhibition of enzymes or disruption of cellular membranes.[1][2]

  • Fluorescence Interference: Tanzawaic acids possess a conjugated diene system which could lead to intrinsic fluorescence or quenching of the assay signal, particularly in fluorescence-based assays.[3][4]

  • Chemical Reactivity: The carboxylic acid moiety and the unsaturated system in tanzawaic acids could potentially react with assay components, although this is less common for this class of molecules.[5][6]

  • Cytotoxicity: At higher concentrations, tanzawaic acids have shown cytotoxic effects which can be a source of false positives in cell-based assays.[4][7]

Q2: How can I identify if my tanzawaic acid sample is causing assay artifacts?

A2: A multi-step validation process is crucial.[8][9] This should include a series of counter-screens and secondary assays to distinguish true hits from artifacts. Key steps include:

  • Dose-Response Confirmation: True hits will typically exhibit a classical sigmoidal dose-response curve, while artifacts may show atypical curves.

  • Counter-Screens: Perform assays in the absence of the primary target to identify non-specific effects.

  • Orthogonal Assays: Validate hits using a different assay technology that is less susceptible to the suspected mode of interference.[10]

  • Visual Inspection: Microscopic examination of assay plates can reveal compound precipitation or cellular morphology changes indicative of cytotoxicity.

Q3: What is the recommended solvent for tanzawaic acids in HTS?

A3: Tanzawaic acids are generally soluble in dimethyl sulfoxide (B87167) (DMSO).[11] It is recommended to prepare high-concentration stock solutions in 100% DMSO and then dilute to the final assay concentration. Ensure the final DMSO concentration in the assay is consistent across all wells and is at a level that does not affect assay performance (typically ≤ 1%).

Troubleshooting Guides

Issue 1: High rate of false positives in a primary screen.
Possible Cause Troubleshooting Step Expected Outcome
Compound AggregationPerform a detergent-based counter-screen (e.g., with 0.01% Triton X-100).Activity of aggregating compounds should be significantly reduced in the presence of detergent.
Cytotoxicity (Cell-based assays)Run a cytotoxicity counter-screen (e.g., CellTiter-Glo®, MTS assay) in parallel with the primary screen.Compounds that are cytotoxic will show a dose-dependent decrease in cell viability.
Fluorescence InterferenceMeasure the fluorescence of the tanzawaic acid at the excitation and emission wavelengths of the assay.Fluorescent compounds will show a signal in the absence of other assay components.
Issue 2: Poor dose-response curves or inconsistent results.
Possible Cause Troubleshooting Step Expected Outcome
Low Solubility/PrecipitationDecrease the final concentration of the tanzawaic acid. Visually inspect the assay plates for precipitates.A lower, soluble concentration should yield a more consistent dose-response.
Compound InstabilityPrepare fresh dilutions of the tanzawaic acid from a frozen stock for each experiment.Freshly prepared compounds should give more reproducible results.

Data Presentation

Table 1: Hypothetical Data from a Primary Screen and Counter-Screens for Tanzawaic Acid Analogs
CompoundPrimary Screen (% Inhibition)Cytotoxicity (% Viability)Aggregation Counter-Screen (% Inhibition w/ Triton X-100)Hit Classification
TZA-A859582True Hit
TZA-B924588Cytotoxic
TZA-E789115Aggregator
Control51004Inactive
Table 2: Summary of IC50 Values from Primary and Orthogonal Assays
CompoundPrimary Assay IC50 (µM)Orthogonal Assay IC50 (µM)Fold DifferenceInterpretation
TZA-A1.21.51.25Confirmed Hit
TZA-C2.5> 50> 20Likely Artifact
TZA-D0.81.11.38Confirmed Hit

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Compound Aggregation
  • Objective: To identify compounds that inhibit the target protein through non-specific aggregation.

  • Methodology:

    • Prepare two sets of assay plates.

    • In the "Test" plates, perform the primary assay according to the standard protocol.

    • In the "Counter-Screen" plates, add Triton X-100 to the assay buffer to a final concentration of 0.01%.

    • Add tanzawaic acids and control compounds to both sets of plates.

    • Incubate and read the plates as per the primary assay protocol.

    • Analysis: Compare the activity of the compounds in the presence and absence of Triton X-100. A significant decrease in activity in the presence of the detergent suggests aggregation-based inhibition.

Protocol 2: Cytotoxicity Counter-Screen (MTS Assay)
  • Objective: To determine if the observed activity of tanzawaic acids in a cell-based assay is due to cytotoxicity.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the tanzawaic acids and control compounds.

    • Incubate for the same duration as the primary assay.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. A dose-dependent decrease in viability indicates cytotoxicity.

Visualizations

HTS_Artifact_Workflow cluster_primary Primary High-Throughput Screen cluster_validation Hit Validation cluster_results Hit Classification PrimaryScreen Primary HTS with Tanzawaic Acids DoseResponse Dose-Response Confirmation PrimaryScreen->DoseResponse CounterScreens Counter-Screens (Cytotoxicity, Aggregation, etc.) DoseResponse->CounterScreens OrthogonalAssay Orthogonal Assay CounterScreens->OrthogonalAssay Artifacts Artifacts (False Positives) CounterScreens->Artifacts Fails Validation TrueHits True Hits OrthogonalAssay->TrueHits Signaling_Pathway_Artifact cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Reporter Reporter Gene (e.g., Luciferase) TranscriptionFactor->Reporter TanzawaicAcid Tanzawaic Acid (Aggregates) TanzawaicAcid->Reporter Non-specific Inhibition (Artifact)

References

Technical Support Center: Optimizing the Barton-McCombie Deoxygenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of the Barton-McCombie deoxygenation step in their experimental work.

Troubleshooting Guide

Low yields, incomplete reactions, and difficult purification are common hurdles in the Barton-McCombie deoxygenation. The following guide addresses specific issues with potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inefficient radical initiation. 2. Poor quality or insufficient amount of radical initiator (e.g., AIBN). 3. Substrate is a primary alcohol, which forms a less stable primary radical.[1][2] 4. Steric hindrance around the reaction center. 5. Competing side reactions, such as elimination.1. Ensure the reaction temperature is appropriate for the chosen initiator (e.g., ~80-110 °C for AIBN in toluene).[2] 2. Use freshly recrystallized AIBN. 3. For primary alcohols, consider using alternative hydrogen donors like diphenylsilane (B1312307) or tris(trimethylsilyl)silane (B43935), which can be more effective.[3] 4. Increase reaction time or temperature (within the limits of substrate stability). 5. For tertiary alcohols prone to elimination, use a lower temperature initiator like triethylborane (B153662) with air.
Incomplete Reaction 1. Insufficient reagent stoichiometry (thiocarbonylating agent, hydrogen donor, or initiator). 2. Short reaction time. 3. Low reaction temperature.1. Use a slight excess of the thiocarbonylating agent and ensure at least stoichiometric amounts of the hydrogen donor. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 3. Gradually increase the temperature, ensuring it does not lead to substrate decomposition.
Formation of Byproducts 1. Alcohol starting material is recovered: This can occur if the intermediate radical is quenched before the desired reaction. 2. Tin byproducts are difficult to remove: Tributyltin halides and other tin species are notoriously difficult to separate from the desired product.[1] 3. Rearrangement products: Although rare, carbocation-like rearrangements can occur in certain substrates.1. Slow addition of the hydrogen donor (e.g., Bu₃SnH) can minimize the quenching of the initial radical adduct. 2. Employ tin-free hydrogen donors such as silanes (e.g., diphenylsilane, (TMS)₃SiH) or boranes (e.g., triethylborane). For tin-based reactions, purification can be aided by treatment with KF or DBU/I₂ followed by chromatography. 3. The radical nature of the Barton-McCombie reaction generally avoids rearrangements. If this is observed, consider alternative deoxygenation methods.

Frequently Asked Questions (FAQs)

Q1: My reaction with a primary alcohol is giving very low yields. What can I do?

A1: Primary alcohols are known to be challenging substrates for the Barton-McCombie deoxygenation due to the relative instability of the primary radical intermediate.[1][2] To improve yields, consider the following:

  • Switch to a Tin-Free Hydrogen Donor: Silanes, such as diphenylsilane or tris(trimethylsilyl)silane ((TMS)₃SiH), have been shown to be more effective than tributyltin hydride for the deoxygenation of primary alcohols.[3]

  • Use an Alternative Thiocarbonyl Derivative: 1,1'-Thiocarbonyldiimidazole (TCDI) is particularly effective for primary alcohols as it forms a more reactive thiocarbonyl intermediate.[4]

  • Optimize Reaction Conditions: Ensure a sufficiently high temperature and adequate reaction time to drive the reaction to completion.

Q2: How can I avoid using toxic tributyltin hydride?

A2: Due to the toxicity and difficulty in removing tin-based byproducts, several tin-free alternatives have been developed.[2] The most common alternatives are:

  • Silanes: Polymethylhydrosiloxane (PMHS), phenylsilane, and diphenylsilane are effective and more environmentally benign hydrogen donors.[2]

  • Boranes: Trialkylborane-water complexes or triethylborane with air can serve as efficient radical initiators and hydrogen donors.

  • Phosphorous-Based Reagents: Hypophosphorous acid and its salts can also be used as alternative hydrogen atom donors.

Q3: I am having trouble removing the tin byproducts from my reaction mixture. What are the best purification methods?

A3: The removal of organotin byproducts is a common challenge. Here are some effective strategies:

  • Aqueous Workup with Potassium Fluoride (KF): Washing the reaction mixture with an aqueous solution of KF will precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.[1]

  • DBU/Iodine Treatment: Addition of 1,8-diazabicycloundec-7-ene (DBU) followed by iodine to the crude reaction mixture converts tin hydrides and other tin species into less soluble tin iodides.

  • Chromatography on Silica Gel: In some cases, careful flash column chromatography can separate the product from the tin residues.

Q4: Can the Barton-McCombie deoxygenation be used for vicinal diols?

A4: Yes, the reaction can be adapted to convert vicinal diols into alkenes. This is achieved by forming a cyclic thiocarbonate from the diol, which upon treatment with a radical initiator and a hydrogen donor, undergoes a double deoxygenation and elimination to yield the corresponding alkene.[2]

Data Presentation

Table 1: Comparison of Hydrogen Donors for the Deoxygenation of a Secondary Alcohol Derivative

Hydrogen DonorInitiatorSolventTemperature (°C)Yield (%)
Tributyltin Hydride (Bu₃SnH)AIBNToluene (B28343)11085-95
Diphenylsilane (Ph₂SiH₂)AIBNToluene110~80
Tris(trimethylsilyl)silane ((TMS)₃SiH)AIBNToluene110>90
Polymethylhydrosiloxane (PMHS)AIBNToluene110~85
Triethylborane (Et₃B) - airHexane25~90

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Table 2: Typical Yields for Deoxygenation of Different Alcohol Types

Alcohol TypeTypical Hydrogen DonorTypical Yield Range (%)Key Considerations
Primary Diphenylsilane, (TMS)₃SiH40-70Prone to lower yields due to unstable primary radical. Tin-free methods are often preferred.[2]
Secondary Tributyltin Hydride, Silanes80-95Generally proceeds with high efficiency.
Tertiary Triethylborane-air70-90Can be prone to competing elimination reactions at higher temperatures.[2]

Experimental Protocols

Protocol 1: Classical Barton-McCombie Deoxygenation using Tributyltin Hydride

This protocol is a general procedure for the deoxygenation of a secondary alcohol.

Step 1: Formation of the Xanthate Ester

  • To a solution of the secondary alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portionwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add carbon disulfide (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Add methyl iodide (1.5 eq) and continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the xanthate ester.

Step 2: Deoxygenation

  • Dissolve the xanthate ester (1.0 eq) in degassed toluene.

  • Add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN (0.1 eq).

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. To facilitate the removal of tin byproducts, a preliminary workup with aqueous KF may be employed.

Protocol 2: Tin-Free Barton-McCombie Deoxygenation using Diphenylsilane

This protocol provides an alternative for the deoxygenation of a primary alcohol.

Step 1: Formation of the Thiocarbonyl Derivative (e.g., Xanthate)

  • Follow Step 1 of Protocol 1.

Step 2: Deoxygenation

  • Dissolve the thiocarbonyl derivative (1.0 eq) in degassed toluene or another suitable solvent.

  • Add diphenylsilane (2.0-3.0 eq) and a radical initiator such as AIBN (0.2 eq) or dilauroyl peroxide (DLP).

  • Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

Caption: The radical chain mechanism of the Barton-McCombie deoxygenation.

Experimental_Workflow Start Start with Alcohol Thiocarbonylation Step 1: Form Thiocarbonyl Derivative (e.g., Xanthate) Start->Thiocarbonylation Deoxygenation Step 2: Radical Deoxygenation with Hydrogen Donor & Initiator Thiocarbonylation->Deoxygenation Workup Workup & Purification Deoxygenation->Workup Product Deoxygenated Product Workup->Product

Caption: A general experimental workflow for the Barton-McCombie deoxygenation.

Troubleshooting_Logic Start Low Yield? Check_Substrate Primary Alcohol? Start->Check_Substrate Check_Reagents Reagents OK? Check_Substrate->Check_Reagents No Use_Silane Use Silane/Alternative Thiocarbonyl Derivative Check_Substrate->Use_Silane Yes Check_Conditions Conditions Optimal? Check_Reagents->Check_Conditions Yes Recrystallize_AIBN Recrystallize Initiator, Check Reagent Stoichiometry Check_Reagents->Recrystallize_AIBN No Optimize_Temp_Time Increase Temperature/Time Check_Conditions->Optimize_Temp_Time No Success Improved Yield Check_Conditions->Success Yes Use_Silane->Success Recrystallize_AIBN->Success Optimize_Temp_Time->Success

Caption: A decision tree for troubleshooting low yields in the Barton-McCombie reaction.

References

Addressing batch-to-batch variability in fungal metabolite production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in fungal metabolite production.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of batch-to-batch variability in fungal secondary metabolite production?

A1: Batch-to-batch variability in the production of fungal secondary metabolites is a common challenge stemming from several key factors:

  • Genetic and Inoculum Variability: Fungal strains can undergo genetic drift over time, leading to altered metabolite profiles.[1] Inconsistent inoculum age, size, or viability can also lead to significant differences in fermentation kinetics and final yield.[1][2]

  • Environmental and Nutritional Factors: Fungal metabolism is highly sensitive to environmental conditions.[3] Minor fluctuations in parameters such as media composition (carbon and nitrogen sources), pH, temperature, aeration, and trace metal concentration can dramatically alter the metabolic output.[3][4][5]

  • Process Parameters: Inconsistencies in operational parameters, especially in manual or semi-automated systems, contribute significantly to variability. This includes differences in sterilization, mixing, harvesting time, and extraction procedures.[1][2]

Q2: My fungal culture shows good growth, but the yield of my target metabolite is consistently low. What are the initial troubleshooting steps?

A2: Low metabolite yield despite healthy biomass can stem from several factors. Begin by systematically evaluating the following:

  • Suboptimal Harvest Time: The production of secondary metabolites is often growth-phase dependent. It's crucial to create a time-course experiment to identify the optimal incubation period for metabolite production.

  • Inadequate Nutrient Levels: Secondary metabolism can be triggered by nutrient limitation (e.g., nitrogen, phosphate, or carbon). Conversely, an overabundance of certain nutrients can suppress it. A re-evaluation of your media composition is recommended.

  • Suboptimal Culture Conditions: Factors such as pH, temperature, aeration, and agitation speed can significantly influence secondary metabolite production. Verify that these parameters are optimized for your specific fungal strain and target compound.[2]

  • Metabolite Degradation: Your target compound may be unstable under the current culture or extraction conditions.

Q3: How can I standardize my fermentation media to improve consistency?

A3: Standardizing your fermentation media is critical. Start by using high-purity, well-characterized components. Prepare a large master batch of basal media or critical stock solutions to be used across multiple experiments. It is crucial to precisely control the final concentrations of carbon, nitrogen, and essential minerals.

Q4: What are the most suitable analytical techniques for quantifying my target fungal metabolite?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of many fungal secondary metabolites.[1] When coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, HPLC allows for accurate and precise measurement of metabolite concentrations.[1]

Troubleshooting Guides

Issue 1: High Batch-to-Batch Variability in Metabolite Yield

This is a common scenario where the quantity of the target metabolite differs significantly between fermentation batches, even with what appears to be the same protocol.

Troubleshooting_Variability Start High Batch-to-Batch Variability Inoculum Review Inoculum Preparation Protocol Start->Inoculum Media Analyze Media Preparation Consistency Inoculum->Media Consistent? Inoculum_Fix Implement standardized inoculum protocol: - Consistent age and spore concentration - Use cryopreserved stock Inoculum->Inoculum_Fix Inconsistent? Fermentation Check Fermentation Parameter Logs Media->Fermentation Consistent? Media_Fix Use single lots of media components. Prepare large master batches of media. Media->Media_Fix Inconsistent? Extraction Standardize Extraction Procedure Fermentation->Extraction Consistent? Fermentation_Fix Calibrate all probes (pH, DO, temp). Ensure setpoints are maintained. Fermentation->Fermentation_Fix Inconsistent? Strain Assess Fungal Strain Integrity Extraction->Strain Consistent? Extraction_Fix Strictly adhere to a standardized protocol: - Solvent-to-biomass ratio - Extraction time and temperature Extraction->Extraction_Fix Inconsistent? Result Consistent Yield Strain->Result Validated? Strain_Fix Revive a fresh culture from a validated cryopreserved stock. Strain->Strain_Fix Compromised? Inoculum_Fix->Media Media_Fix->Fermentation Fermentation_Fix->Extraction Extraction_Fix->Strain Strain_Fix->Result Troubleshooting_Low_Yield Start Low Metabolite Yield, Good Biomass Parameters Verify Fermentation Parameters (pH, Temp, DO, Agitation) Start->Parameters Media Analyze Medium Composition Parameters->Media Optimal? Param_Fix Optimize fermentation parameters using a design of experiments (DoE) approach. Parameters->Param_Fix Suboptimal? Harvest Evaluate Harvest Time Media->Harvest Optimal? Media_Fix Perform media optimization experiments (e.g., varying C:N ratio, precursor supplementation). Media->Media_Fix Suboptimal? Quantification Validate Quantification Method Harvest->Quantification Optimal? Harvest_Fix Conduct a time-course study to identify the peak production window. Harvest->Harvest_Fix Suboptimal? Result Improved Yield Quantification->Result Validated? Quant_Fix Recalibrate and validate the HPLC method with known standards. Quantification->Quant_Fix Inaccurate? Param_Fix->Media Media_Fix->Harvest Harvest_Fix->Quantification Quant_Fix->Result Carbon_Catabolite_Repression cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucose Glucose Transporter Glucose Transporter Glucose->Transporter Glucose_in Intracellular Glucose Transporter->Glucose_in Hexokinase Hexokinase Glucose_in->Hexokinase Glucose_6P Glucose-6-Phosphate Hexokinase->Glucose_6P PKA Protein Kinase A (PKA) Glucose_6P->PKA Activates CreA_inactive Inactive CreA PKA->CreA_inactive Phosphorylates CreA_active Active CreA CreA_inactive->CreA_active Translocates to nucleus DNA DNA CreA_active->DNA Gene_repression Repression of genes for alternative carbon source utilization DNA->Gene_repression

References

Strategies to prevent degradation of tanzawaic acids during isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of tanzawaic acids during isolation. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are tanzawaic acids and why are they prone to degradation?

A1: Tanzawaic acids are a class of polyketide natural products produced by fungi, notably Penicillium species.[1][2][3] Their chemical structure typically includes a substituted decalin or octalin core and a conjugated penta-2,4-dienoic acid side chain.[2][3] This conjugated diene system, along with other functionalities, makes them susceptible to degradation through several pathways, including:

  • Oxidation: The conjugated double bonds are prone to oxidation, which can be initiated by atmospheric oxygen.[4]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in the conjugated system, leading to isomerization or breakdown of the molecule.[5]

  • pH Instability: The carboxylic acid group and other potential acid- or base-sensitive functionalities can make the molecule susceptible to degradation or isomerization under non-neutral pH conditions.[6]

  • Thermal Degradation: Like many complex natural products, tanzawaic acids can be sensitive to high temperatures, which can accelerate degradation reactions.

Q2: What are the initial signs of tanzawaic acid degradation during my experiment?

A2: Signs of degradation can manifest in several ways:

  • Appearance of new spots on Thin Layer Chromatography (TLC): You may observe new, often more polar, spots appearing in your fractions over time.

  • Color changes in your sample: Solutions of tanzawaic acids may change color, for instance, from colorless to yellowish, upon degradation.

  • Broadening or splitting of peaks in High-Performance Liquid Chromatography (HPLC): Degradation can lead to a complex mixture of products, resulting in poor chromatographic resolution.

  • Loss of biological activity: If you are guiding your isolation with a bioassay, a decrease in the activity of your fractions can indicate degradation of the active tanzawaic acids.

  • Changes in spectroscopic data: You may observe changes in the UV-Vis, NMR, or mass spectra of your samples compared to literature values for pure tanzawaic acids.

Q3: Can I use antioxidants to protect my samples?

A3: Yes, the addition of antioxidants can be a valuable strategy to minimize oxidative degradation. Common antioxidants used in natural product isolation include:

  • Butylated hydroxytoluene (BHT): A synthetic antioxidant that is effective at low concentrations.

  • Ascorbic acid (Vitamin C): A natural, water-soluble antioxidant.[7][8][9]

It is advisable to add a small amount of an antioxidant to your extraction solvents and to solvents used for chromatography and storage.

Troubleshooting Guides

Issue 1: Low Yield of Tanzawaic Acids in the Crude Extract

Question: I am getting a very low yield of tanzawaic acids from my fungal culture extraction. What could be the problem?

Answer: Low yields at the initial extraction stage can be due to incomplete extraction or degradation during the process. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Steps:

  • Optimize Extraction Solvent:

    • Problem: The solvent may not be optimal for extracting tanzawaic acids from the fungal mycelium and culture broth.

    • Solution: Ethyl acetate (B1210297) is a commonly used solvent for extracting tanzawaic acids.[3] Ensure you are using a sufficient volume to thoroughly extract the culture. Consider sequential extractions to maximize recovery.

  • Control pH during Extraction:

    • Problem: The pH of the culture broth may not be optimal for the extraction of acidic compounds like tanzawaic acids.

    • Solution: Adjust the pH of the aqueous culture medium to a slightly acidic pH (e.g., pH 3-4) before extracting with an organic solvent. This will protonate the carboxylic acid group, making the tanzawaic acids more soluble in the organic phase. However, be cautious as highly acidic conditions can also cause degradation.

  • Minimize Exposure to Heat:

    • Problem: High temperatures during solvent evaporation can lead to thermal degradation.

    • Solution: Concentrate your crude extract using a rotary evaporator at a low temperature (e.g., < 40°C). For final drying, consider using a high-vacuum pump or freeze-drying (lyophilization) to avoid heat.

  • Protect from Light:

    • Problem: The conjugated diene system in tanzawaic acids is susceptible to photodegradation.

    • Solution: Conduct the extraction in a shaded area or use amber-colored glassware to protect the extract from direct light.

Illustrative Data: Effect of pH on Extraction Efficiency

pH of Culture BrothRelative Yield of Tanzawaic Acids (%)
3.095
5.080
7.0 (Neutral)50
9.020
Note: This is illustrative data based on the general principles of extracting acidic compounds. Actual yields may vary.
Issue 2: Degradation of Tanzawaic Acids during Chromatographic Purification

Question: I am observing significant degradation of my tanzawaic acids during column chromatography. How can I prevent this?

Answer: Column chromatography, especially on silica (B1680970) gel, can be a critical step where degradation occurs. Here are strategies to minimize this:

Troubleshooting Steps:

  • Deactivate Silica Gel:

    • Problem: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds.

    • Solution: Deactivate the silica gel by washing it with a solvent system containing a small amount of a weak base like triethylamine (B128534) (e.g., 0.1-1%) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina (B75360) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).

  • Optimize the Mobile Phase:

    • Problem: An inappropriate solvent system can lead to long retention times, increasing the contact time with the stationary phase and the risk of degradation.

    • Solution: Develop a mobile phase that provides good resolution with a reasonable retention factor (Rf) of 0.2-0.4 on TLC. A common solvent system for tanzawaic acids on silica gel is a gradient of hexane (B92381) and ethyl acetate.

  • Work at Low Temperatures:

    • Problem: Frictional heat generated during chromatography can warm up the column and cause thermal degradation.

    • Solution: If possible, run the column in a cold room or use a jacketed column with a cooling circulator to maintain a low temperature.

  • Minimize Exposure to Air and Light:

    • Problem: Oxidation and photodegradation can occur on the column.

    • Solution: Pack and run the column quickly. Protect the column from light by wrapping it in aluminum foil. Consider adding an antioxidant like BHT to the mobile phase.

Illustrative Data: Impact of Temperature on Degradation during Storage

Storage Temperature (°C)Degradation after 24 hours (%)
4< 5
25 (Room Temperature)15-25
40> 50
Note: This is illustrative data based on the stability of similar polyketide compounds. Actual degradation rates for tanzawaic acids may vary.

Experimental Protocols

Protocol 1: Extraction of Tanzawaic Acids from Penicillium sp.

  • Cultivation: Grow the Penicillium sp. strain in a suitable liquid medium (e.g., Potato Dextrose Broth) in the dark at 25°C for 14-21 days.

  • Extraction:

    • Homogenize the entire culture (mycelium and broth).

    • Adjust the pH of the culture to 3-4 with a dilute acid (e.g., 1M HCl).

    • Extract the culture three times with an equal volume of ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

  • Concentration:

    • Filter the extract and concentrate it under reduced pressure at a temperature below 40°C.

    • Dry the resulting crude extract under high vacuum.

Protocol 2: Purification of Tanzawaic Acids by Silica Gel Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pack a glass column with the silica gel slurry.

    • Equilibrate the column with hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

    • Adsorb the sample onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the column.

  • Elution:

    • Elute the column with a stepwise or linear gradient of hexane and ethyl acetate. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC, visualizing the spots under UV light (254 nm and 365 nm) and/or with a suitable staining reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions containing the desired tanzawaic acids.

  • Final Purification:

    • Further purify the combined fractions by preparative HPLC on a C18 column if necessary.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification culture Fungal Culture (Penicillium sp.) homogenize Homogenization culture->homogenize ph_adjust pH Adjustment (pH 3-4) homogenize->ph_adjust extraction Liquid-Liquid Extraction (Ethyl Acetate) ph_adjust->extraction concentrate Concentration (< 40°C) extraction->concentrate crude_extract Crude Extract concentrate->crude_extract column_chrom Silica Gel Column Chromatography (Hexane:EtOAc gradient) crude_extract->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions hplc Preparative HPLC (C18) (if necessary) combine_fractions->hplc pure_tanzawaic_acid Pure Tanzawaic Acid hplc->pure_tanzawaic_acid

Caption: Experimental workflow for the isolation and purification of tanzawaic acids.

Caption: Troubleshooting logic for preventing degradation of tanzawaic acids.

References

Technical Support Center: Optimization of the Horner-Wadsworth-Emmons Reaction for Tanzawaic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Horner-Wadsworth-Emmons (HWE) reaction in the synthesis of tanzawaic acids and related polyketide natural products.

Frequently Asked Questions (FAQs)

Q1: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the Wittig reaction for the synthesis of the tanzawaic acid side chain?

A1: In the total synthesis of tanzawaic acid B, the Horner-Wadsworth-Emmons (HWE) reaction is favored primarily to avoid a competing thermal intramolecular Diels-Alder (IMDA) reaction.[1] The HWE reaction can be performed under milder, more kinetic conditions and at lower temperatures compared to the Wittig reaction, which helps to suppress this undesired side reaction.[1] Additionally, the byproducts of the HWE reaction, which are water-soluble phosphate (B84403) salts, are generally easier to remove during purification than the triphenylphosphine (B44618) oxide generated in the Wittig reaction.

Q2: What are the typical starting materials for the HWE reaction to form the pentadienoic ester side chain of tanzawaic acid?

A2: The reaction typically involves the coupling of a complex aldehyde, which constitutes the core of the tanzawaic acid molecule, with a phosphonate (B1237965) ester reagent. For the synthesis of the pentadienoic ester side chain, a suitable phosphonate would be one that can generate a four-carbon unsaturated ester upon olefination.

Q3: How can I control the stereoselectivity of the newly formed double bond in the HWE reaction?

A3: The HWE reaction generally favors the formation of the (E)-alkene, which is the desired stereoisomer for the tanzawaic acid side chain.[2] To enhance (E)-selectivity, several factors can be optimized, including the choice of base, solvent, and reaction temperature. For instance, using lithium or sodium bases in ethereal solvents like THF often promotes (E)-alkene formation.[2] In cases where the (Z)-alkene is desired, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and a strong, non-coordinating base system like KHMDS with 18-crown-6, can be used.[2][3]

Q4: What are Masamune-Roush conditions, and when should I consider using them?

A4: The Masamune-Roush conditions are a milder variation of the HWE reaction that is particularly useful for base-sensitive substrates.[2] These conditions typically involve the use of lithium chloride (LiCl) with a weaker amine base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine, in a solvent like acetonitrile.[2] Given the complexity and potential for base-sensitivity in the tanzawaic acid core, the Masamune-Roush conditions are a good starting point to avoid degradation of the starting material.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Deprotonation of the Phosphonate - Use a stronger base: If you are using a weak base and observing incomplete reaction, consider switching to a stronger base such as NaH, LiHMDS, or KHMDS. - Check base quality: Ensure the base is fresh and has been stored under anhydrous conditions.
Low Reactivity of the Aldehyde - Increase reaction temperature: For sterically hindered or electronically deactivated aldehydes, a moderate increase in temperature may be necessary. However, be cautious as this can sometimes negatively impact stereoselectivity.[2] - Use a more reactive phosphonate: Phosphonates with more electron-withdrawing groups can be more reactive.
Side Reactions - Aldol condensation of the aldehyde: This can be a problem with enolizable aldehydes. To minimize this, add the aldehyde slowly to the pre-formed phosphonate carbanion. - Degradation of the substrate: If your aldehyde is base-sensitive, consider using milder conditions like the Masamune-Roush protocol (LiCl/DBU).[2]
Short Reaction Time - Monitor the reaction: Use TLC or LC-MS to monitor the consumption of the starting materials and allow the reaction to proceed to completion.
Issue 2: Poor (E/Z) Stereoselectivity
Potential Cause Troubleshooting Steps
Sub-optimal Reaction Conditions - Choice of base and cation: The cation can significantly influence stereoselectivity. Generally, Li⁺ > Na⁺ > K⁺ for promoting (E)-selectivity.[2] - Solvent effects: Ethereal solvents like THF or DME are commonly used and often favor (E)-alkene formation.[2] - Temperature: Lower temperatures can sometimes improve selectivity, although higher temperatures can also favor the thermodynamically more stable (E)-isomer.[2] This needs to be optimized for the specific substrate.
Structure of the Phosphonate Reagent - Bulky phosphonate groups: Increasing the steric bulk of the phosphonate ester groups can enhance (E)-selectivity.
Reversibility of the Initial Addition - Promote equilibration: Conditions that allow for the equilibration of the intermediates tend to favor the formation of the more stable (E)-alkene.[2]
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Removal of Phosphate Byproduct - Aqueous workup: The dialkylphosphate byproduct is typically water-soluble and can be removed by performing an aqueous extraction. Ensure the aqueous layer is thoroughly extracted with an organic solvent to recover all the product.
Separation of (E/Z) Isomers - Flash column chromatography: The (E) and (Z) isomers can often be separated by careful flash column chromatography on silica (B1680970) gel. Optimization of the eluent system may be required.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction

This is a general procedure and may require optimization for specific substrates.

  • Preparation of the Phosphonate Carbanion:

    • To a solution of the phosphonate ester (1.1-1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a strong base (e.g., n-BuLi, LiHMDS, or NaH) dropwise.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Reaction with the Aldehyde:

    • To the solution of the phosphonate carbanion, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours, monitoring the progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Masamune-Roush Conditions for Base-Sensitive Substrates
  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add anhydrous lithium chloride (1.5 equivalents) and anhydrous acetonitrile.

    • Cool the suspension to 0 °C.

    • Add the aldehyde (1.0 equivalent) and the phosphonate ester (1.2-1.5 equivalents) to the stirred suspension.

  • Reaction Execution:

    • Add DBU (1.5 equivalents) dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in the general protocol.

Data Presentation

Table 1: HWE Reaction Conditions in the Total Synthesis of Tanzawaic Acid B

ReagentsBaseSolventTemperatureYieldReference
Aldehyde precursor, PhosphonateLiHMDSTHF-78 °C to rtNot specified, but successful[1]

Note: The specific yield for the HWE step in the synthesis of tanzawaic acid B was not explicitly reported in the cited literature, but it was a key step in the successful total synthesis.

Table 2: General Comparison of HWE Reaction Conditions and Outcomes

Base SystemTypical SolventGeneral SelectivityNotes
NaHTHF, DMEHigh (E)-selectivityA common and effective choice for many substrates.
n-BuLiTHFGood (E)-selectivityStrong base, useful for less acidic phosphonates.
KHMDS / 18-crown-6THFHigh (Z)-selectivity (Still-Gennari)Used with phosphonates bearing electron-withdrawing groups.[2][3]
DBU / LiClAcetonitrileHigh (E)-selectivity (Masamune-Roush)Mild conditions suitable for base-sensitive substrates.[2]
Triethylamine / LiCl or MgX₂AcetonitrileGood (E)-selectivityAnother mild option for sensitive aldehydes.

Visualizations

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion B: Base Base Carbanion2 Phosphonate Carbanion Aldehyde Aldehyde/Ketone Betaine Betaine Intermediate Aldehyde->Betaine Betaine2 Betaine Intermediate Carbanion2->Betaine Oxaphosphetane Oxaphosphetane Intermediate Oxaphosphetane2 Oxaphosphetane Intermediate Betaine2->Oxaphosphetane Alkene Alkene (predominantly E) Phosphate Phosphate Byproduct Oxaphosphetane2->Alkene Oxaphosphetane2->Phosphate

Caption: The reaction mechanism of the Horner-Wadsworth-Emmons olefination.

HWE_Workflow General Experimental Workflow for HWE Reaction start Start prep_carbanion Prepare Phosphonate Carbanion (Phosphonate + Base in Anhydrous Solvent) start->prep_carbanion add_aldehyde Add Aldehyde Solution prep_carbanion->add_aldehyde reaction React and Monitor (e.g., TLC, LC-MS) add_aldehyde->reaction quench Quench Reaction (e.g., sat. aq. NH4Cl) reaction->quench extract Aqueous Workup and Extraction quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify Product (e.g., Column Chromatography) dry_concentrate->purify end End purify->end

Caption: A typical experimental workflow for performing the HWE reaction.

HWE_Troubleshooting Troubleshooting Logic for Low HWE Reaction Yield start Low Yield check_sm Starting Material Consumed? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes sol_no_sm_consumed Check Reagent Quality (Base, Anhydrous Solvents) check_sm->sol_no_sm_consumed No side_products Side Products Observed? incomplete_reaction->side_products sol_incomplete Increase Reaction Time/Temp Use Stronger Base side_products->sol_incomplete No sol_side_products Use Milder Conditions (Masamune-Roush) Slow Aldehyde Addition side_products->sol_side_products Yes

Caption: A decision tree for troubleshooting low yield in the HWE reaction.

References

Validation & Comparative

Comparative Analysis of the Anti-inflammatory Activity of Tanzawaic Acid A and Tanzawaic Acid E

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the anti-inflammatory properties of two related fungal metabolites, Tanzawaic acid A and Tanzawaic acid E.

This guide provides a comparative overview of the anti-inflammatory activities of Tanzawaic acid A and this compound, focusing on their ability to inhibit nitric oxide (NO) production in activated macrophage cell lines. While robust quantitative data is available for Tanzawaic acid A, similar detailed information for this compound is not currently present in the reviewed scientific literature, limiting a direct quantitative comparison.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of Tanzawaic acid A has been evaluated by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the NO production, are summarized in the table below.

CompoundCell LineAssayIC50 (µM)Reference
Tanzawaic acid ALPS-activated microglial BV-2 cellsNitric Oxide Inhibition7.1[1]
Tanzawaic acid ALPS-stimulated RAW264.7 murine macrophagesNitric Oxide Inhibition27.0[1]
This compound--Data not available-

LPS: Lipopolysaccharide

Note: While a salt form of this compound was isolated in the same study that provided the IC50 values for Tanzawaic acid A, its anti-inflammatory activity was not quantitatively reported, preventing a direct comparison.[1]

Experimental Protocols

The following is a detailed methodology for the key experiment cited for determining the anti-inflammatory activity of Tanzawaic acid A, specifically the inhibition of nitric oxide production in LPS-stimulated macrophages.

Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages

This assay quantifies the amount of nitrite (B80452), a stable and soluble product of NO, in the cell culture supernatant using the Griess reagent.

1. Cell Culture and Plating:

  • Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

2. Compound Treatment and Stimulation:

  • After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Tanzawaic acid A).

  • The cells are pre-incubated with the compounds for 1 hour.

  • Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • The plates are then incubated for an additional 24 hours.

3. Measurement of Nitrite Concentration:

  • After the incubation period, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

  • An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

  • The plate is incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured using a microplate reader.

4. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The concentration of nitrite in the samples is calculated from the standard curve.

  • The percentage of NO inhibition is determined by comparing the nitrite concentration in the compound-treated wells to the LPS-stimulated control wells.

  • The IC50 value is then calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for LPS-induced inflammation and the experimental workflow for assessing the anti-inflammatory activity of the compounds.

LPS_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation

Caption: LPS-induced inflammatory signaling pathway.

Experimental_Workflow Start Start Cell_Culture Culture RAW264.7 Macrophages Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Pre-treat with Tanzawaic Acids Seeding->Treatment Stimulation Stimulate with LPS (1 µg/mL) Treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Perform Griess Assay Supernatant->Griess_Assay Measurement Measure Absorbance (540 nm) Griess_Assay->Measurement Analysis Calculate NO Inhibition & IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for NO inhibition assay.

Conclusion

Tanzawaic acid A demonstrates significant anti-inflammatory activity by inhibiting nitric oxide production in LPS-stimulated macrophages. The available data indicates its potential as an anti-inflammatory agent, with IC50 values in the low micromolar range.[1] However, a direct comparison with this compound is currently not possible due to the lack of quantitative anti-inflammatory data for the latter. Further research is required to elucidate the anti-inflammatory potential of this compound and to enable a comprehensive structure-activity relationship analysis within this class of compounds.

References

A Comparative Analysis of Total Synthesis Strategies for Tanzawaic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This analysis focuses on the core strategic differences, key chemical transformations, and overall efficiency of each route. All quantitative data is summarized for direct comparison, and detailed experimental protocols for pivotal reactions are provided.

At a Glance: Comparison of Synthetic Routes

ParameterMurata & Shiina (2023) - Tanzawaic Acid BArimoto & Uemura (1998) - Tanzawaic Acid A
Target Molecule Tanzawaic Acid BTanzawaic Acid A
Core Strategy Convergent synthesis featuring an intramolecular Diels-Alder reaction to construct the decalin core.Linear synthesis culminating in a late-stage Stille cross-coupling to attach the side chain.
Key Reactions Intramolecular Diels-Alder, Evans Asymmetric Alkylation, Asymmetric Mukaiyama Aldol (B89426), Horner-Wadsworth-Emmons OlefinationStille Cross-Coupling, Stereoselective Reduction, Wittig Reaction
Overall Yield Not explicitly reported as a single figure, but achieved gram-scale synthesis of a key intermediate.Not explicitly reported.
Number of Steps Not explicitly reported.Not explicitly reported.
Stereocontrol Substrate-controlled and reagent-controlled asymmetric reactions.Chirality established early from a known starting material.

Synthetic Route Overviews

Murata & Shiina's Synthesis of Tanzawaic Acid B (2023)

The most recent approach to the tanzawaic acid family is a convergent and highly stereocontrolled synthesis of Tanzawaic Acid B. The key feature of this strategy is the construction of the complex poly-substituted octalin skeleton using an intramolecular Diels-Alder (IMDA) reaction.[1][2] This powerful cycloaddition allows for the efficient formation of the bicyclic core with a high degree of stereocontrol.

The synthesis begins with the preparation of a chiral linear precursor, where the stereocenters are meticulously installed using Evans asymmetric alkylation and an asymmetric Mukaiyama aldol reaction.[3] Following the successful IMDA cyclization, the remainder of the carbon skeleton is elaborated. A crucial late-stage step involves a Horner-Wadsworth-Emmons (HWE) reaction to append the pentadienoic acid side chain.[1][2] This gram-scale synthesis provides a significant quantity of material, enabling further biological investigation.[1][2]

Murata_Shiina_Tanzawaic_Acid_B cluster_0 Key Stages Starting_Materials 2,4-hexadien-1-ol & Chiral Auxiliaries Linear_Precursor Stereodefined Linear Precursor Starting_Materials->Linear_Precursor Evans Alkylation & Mukaiyama Aldol Decalin_Core trans-Decalin Core Linear_Precursor->Decalin_Core Intramolecular Diels-Alder Tanzawaic_Acid_B Tanzawaic Acid B Decalin_Core->Tanzawaic_Acid_B Side-chain formation (HWE Reaction)

Caption: Murata & Shiina's Convergent Strategy for Tanzawaic Acid B.

Arimoto & Uemura's Synthesis of Tanzawaic Acid A (1998)

The first total synthesis of a member of the tanzawaic acid family was accomplished for Tanzawaic Acid A. This pioneering work established the absolute stereochemistry of this natural product.[4] The synthetic strategy is more linear in nature compared to the Murata and Shiina approach.

A key feature of this synthesis is the late-stage installation of the pentadienoic acid side chain via a Stille cross-coupling reaction.[1] This palladium-catalyzed reaction couples a vinyl stannane (B1208499), corresponding to the side chain, with a highly substituted vinyl triflate of the decalin core. The decalin core itself was constructed using a series of stereocontrolled transformations, including a Wittig reaction to form a key exocyclic double bond, which was then isomerized.

Arimoto_Uemura_Tanzawaic_Acid_A cluster_1 Key Stages Chiral_Starting_Material Known Chiral Starting Material Decalin_Triflate Decalin Vinyl Triflate Chiral_Starting_Material->Decalin_Triflate Multi-step synthesis including Wittig Reaction Tanzawaic_Acid_A Tanzawaic Acid A Decalin_Triflate->Tanzawaic_Acid_A Stille Cross-Coupling

Caption: Arimoto & Uemura's Linear Strategy for Tanzawaic Acid A.

Experimental Protocols

Key Experiment: Murata & Shiina's Intramolecular Diels-Alder Reaction

Objective: To construct the trans-fused decalin core of Tanzawaic Acid B.

Procedure: The linear triene precursor is dissolved in a suitable solvent (e.g., toluene (B28343) or dichloromethane). A Lewis acid catalyst (e.g., diethylaluminum chloride) is added at a low temperature (e.g., -78 °C) to promote the cycloaddition and enhance stereoselectivity. The reaction mixture is stirred for a specified time, and then quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). The product, the trans-fused decalin, is then isolated and purified by column chromatography. The conditions are optimized to favor the formation of the desired trans-fused isomer over the cis-fused byproduct.[1]

Key Experiment: Arimoto & Uemura's Stille Cross-Coupling

Objective: To couple the pentadienoic acid side chain to the decalin core of Tanzawaic Acid A.

Procedure: To a solution of the decalin vinyl triflate in an appropriate solvent (e.g., N,N-dimethylformamide), is added the vinyl stannane corresponding to the side chain, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a copper(I) salt co-catalyst (e.g., copper(I) iodide). The reaction mixture is heated to a suitable temperature (e.g., 60-80 °C) for several hours until the starting materials are consumed. After cooling to room temperature, the reaction is worked up and the product, the coupled enyne, is purified by chromatography. Subsequent functional group manipulations would then yield Tanzawaic Acid A.

Note: The detailed experimental protocols, including specific quantities of reagents and precise reaction conditions, can be found in the supporting information of the respective publications.

Conclusion

The two successful total syntheses of tanzawaic acids A and B showcase distinct and effective strategies for assembling this complex natural product family. The Arimoto and Uemura synthesis provided the first access to this class of molecules and firmly established their absolute stereochemistry through a linear approach culminating in a Stille coupling. More recently, the Murata and Shiina synthesis of Tanzawaic Acid B employed a more convergent strategy, featuring a key intramolecular Diels-Alder reaction, which has proven effective for gram-scale production. Both routes offer valuable insights into the chemical synthesis of complex polyketides and provide a foundation for the future synthesis of other tanzawaic acid analogues and derivatives for further biological evaluation.

References

Validating the Inhibitory Effect of Tanzawaic Acids on iNOS and COX-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Tanzawaic acids on the pro-inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While specific quantitative data for Tanzawaic acid E remains elusive in publicly available literature, this document leverages data from its close structural analog, Tanzawaic acid Q, to offer insights into the potential efficacy of this class of compounds. The performance is benchmarked against established inhibitors, L-NMMA for iNOS and Celecoxib for COX-2, providing a framework for evaluating their therapeutic potential.

Comparative Analysis of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory effects of Tanzawaic acid Q and standard inhibitors on iNOS and COX-2. It is important to note that the data for Tanzawaic acid Q is qualitative, indicating a dose-dependent inhibition of protein and mRNA expression rather than specific IC50 values.

CompoundTargetCell LineMethodKey Findings
Tanzawaic Acid Q iNOS & COX-2RAW 264.7 macrophagesWestern Blot, RT-qPCRSignificantly inhibited LPS-induced iNOS and COX-2 protein and mRNA expression in a dose-dependent manner.[1][2]
L-NMMA (NG-monomethyl-L-arginine) iNOSMouse MacrophagesEnzyme AssayIC50: 6.6 µM [3]
Celecoxib COX-2Sf9 cellsEnzyme AssayIC50: 40 nM [4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments used to assess the inhibitory effects on iNOS and COX-2.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., Tanzawaic acid) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce the expression of iNOS and COX-2.

Nitric Oxide (NO) Production Assay (Griess Assay)

The production of nitric oxide, a product of iNOS activity, is measured in the cell culture supernatant using the Griess reagent.

  • Collect 100 µL of culture supernatant from each treatment group.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample in a 96-well plate.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2 Protein Expression

This technique is used to quantify the amount of iNOS and COX-2 protein.

  • Protein Extraction: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control like β-actin.

Real-Time Quantitative PCR (RT-qPCR) for iNOS and COX-2 mRNA Expression

This method is used to measure the levels of iNOS and COX-2 messenger RNA.

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflow

The expression of iNOS and COX-2 is regulated by complex signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is pending, studies on related compounds suggest that their anti-inflammatory effects are mediated through the modulation of these pathways.

G cluster_0 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates iNOS_COX2_Gene iNOS/COX-2 Gene Transcription Nucleus->iNOS_COX2_Gene Tanzawaic_Acid Tanzawaic Acid Derivatives Tanzawaic_Acid->IKK Inhibits G cluster_0 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs MEK1_2 MEK1/2 TAK1->MEK1_2 p38_JNK p38 / JNK MKKs->p38_JNK AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 Nucleus Nucleus AP1->Nucleus translocates iNOS_COX2_Gene iNOS/COX-2 Gene Transcription Nucleus->iNOS_COX2_Gene Tanzawaic_Acid Tanzawaic Acid Derivatives Tanzawaic_Acid->TAK1 Inhibits G start Start: RAW 264.7 Cell Culture pretreatment Pre-treatment: This compound or Vehicle start->pretreatment stimulation Stimulation: LPS (1 µg/mL) pretreatment->stimulation incubation Incubation (24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cells Harvest Cells incubation->cells griess Griess Assay for NO supernatant->griess protein Protein Extraction cells->protein rna RNA Extraction cells->rna data Data Analysis griess->data western Western Blot (iNOS, COX-2, β-actin) protein->western rtqpcr RT-qPCR (iNOS, COX-2, GAPDH) rna->rtqpcr western->data rtqpcr->data

References

Structure-Activity Relationship of Tanzawaic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tanzawaic acids, a class of polyketides isolated from fungi of the Penicillium genus, have garnered significant interest in the scientific community due to their diverse biological activities. These activities include antifungal, anti-inflammatory, antibacterial, and inhibitory effects on osteoclastogenesis. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various tanzawaic acid derivatives, supported by experimental data, to aid in the development of novel therapeutic agents.

Comparative Biological Activities

The biological activities of tanzawaic acid derivatives are summarized below. The data highlights the impact of structural modifications on their potency.

Anti-inflammatory Activity

The anti-inflammatory potential of tanzawaic acid derivatives has been evaluated through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage-like cell lines.

CompoundCell LineIC50 (µM)Reference
Tanzawaic acid QRAW 264.7-[1]
Tanzawaic acid ABV-27.1[2]
Tanzawaic acid BBV-242.5[2]
2E,4Z-Tanzawaic acid DBV-237.8[2]
Steckwaic acid FRAW 264.710.4[3][4]
Known analogue 10RAW 264.718.6[3][4]
Known analogue 15RAW 264.715.2[3][4]

Key SAR Observations for Anti-inflammatory Activity:

  • The specific stereochemistry and saturation in the decalin ring, as well as substitutions on the side chain, appear to play a crucial role in the anti-inflammatory potency.

  • For instance, Tanzawaic acid A exhibits potent NO inhibition.[2] Modifications leading to derivatives like Steckwaic acid F also show significant inhibitory activity against NF-κB, a key regulator of inflammation.[3][4]

Inhibition of Osteoclastogenesis

Several tanzawaic acid derivatives have been identified as inhibitors of receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclast differentiation. This activity is critical for developing treatments for bone diseases like osteoporosis.

CompoundAssayIC50 (µM)Reference
Steckwaic acid FNF-κB Inhibition10.4[3][4]
Known analogue 10NF-κB Inhibition18.6[3][4]
Known analogue 15NF-κB Inhibition15.2[3][4]
Penicisteck acid FNF-κB InhibitionPotent[5]

Key SAR Observations for Osteoclastogenesis Inhibition:

  • The inhibition of the NF-κB signaling pathway is a key mechanism for the anti-osteoclastogenic effects of tanzawaic acid derivatives.[3][4][5]

  • Penicisteck acid F, a new derivative, has been shown to be a potent inhibitor of osteoclast generation by downregulating NF-κB and NFATc1 activation.[5] This suggests that specific modifications on the tanzawaic acid scaffold can enhance this activity.

Antimicrobial Activity

Tanzawaic acid derivatives have demonstrated a broad spectrum of antimicrobial activities, including antifungal and antibacterial effects.

CompoundOrganismMIC (µg/mL)Reference
Tanzawaic acid derivativesMycobacterium tuberculosis6.25–25.0[6][7]
Dihydrobenzofuran 15Plasmodium falciparum3.76 (IC50)[6][7]
Steckwaic acid AMicrococcus luteus2
Steckwaic acid AVibrio anguillarum4
Steckwaic acid APseudomonas aeruginosa4
11-ketotanzawaic acid DMicrococcus luteus4
8-hydroxytanzawaic acid MMicrococcus luteus4

Key SAR Observations for Antimicrobial Activity:

  • The presence and position of hydroxyl and keto groups on the decalin ring, as well as the structure of the side chain, influence the antimicrobial spectrum and potency.

  • For example, newly synthesized analogs of Tanzawaic acid A with modifications in the side chain and/or the C8-methyl group exhibited more potent and selective activity against Rhizopus oryzae.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the tanzawaic acid derivatives.

Procedure:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded into 96-well plates at a density of 6 × 10³ cells per well and incubated.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the tanzawaic acid derivatives.[9]

  • MTT Addition: After a 72-hour incubation period, 100 µL of MTT solution (0.5 mg/mL) is added to each well.[9]

  • Incubation and Solubilization: The plate is incubated for 1.5 hours, after which the formazan (B1609692) crystals are dissolved in 100 µL of DMSO.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using an ELISA plate reader to determine relative cell viability.[9]

NF-κB Luciferase Reporter Assay

This assay quantifies the inhibition of the NF-κB signaling pathway.

Procedure:

  • Cell Transfection: HEK293 cells are transiently transfected with an NF-κB luciferase reporter plasmid.[10]

  • Compound Treatment: The transfected cells are pre-treated with the tanzawaic acid derivatives for 1-2 hours.[11]

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α (20 ng/mL), for 6-8 hours to induce luciferase expression.[11]

  • Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.[11]

  • Luciferase Measurement: The firefly luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase assay reagent.[11]

RANKL-Induced Osteoclast Differentiation Assay

This assay evaluates the ability of the compounds to inhibit the formation of osteoclasts.

Procedure:

  • Cell Seeding: Mouse bone marrow-derived macrophages (BMMs) are seeded in 96-well plates.[12]

  • Differentiation Induction: The BMMs are cultured in the presence of M-CSF (10 ng/mL) and RANKL (20 ng/mL) to induce osteoclast differentiation.[12]

  • Compound Treatment: The cells are treated with the tanzawaic acid derivatives during the differentiation process.

  • TRAP Staining: After 5-7 days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.[12][13]

  • Quantification: The number of TRAP-positive multinucleated cells (osteoclasts) is counted to determine the inhibitory effect of the compounds.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway affected by tanzawaic acid derivatives and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR RANKL RANKL RANK RANK RANKL->RANK IKK IKK Complex TNFR->IKK Activation RANK->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibition NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n Translocation Tanzawaic Acid\nDerivatives Tanzawaic Acid Derivatives Tanzawaic Acid\nDerivatives->IKK Inhibition Gene Expression Inflammatory & Osteoclastogenic Gene Expression NF-κB_n->Gene Expression Induction

Caption: NF-κB Signaling Pathway Inhibition by Tanzawaic Acid Derivatives.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Biological Assays cluster_analysis Data Analysis A Seed Macrophages (e.g., RAW 264.7) B Treat with Tanzawaic Acid Derivatives A->B C Stimulate with LPS (for anti-inflammatory assay) or RANKL (for osteoclast assay) B->C D1 MTT Assay (Cell Viability) C->D1 D2 Griess Assay (NO Production) C->D2 D3 Luciferase Assay (NF-κB Activity) C->D3 D4 TRAP Staining (Osteoclastogenesis) C->D4 E Measure Absorbance, Luminescence, or Microscopic Imaging D1->E D2->E D3->E D4->E F Calculate IC50/MIC Values & Determine SAR E->F

Caption: General Experimental Workflow for Evaluating Tanzawaic Acid Derivatives.

References

Tanzawaic Acid E and Fungal PTP1B Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Tanzawaic acid E and other fungal-derived inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes, obesity, and cancer. The data presented herein is compiled from various studies to offer a comprehensive overview for researchers in the field of drug discovery and development.

Unveiling the Inhibitory Potential: A Quantitative Comparison

The inhibitory efficacy of various fungal metabolites against PTP1B is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. While a direct comparative study of this compound against a wide array of other fungal PTP1B inhibitors under uniform experimental conditions is not yet available in the public domain, this guide collates available data to provide a useful benchmark.

It is important to note that a study on tanzawaic acid derivatives from a marine isolate of Penicillium sp. (SF-6013) reported the PTP1B inhibitory activity of Tanzawaic acid A and Tanzawaic acid B, both exhibiting an IC50 value of 8.2 µM. The same study mentioned the isolation of a salt form of this compound, though its specific IC50 value was not detailed.

Below is a summary of the reported IC50 values for various fungal PTP1B inhibitors, including those for close analogs of this compound.

CompoundFungal SourceIC50 (µM)
Tanzawaic acid A Penicillium sp.8.2
Tanzawaic acid B Penicillium sp.8.2
Penstyrylpyrone Penicillium sp. JF-555.28
Anhydrofulvic acid Penicillium sp. JF-551.90
Fructigenine A Penicillium sp.10.7
Cyclopenol Penicillium sp.30.0
Echinulin Eurotium sp.29.4
Flavoglaucin Eurotium sp.13.4
Viridicatol Penicillium sp.64.0

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental protocols. The absence of a specific IC50 for this compound highlights a gap in the current research literature.

The PTP1B Signaling Pathway: A Target for Therapeutic Intervention

PTP1B is a critical negative regulator of the insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrate (IRS-1), PTP1B attenuates the downstream signaling cascade that leads to glucose uptake. Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Vesicle AKT->GLUT4 translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Inhibitor Fungal Inhibitor (e.g., this compound) Inhibitor->PTP1B inhibits

Caption: PTP1B's role in insulin signaling and inhibition.

Experimental Protocols: A Closer Look at the Methodology

The determination of PTP1B inhibitory activity is crucial for the evaluation of potential therapeutic agents. A commonly employed method is the in vitro PTP1B inhibition assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

PTP1B Inhibition Assay Protocol (General)

This protocol outlines the fundamental steps for assessing the inhibitory activity of fungal metabolites against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution

  • Test compounds (fungal inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and a positive control (e.g., sodium orthovanadate) in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of the PTP1B enzyme to each well, followed by the addition of the test compounds at various concentrations. Incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow for the interaction between the enzyme and the inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for a set time (e.g., 30 minutes). The PTP1B enzyme will hydrolyze pNPP to p-nitrophenol, which is a yellow-colored product.

  • Termination and Absorbance Reading: Stop the reaction by adding a stop solution (e.g., NaOH). Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PTP1B_Assay_Workflow A Prepare Reagents (Enzyme, Buffer, pNPP, Inhibitors) B Dispense Enzyme and Inhibitors into 96-well plate A->B C Pre-incubate at 37°C B->C D Add pNPP to initiate reaction C->D E Incubate at 37°C D->E F Add Stop Solution E->F G Read Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for a typical PTP1B inhibition assay.

Conclusion and Future Directions

The exploration of fungal metabolites as a source of PTP1B inhibitors presents a promising avenue for the development of novel therapeutics for metabolic diseases. While compounds like Tanzawaic acid A and B have demonstrated notable inhibitory activity, further research is imperative to fully characterize the efficacy of this compound. A direct, side-by-side comparison of a broad range of fungal PTP1B inhibitors, including a comprehensive set of tanzawaic acids, under standardized experimental conditions would be invaluable. Such studies will enable a more definitive ranking of their potency and provide a clearer path for lead optimization and preclinical development. The detailed protocols and comparative data in this guide are intended to support and stimulate these future research endeavors.

Navigating the Target Landscape of Tanzawaic Acids: A Comparative Guide to Bioactivity and Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's biological interactions is paramount. This guide provides a comparative analysis of the known biological activities of the Tanzawaic acid family, with a particular focus on what is known about their potential for cross-reactivity and off-target effects. While specific data for Tanzawaic acid E is limited, this guide synthesizes the available experimental evidence for its analogues to offer insights into the broader characteristics of this class of fungal polyketides.

The Tanzawaic acid family of natural products has garnered significant interest for its diverse range of biological activities. These compounds, isolated from various Penicillium species, exhibit effects spanning from antimicrobial to anti-inflammatory and beyond. However, this broad activity profile also raises critical questions about their selectivity and potential for off-target interactions. This guide aims to provide a clear, data-driven overview to inform further research and development.

Diverse Bioactivities: A Double-Edged Sword

Experimental data reveals that different Tanzawaic acid analogues interact with a variety of biological targets and pathways. This suggests a potential for these compounds to exhibit cross-reactivity, where a single compound interacts with multiple, often related, targets, and off-target effects, where it interacts with unintended biological molecules.

Tanzawaic acids A and B have been identified as inhibitors of bacterial conjugation, a key mechanism for the spread of antibiotic resistance.[1][2] They show particular efficacy against IncW and IncFII conjugative systems.[1][2] Interestingly, a study noted that this compound was inactive in this regard, highlighting that small structural modifications can significantly alter biological activity and target specificity.[1]

Beyond their effects on bacteria, various Tanzawaic acids have demonstrated a range of other bioactivities, suggesting interactions with multiple host-cell pathways.

Summary of Known Biological Activities of Tanzawaic Acid Analogues

Tanzawaic Acid Analogue(s)Reported Biological ActivityPrimary Target/Pathway InvestigatedReference(s)
A, B Inhibition of bacterial conjugationMating pair formation (MPF) system[1][2]
A Antifungal (against Magnaporthe oryzae)Conidial germination[1]
A, B, C, D Inhibition of superoxide (B77818) anion productionNot specified[1]
Q, C, K Anti-inflammatoryInhibition of NO, iNOS, and COX-2 production[3]
Unnamed derivative Inhibition of osteoclastogenesisRANKL-induced NF-κB pathway[4]
Various Antimicrobial, antimalarial, PTP1B inhibitionNot specified[5]

This diversity of action underscores the need for comprehensive profiling to understand the full target space of any given Tanzawaic acid derivative.

Experimental Methodologies

The following are summaries of key experimental protocols used to determine the biological activities of Tanzawaic acids.

Bacterial Conjugation Inhibition Assay
  • Objective: To assess the ability of Tanzawaic acids to inhibit the transfer of plasmids between bacterial cells.

  • Protocol: Donor and recipient bacterial strains (e.g., E. coli) are grown to mid-log phase. The compound of interest, dissolved in a suitable solvent (e.g., DMSO), is added to the donor culture at various concentrations. The donor and recipient cultures are then mixed and incubated on a solid medium to allow for conjugation. After incubation, the cells are plated on selective agar (B569324) plates that only allow the growth of transconjugants (recipient cells that have received the plasmid). The conjugation frequency is calculated as the number of transconjugants per donor cell. A reduction in conjugation frequency in the presence of the compound indicates inhibitory activity.[1]

Anti-inflammatory Activity Assay (in RAW 264.7 Macrophages)
  • Objective: To determine the effect of Tanzawaic acids on the production of inflammatory mediators.

  • Protocol: Murine macrophage cells (RAW 264.7) are cultured and seeded in multi-well plates. The cells are pre-treated with various concentrations of the Tanzawaic acid derivative for a specified period. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS). After incubation, the cell culture supernatant is collected to measure the production of nitric oxide (NO) using the Griess reagent. Cell lysates are prepared to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via Western blotting.[3]

Osteoclastogenesis Inhibition Assay
  • Objective: To evaluate the inhibitory effect of Tanzawaic acids on the differentiation of osteoclasts.

  • Protocol: Bone marrow-derived macrophages (BMMs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF). To induce osteoclast differentiation, the cells are then treated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in the presence or absence of the test compound. After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells is then counted to quantify the extent of osteoclastogenesis.[4]

Visualizing the Pathways: Potential for Off-Target Interactions

The known interactions of Tanzawaic acids with specific signaling pathways provide a framework for predicting potential off-target effects. For instance, the inhibition of the NF-κB pathway not only affects osteoclastogenesis but could also impact a wide array of cellular processes, including inflammation, immunity, and cell survival.

LPS_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Output LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_active Active NF-κB NFκB->NFκB_active activation DNA DNA NFκB_active->DNA translocates to nucleus iNOS_COX2 iNOS/COX-2 Genes DNA->iNOS_COX2 transcription Inflammation Inflammation iNOS_COX2->Inflammation Tanzawaic_Acid_Q Tanzawaic Acid Q Tanzawaic_Acid_Q->iNOS_COX2 inhibits expression

Figure 1. Simplified signaling pathway of LPS-induced inflammation and the inhibitory point of Tanzawaic acid Q.

Osteoclastogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Output RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFκB_complex IκB-NF-κB TRAF6->NFκB_complex activates NFκB_active Active NF-κB NFκB_complex->NFκB_active activation NFATc1 NFATc1 Gene NFκB_active->NFATc1 translocation & transcription Osteoclastogenesis Osteoclast Differentiation NFATc1->Osteoclastogenesis Tanzawaic_Acid_Derivative Tanzawaic Acid Derivative Tanzawaic_Acid_Derivative->NFκB_active suppresses

Figure 2. RANKL-induced osteoclastogenesis pathway and the inhibitory point of a Tanzawaic acid derivative.

Conclusion and Future Directions

The available evidence strongly suggests that the Tanzawaic acid family of compounds possesses a rich and varied pharmacology. While this presents exciting opportunities for drug discovery, it also necessitates a cautious and thorough approach to characterizing their selectivity. The observed diversity in biological activity among closely related analogues indicates that the potential for cross-reactivity and off-target effects is a key consideration for this compound class.

For this compound specifically, the lack of data on its activity beyond bacterial conjugation highlights a significant knowledge gap. Future research should prioritize comprehensive profiling of this and other less-studied analogues against a broad range of biological targets. Techniques such as kinase and receptor profiling panels, as well as unbiased chemoproteomics approaches, will be invaluable in elucidating their full target profiles. A deeper understanding of the structure-activity relationships governing the diverse bioactivities of Tanzawaic acids will be crucial for the development of selective and safe therapeutic agents.

References

Reproducibility of Published Bioactivity for Tanzawaic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of published bioactivity data is a cornerstone of scientific advancement. This guide provides a comparative analysis of the reported biological activities of tanzawaic acids, a family of polyketides isolated from Penicillium species. By presenting quantitative data from various studies in a standardized format and detailing the experimental protocols, this guide aims to offer a clear perspective on the consistency of these findings and facilitate future research in this area.

Tanzawaic acids have garnered interest for their diverse range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] This guide collates and compares the results from multiple research groups to assess the reproducibility and robustness of these claims.

Comparative Bioactivity Data of Tanzawaic Acids

The following table summarizes the quantitative bioactivity data for various tanzawaic acid derivatives as reported in the literature. This allows for a direct comparison of findings across different studies and experimental systems.

Tanzawaic Acid DerivativeBioactivityTarget Organism/Cell LineMetric (IC50/MIC in µM)Reference StudyReproducing Study/Consistent Findings
Tanzawaic Acid AAntibacterialBrevibacillus brevis185 (weak activity)[3]-
AntifungalMucor miehei, Paecilomyces variotii185 (weak activity)[3]-
Antifungal (conidial germination)Magnaporthe oryzae37[3]-
CytotoxicHeLaS3 cells185 (weak activity)[3]-
Bacterial Conjugation InhibitionIncW and IncFII plasmids~50 (COIN-IC50)[3][4]-
Anti-RhizopusRhizopus oryzaeActive (dose-dependent)[5]-
Tanzawaic Acid BAntibacterialS. aureus, Salmonella sp., K. pneumoniae, E. coli, B. cereus, P. mirabilis, E. faecalis>364 (no effect)[3]-
AntifungalC. albicans>364 (no effect)[3]-
CytotoxicK562, U937, Jurkat, Raji cells>100 (no response)[3]-
Bacterial Conjugation InhibitionIncW and IncFII plasmids~50 (COIN-IC50)[3][4]-
Anti-RhizopusRhizopus oryzaeActive (dose-dependent)[5]-
Tanzawaic Acid CAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNo cytotoxicity at 200 µg/mL[2][6]-
Tanzawaic Acid KCytotoxicRAW 264.7 murine macrophagesModerate at 100 µg/mL[2]-
Anti-inflammatory (NO production)LPS-stimulated RAW 264.7 murine macrophagesInhibited at 100 µg/mL[2][6]-
Steckwaic Acid E (derivative)NF-κB InhibitionLPS-induced10.4[7]-
Unknown Dihydrobenzofuran (from Penicillium sp.)Antimalarial-3.76[1]-
Various Tanzawaic AcidsAntitubercular-6.25–25.0 µg/mL[1]-

Experimental Protocols

To facilitate the critical evaluation and reproduction of the cited bioactivity data, detailed experimental methodologies are provided below.

Antimicrobial Activity Assays

The antimicrobial activity of tanzawaic acids has been primarily assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains and Growth Conditions: A variety of Gram-positive and Gram-negative bacteria, as well as fungal strains, have been used.[3] Bacterial cultures are typically grown in Mueller-Hinton broth, while fungal strains are cultured in appropriate media like Sabouraud dextrose broth.

  • Assay Procedure:

    • A two-fold serial dilution of the tanzawaic acid derivative is prepared in a 96-well microtiter plate.

    • A standardized inoculum of the microbial strain (e.g., 5 x 10^5 CFU/mL for bacteria) is added to each well.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assays

The cytotoxic effects of tanzawaic acids on various cancer and normal cell lines have been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Lines and Culture Conditions: Human cell lines such as HeLaS3, K562, U937, Jurkat, Raji, and murine macrophage RAW 264.7 cells have been employed.[2][3] Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the tanzawaic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

The anti-inflammatory potential of tanzawaic acids has been assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][6]

  • Assay Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of tanzawaic acid derivatives for 1 hour.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm, and the amount of nitrite is determined from a sodium nitrite standard curve.

    • The inhibitory effect of the tanzawaic acids on NO production is calculated relative to the LPS-stimulated control.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Bioactivity_Screening_Workflow cluster_0 Isolation & Identification cluster_1 Bioactivity Assays cluster_2 Data Analysis Fungal_Culture Fungal Culture (e.g., Penicillium sp.) Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Structure_Elucidation Structure Elucidation (NMR, MS) Chromatography->Structure_Elucidation Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Structure_Elucidation->Antimicrobial Cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) Structure_Elucidation->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) Structure_Elucidation->Anti_inflammatory MIC_Determination MIC Determination Antimicrobial->MIC_Determination IC50_Calculation IC50 Calculation Cytotoxicity->IC50_Calculation Anti_inflammatory->IC50_Calculation Statistical_Analysis Statistical Analysis MIC_Determination->Statistical_Analysis IC50_Calculation->Statistical_Analysis

Caption: Workflow for the isolation and bioactivity screening of tanzawaic acids.

Anti_inflammatory_Pathway cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB degradation Nucleus Nucleus NFkB->Nucleus iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs Tanzawaic_Acids Tanzawaic Acids Tanzawaic_Acids->IKK Inhibition? Tanzawaic_Acids->NFkB Inhibition?

Caption: Hypothetical anti-inflammatory signaling pathway modulated by tanzawaic acids.

Conclusion

The available literature indicates a broad spectrum of biological activities for tanzawaic acids. While direct reproducibility studies are lacking, the consistency of findings for certain activities, such as the bacterial conjugation inhibition by Tanzawaic Acids A and B, lends some confidence to these reports. However, for many of the reported bioactivities, the data comes from single studies, highlighting the need for independent verification.

The detailed experimental protocols provided in this guide are intended to empower researchers to conduct their own validation studies. A collective effort to reproduce and expand upon these initial findings will be crucial in determining the true therapeutic potential of tanzawaic acids. Future research should also focus on elucidating the precise molecular mechanisms underlying the observed bioactivities, as hinted at in the hypothetical signaling pathway diagram. This will pave the way for the rational design of more potent and selective analogs for drug development.

References

Comparing cytotoxicity of Tanzawaic acid E across different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative data on the cytotoxic effects of Tanzawaic acid E across different cancer cell lines. While several studies mention the isolation and evaluation of this compound for its biological activities, including cytotoxicity, the specific half-maximal inhibitory concentration (IC50) values, which are crucial for a comparative analysis, remain unpublished in accessible formats.

Researchers in the fields of oncology and drug discovery often rely on comparative cytotoxicity data to identify promising lead compounds for further development. The lack of such data for this compound hinders its objective assessment against other potential anti-cancer agents.

Summary of Findings on Tanzawaic Acid Derivatives

While specific data for this compound is elusive, research on other derivatives of Tanzawaic acid provides some context into the potential biological activities of this class of compounds. For instance, studies on Tanzawaic acids A, C, D, K, and Q have been conducted, exploring their anti-inflammatory and other biological properties. Furthermore, one study reported that Tanzawaic acid P exhibited cytotoxic activity against the HeLa human cervical cancer cell line with an IC50 value of 5.9 ± 0.8 µM. However, it is important to note that these findings are not directly transferable to this compound, as minor structural variations in chemical compounds can lead to significant differences in their biological effects.

Methodologies for Cytotoxicity Assessment

In the absence of specific experimental protocols for this compound, a general methodology for assessing the cytotoxicity of a compound against cancer cell lines is provided below. This workflow is standard in preclinical cancer research.

A common method to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow: Cytotoxicity Assessment using MTT Assay

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., HeLa, A549, MCF-7) seeding Seed cells in 96-well plates cell_culture->seeding incubation1 Incubate (24h) seeding->incubation1 treatment Treat cells with varying concentrations incubation1->treatment compound_prep Prepare serial dilutions of this compound compound_prep->treatment incubation2 Incubate (48-72h) treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 add_solvent Add solubilization solvent (e.g., DMSO) incubation3->add_solvent read_absorbance Measure absorbance (e.g., 570 nm) add_solvent->read_absorbance data_analysis Calculate % cell viability read_absorbance->data_analysis ic50 Determine IC50 value data_analysis->ic50

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Potential Signaling Pathways

Without experimental data, the signaling pathways modulated by this compound in cancer cells can only be hypothesized based on the activities of similar compounds. Natural products often exert their anti-cancer effects by inducing apoptosis (programmed cell death). A potential, generalized pathway for apoptosis induction is depicted below.

Hypothetical Apoptosis Induction Pathway

Apoptosis_Pathway cluster_pathway Apoptotic Signaling TAE This compound Bax Bax (Pro-apoptotic) TAE->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) TAE->Bcl2 Downregulates Cell Cancer Cell Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of a potential mitochondrial-mediated apoptosis pathway that could be induced by a cytotoxic compound.

Conclusion

The current body of scientific literature does not contain the specific cytotoxicity data required to create a comprehensive comparison guide for this compound across different cancer cell lines. While the methodologies for such an evaluation are well-established, and hypotheses about its mechanism of action can be formulated, a data-driven comparison is not feasible at this time. Further research and publication of experimental results are necessary to elucidate the potential of this compound as an anti-cancer agent. Researchers interested in this compound are encouraged to perform the necessary in vitro studies to generate the foundational data for future comparative analyses.

Tanzawaic Acids: A Potent New Class of Bacterial Conjugation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of tanzawaic acids reveals their significant potential as effective inhibitors of bacterial conjugation, a primary mechanism for the spread of antibiotic resistance. This guide provides a detailed comparison of the efficacy of tanzawaic acids against other known bacterial conjugation inhibitors, supported by experimental data, detailed protocols, and mechanistic insights. This information is crucial for researchers, scientists, and drug development professionals working to combat the growing threat of antimicrobial resistance.

Quantitative Comparison of Conjugation Inhibitors

Tanzawaic acids A and B have demonstrated potent inhibitory activity against bacterial conjugation, particularly for plasmids belonging to the IncW and IncFII incompatibility groups.[1] The following table summarizes the available quantitative data on the efficacy of tanzawaic acids and other well-known conjugation inhibitors.

InhibitorTarget Plasmid(s)ConcentrationInhibition LevelIC50Reference
Tanzawaic Acid B IncW (R388), IncFII (R100-1)0.4 mM~100-fold reduction in CF~50 µM (COIN-IC50)[1]
Tanzawaic Acid A IncW (R388)1 mMSimilar to TZA-B~50 µM (COIN-IC50)[1]
Oleic Acid IncF, IncW--~50 µM (COIN-IC50)[1]
Linoleic Acid IncF, IncW--~50 µM (COIN-IC50)[1]
2-Hexadecynoic Acid (2-HDA) Broad range (including IncF)0.3 mM~2% of control-[1]
2-Octadecynoic Acid (2-ODA) Broad range---[1]
Dehydrocrepenynic Acid --Potent inhibitor-[1]
2-Bromopalmitic Acid IncW (R388)0.3 mM~2% of control-[1]

*CF: Conjugation Frequency. COIN-IC50: Concentration of inhibitor that reduces conjugation by 50%.

Notably, tanzawaic acids exhibit reduced toxicity in bacterial, fungal, and human cells compared to synthetic conjugation inhibitors like 2-hexadecynoic acid (2-HDA) and 2-octadecynoic acid (2-ODA), making them promising candidates for further development.[1]

Mechanism of Action: Targeting the TrwD ATPase

Several studies suggest that unsaturated fatty acids, a class to which tanzawaic acids belong, exert their inhibitory effect by targeting the TrwD ATPase.[1][2] TrwD is a key component of the Type IV Secretion System (T4SS), the machinery responsible for transferring genetic material during conjugation.

It is proposed that these inhibitors act as non-competitive inhibitors of the TrwD ATPase, binding to a site that is normally occupied by palmitic acid, a saturated fatty acid.[1][2] This binding is thought to prevent the conformational changes in TrwD that are necessary for its function in pilus biogenesis and DNA translocation, thereby blocking the conjugation process. While the direct binding of tanzawaic acids to TrwD has not been definitively demonstrated in the available literature, their structural similarity to other unsaturated fatty acid inhibitors strongly suggests a similar mechanism of action.

cluster_donor Donor Cell cluster_inhibitor Inhibition cluster_recipient Recipient Cell T4SS Type IV Secretion System (T4SS) Pilus Conjugative Pilus T4SS->Pilus Assembly TrwD TrwD ATPase TrwD->T4SS Powers Plasmid Conjugative Plasmid Plasmid->T4SS DNA processing Recipient_Chromosome Recipient Chromosome Pilus->Recipient_Chromosome DNA Transfer Tanzawaic_Acids Tanzawaic Acids Tanzawaic_Acids->TrwD Inhibits Other_uFAs Other Unsaturated Fatty Acids Other_uFAs->TrwD Inhibits

Proposed mechanism of tanzawaic acid inhibition.

Experimental Protocols

The efficacy of conjugation inhibitors is typically evaluated by measuring the reduction in conjugation frequency in the presence of the compound. A high-throughput conjugation (HTC) assay using 96-well plates is a common method for screening and quantifying the activity of these inhibitors.

High-Throughput Conjugation Inhibition Assay Protocol

1. Preparation of Bacterial Strains:

  • Grow overnight cultures of donor and recipient bacterial strains separately in appropriate liquid media containing selective antibiotics at 37°C with shaking.

  • The donor strain should carry the conjugative plasmid of interest, and the recipient strain should have a selectable marker (e.g., antibiotic resistance) on its chromosome.

2. Assay Setup in 96-Well Plates:

  • Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.6).

  • In a 96-well microtiter plate, mix the donor and recipient cultures in a 1:1 ratio.

  • Add the test compounds (tanzawaic acids or other inhibitors) at various concentrations to the appropriate wells. Include solvent controls (e.g., DMSO) and no-inhibitor controls.

3. Mating:

  • Incubate the 96-well plate at 37°C for a defined period (e.g., 6 hours) without shaking to allow for conjugation to occur.

4. Selection of Transconjugants:

  • After incubation, dilute the mating mixtures and plate them on selective agar (B569324) plates. The selective media should contain antibiotics that select for the recipient strain that has received the plasmid from the donor strain.

  • Also, plate dilutions on non-selective media to determine the total number of recipient and donor cells.

5. Quantification and Analysis:

  • Incubate the plates overnight at 37°C.

  • Count the number of colony-forming units (CFUs) on the selective and non-selective plates.

  • The conjugation frequency is calculated as the number of transconjugants per donor or recipient cell.

  • The percentage of inhibition is calculated by comparing the conjugation frequency in the presence of the inhibitor to the control.

A 1. Prepare overnight cultures of donor and recipient strains B 2. Dilute cultures to a standardized OD A->B C 3. Mix donor and recipient (1:1) in a 96-well plate B->C D 4. Add test compounds at various concentrations C->D E 5. Incubate for mating (e.g., 6 hours at 37°C) D->E F 6. Plate dilutions on selective and non-selective media E->F G 7. Incubate plates overnight F->G H 8. Count CFUs and calculate conjugation frequency and inhibition G->H

Workflow for the high-throughput conjugation inhibition assay.

Conclusion

Tanzawaic acids represent a promising new class of bacterial conjugation inhibitors with potent activity and favorable toxicity profiles. Their likely mechanism of action, targeting the essential TrwD ATPase, provides a clear direction for further research and development. The experimental protocols outlined here offer a standardized approach for evaluating the efficacy of tanzawaic acids and other potential inhibitors, aiding in the critical mission to combat the spread of antibiotic resistance.

References

Spectroscopic data comparison between known tanzawaic acid analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the spectroscopic data for known tanzawaic acid analogues is presented for researchers, scientists, and drug development professionals. This guide summarizes key spectroscopic information to facilitate the identification and characterization of this important class of fungal polyketides.

Tanzawaic acids are a growing family of natural products, primarily isolated from Penicillium species, that exhibit a range of biological activities.[1][2] Their core structure typically consists of a substituted decalin ring system linked to a pentadienoic acid moiety.[1][3] The structural diversity within this family arises from variations in stereochemistry and functional group modifications on the decalin core.[4][5]

Spectroscopic Data Comparison

The following tables provide a comparative summary of the available ¹H NMR, ¹³C NMR, and mass spectrometry data for several known tanzawaic acid analogues. This data is essential for the structural elucidation of new and known compounds within this class.

Table 1: ¹H NMR Data for Selected Tanzawaic Acid Analogues (δ in ppm, J in Hz)

CompoundH-2H-3H-4H-5Other Key SignalsReference
Tanzawaic Acid A 5.92 (d, 15.3)-6.40 (dd, 15.9, 11.0)7.26 (d, 15.9)3.34 (m, H-8), 1.65 (m, H-10), 1.13 (d, 6.9, H-18), 1.07 (d, 6.5, H-17)[6]
Tanzawaic Acid B ----Data available in supplementary information of cited literature.[1][3]
Tanzawaic Acid D ----Key signals described in the literature.
Tanzawaic Acid I 5.86 (d, 15.3)7.28 (dd, 11.2, 15.3)6.45 (dd, 11.2, 15.2)6.10 (d, 15.2)3.80 (oxymethine H-13), 1.62 (s, H-16), 1.09 (H-18), 0.90 (H-17)[4]
Tanzawaic Acid J 5.83 (d, 15.3)7.28 (dd, 11.2, 15.3)6.45 (dd, 11.2, 15.5)6.16 (d, 15.5)3.75 (dd, 2.7, 5.8, H-13), 1.63 (s, H-16), 0.91 (d, 6.4, H-17), 0.91 (d, 6.4, H-18)[4]
Tanzawaic Acid K ---6.31Data available in the cited literature.[4]
Tanzawaic Acid L ----1.20 (s, H-17)[4]
Tanzawaic Acid O -6.22 (dd, 15.0, 10.5, H-13)7.22 (dd, 15.0, 10.5, H-14)5.79 (d, 15.0, H-15)12.14 (s, COOH)[7]
Penitanzchroman 5.92 (d, 15.3)-6.40 (dd, 15.9, 11.0)7.26 (d, 15.9)Signals corresponding to both a tanzawaic acid A and a dimethylisochroman unit.[6]

Note: Data for some compounds are not fully detailed in the provided abstracts and would require consulting the full publication.

Table 2: ¹³C NMR Data for Selected Tanzawaic Acid Analogues (δ in ppm)

CompoundC-1C-2C-3C-4C-5C-6Other Key SignalsReference
Tanzawaic Acid A -122.8-132.8-137.7141.1 (C-7), 42.8 (C-9), 31.0 (C-10)[6]
Tanzawaic Acid B ------Data available in supplementary information of cited literature.[1][3]
Tanzawaic Acid D ------Data available in the cited literature.
Tanzawaic Acid I 170.9122.0145.9128.5144.879.068.0 (C-13), 142.9 (C-15), 35.3 (C-8), 32.9 (C-10)[4]
Tanzawaic Acid J 170.9121.3146.2127.8153.776.168.0 (C-13), 140.9 (C-15), 24.2 (C-18), 23.1 (C-17)[4]
Tanzawaic Acid K ------Data available in the cited literature.[4]
Tanzawaic Acid L ------70.1 (C-10)[4]
Tanzawaic Acid O 167.7 (C-16)132.0 (C-3)126.3 (C-13)132.0 (C-4)-70.9150.0 (C-12), 144.7 (C-14), 119.9 (C-15), 48.5 (C-1)[7]
Penitanzchroman -122.8-132.8-137.7Signals corresponding to both a tanzawaic acid A and a dimethylisochroman unit.[6]

Note: Data for some compounds are not fully detailed in the provided abstracts and would require consulting the full publication. Carbon numbering may vary between different analogues.

Table 3: Mass Spectrometry Data for Selected Tanzawaic Acid Analogues

CompoundMolecular Formula[M+H]⁺ or [M+Na]⁺ (m/z)TechniqueReference
Tanzawaic Acid B C₁₈H₂₆O₂274.3MS[8]
Tanzawaic Acid I C₁₈H₂₆O₄329.1744 ([M+Na]⁺)HRMS-ESI[4]
Tanzawaic Acid J C₁₈H₂₆O₄329.1736 ([M+Na]⁺)HRMS-ESI[4]
Penicisteck Acid P C₁₈H₂₆O₅-HRESIMS[7]
Steckwaic Acids A-D --HRESIMS[5]

Note: The specific adduct and experimental conditions can affect the observed m/z value.

Experimental Protocols

The isolation and characterization of tanzawaic acid analogues generally follow established natural product chemistry workflows. The specific details may vary between laboratories and target compounds.

General Isolation and Purification Procedure
  • Fungal Culture and Extraction: The producing fungal strain (e.g., Penicillium sp.) is typically cultured in a suitable liquid or solid medium. The culture broth and/or mycelium are then extracted with an organic solvent such as ethyl acetate.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. This often involves:

    • Column Chromatography: Using silica (B1680970) gel, Sephadex LH-20, or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to perform initial fractionation.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for the final purification of the analogues.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Purified compounds are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

    • Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).[9][10] Chemical shifts are reported in ppm relative to the residual solvent signal or an internal standard (e.g., TMS).

  • Mass Spectrometry (MS):

    • Technique: High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly used to determine the molecular formula of the compounds.[7][11]

    • Analysis: The instrument provides a high-accuracy mass measurement, which allows for the unambiguous determination of the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Samples are typically analyzed as a thin film or in a KBr pellet.

    • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups (e.g., hydroxyl, carbonyl, carbon-carbon double bonds).

Visualization of the Tanzawaic Acid Scaffold

The following diagram illustrates the generalized chemical structure of tanzawaic acids, highlighting the core decalin ring system and the pentadienoic acid side chain. The "R" groups indicate common positions of substitution and modification that give rise to the various analogues.

Note: As I am unable to generate images, the DOT script above is a template. A proper implementation would require replacing the placeholder image URLs with actual chemical structure images of the decalin core and the side chain.

Caption: General chemical scaffold of tanzawaic acids.

References

A Comparative Guide to the Biological Activity of Synthetic vs. Natural Tanzawaic Acid E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activities of naturally sourced Tanzawaic acid E and the potential of its synthetic counterpart. While a direct, head-to-head comparison of the biological activity of synthetic versus natural this compound is not yet available in published literature, this document synthesizes the existing data on natural this compound and its analogues. It also addresses the feasibility of its chemical synthesis, providing a framework for future comparative studies.

Introduction

Tanzawaic acids are a family of polyketide natural products isolated from various species of the Penicillium fungus.[1][2] This class of compounds has garnered significant interest within the scientific community due to a broad spectrum of biological activities, including anti-inflammatory, antifungal, and antibacterial properties.[3] this compound, a member of this family, has been noted for its potential anti-inflammatory effects.

The core of this guide will focus on the reported biological activities of natural this compound and its close analogues, providing available quantitative data to benchmark its potential efficacy. Furthermore, we will explore the synthetic accessibility of the Tanzawaic acid scaffold, drawing parallels from the successful total synthesis of other members of this family.

Data Presentation: Biological Activity of Natural Tanzawaic Acids

While specific quantitative biological data for this compound is limited in the public domain, studies on its analogues provide valuable insights into its potential activities. The following table summarizes the reported biological activities of various naturally-sourced Tanzawaic acid derivatives.

CompoundBiological ActivityAssayKey Findings (IC50/MIC)
Tanzawaic acid A Anti-inflammatoryNitric Oxide (NO) Inhibition in LPS-stimulated BV-2 microglial cellsIC50: 7.1 μM[4]
Anti-inflammatoryNO Inhibition in LPS-stimulated RAW264.7 macrophagesIC50: 27.0 μM[4]
Tanzawaic acid B Anti-inflammatoryNO Inhibition in LPS-stimulated BV-2 microglial cellsIC50: 42.5 μM[4]
Tanzawaic acid D (2E,4Z-isomer) Anti-inflammatoryNO Inhibition in LPS-stimulated BV-2 microglial cellsIC50: 37.8 μM[4]
Steckwaic acid E (a Tanzawaic acid derivative) Anti-inflammatoryNF-κB Inhibition in LPS-stimulated RAW264.7 cellsIC50: 10.4 μM[5]
Known Tanzawaic acid analogue (10) Anti-inflammatoryNF-κB Inhibition in LPS-stimulated RAW264.7 cellsIC50: 18.6 μM[5]
Known Tanzawaic acid analogue (15) Anti-inflammatoryNF-κB Inhibition in LPS-stimulated RAW264.7 cellsIC50: 15.2 μM[5]
Tanzawaic acids (general) AntifungalNot specifiedActive against Rhizopus oryzae[6]

Note: A salt form of this compound has been evaluated for its anti-inflammatory effects through the inhibition of nitric oxide production; however, specific IC50 values were not provided in the available literature.[4]

Synthetic Accessibility

To date, a total synthesis of this compound has not been explicitly reported in the scientific literature. However, the successful total synthesis of other members of the Tanzawaic acid family, such as Tanzawaic acid B, has been achieved.[1][7][8][9][10] The synthetic strategies employed for these analogues typically involve the construction of the complex decalin core, followed by the installation of the characteristic side chain.[1] This precedent strongly suggests that a synthetic route to this compound is feasible, which would enable the production of larger quantities for extensive biological evaluation and direct comparison with the natural product. A key advantage of chemical synthesis is the ability to produce analogues with modified structures, which can be instrumental in structure-activity relationship (SAR) studies to optimize biological activity.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity.

1. Cell Culture:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/well and allow them to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

  • After a 1-hour pre-incubation with the test compound, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • The plate is incubated for an additional 24 hours.

3. Nitrite Quantification (Griess Assay):

  • After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

  • An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • The plate is incubated at room temperature for 10 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

NF-κB Luciferase Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

1. Cell Line and Plasmids:

  • A suitable cell line (e.g., HEK293 or RAW 264.7) is used.

  • Cells are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

2. Assay Procedure:

  • Transfected cells are seeded in a 96-well plate.

  • Cells are pre-treated with different concentrations of the test compound for 1-2 hours.

  • Subsequently, cells are stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS, for 6-8 hours.

3. Luciferase Activity Measurement:

  • After the stimulation period, the cells are lysed using a passive lysis buffer.

  • The cell lysate is transferred to an opaque 96-well plate.

  • Luciferase assay reagent containing the substrate (luciferin) is added to the lysate.

  • The resulting luminescence, which is proportional to the NF-κB activity, is measured using a luminometer.

  • If a Renilla luciferase plasmid was used for normalization, a second reagent is added to measure its activity.

  • The inhibitory effect of the compound is determined by the reduction in luciferase activity compared to the stimulated control.

Signaling Pathway

Tanzawaic acid derivatives have been shown to inhibit inflammatory responses, and a key pathway implicated in this is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The diagram below illustrates a simplified representation of the LPS-induced NF-κB activation pathway and the potential point of inhibition by this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates to Nucleus IkB_NFkB->NFkB IκB Degradation Releases NF-κB DNA DNA (NF-κB Response Elements) NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) DNA->Inflammatory_Genes Induces Transcription Tanzawaic_E This compound (Proposed Inhibition) Tanzawaic_E->IKK_complex

References

A Comparative Analysis of Secondary Metabolites from Penicillium steckii and Penicillium citrinum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the secondary metabolite profiles of two closely related fungal species, Penicillium steckii and Penicillium citrinum. Both species are known producers of a diverse array of bioactive compounds, some with potential therapeutic applications and others with notable toxicity. This document summarizes the key differences in their metabolite production, provides detailed experimental protocols for their analysis, and visualizes relevant biological pathways.

Data Presentation: Comparative Metabolite Profiles

While both P. steckii and P. citrinum produce a variety of secondary metabolites, including polyketides, alkaloids, and terpenes, their characteristic metabolic fingerprints show distinct differences. A key comparative study has shown that P. citrinum consistently produces the mycotoxin citrinin (B600267) and tanzawaic acid A, whereas P. steckii is characterized by the production of isochroman (B46142) toxins and tanzawaic acid E.[1][2][3]

It is important to note that direct quantitative comparisons of metabolite yields between the two species under identical conditions are not extensively available in the current literature. The production of secondary metabolites is highly dependent on the fungal strain, culture conditions, and substrate.

Metabolite ClassPredominantly Found InKey CompoundsReported Biological Activities
Mycotoxins
P. citrinum & P. steckiiCitrininNephrotoxic, hepatotoxic, activates ERK/JNK signaling pathways leading to apoptosis.[4][5][6]
Tanzawaic Acids
P. citrinumTanzawaic Acid A, B, C, DAntimicrobial, anticoccidial, inhibits superoxide (B77818) anion.
P. steckiiThis compound, F, K, Q, Steckwaic AcidsAntimicrobial, anti-inflammatory, inhibits RANKL-induced osteoclastogenesis.[7][8][9]
Isochroman Derivatives
P. steckiiIsochroman toxins, PenicisteckinsAntimicrobial, anti-inflammatory, antitumor.[10][11][12][13]
Statins
P. citrinumMevastatinCholesterol-lowering.
Quinolines
P. citrinumQuinocitrinine A, Quinocitrinine BNot well characterized.
Polyketide Decalin Derivatives
P. steckiiPenicisteck acids A–DNot well characterized.

Experimental Protocols

The following is a representative methodology for the comparative analysis of secondary metabolites from P. steckii and P. citrinum, synthesized from established protocols for fungal metabolomics.[14][15][16][17]

Fungal Culture and Inoculation
  • Strains: Obtain pure cultures of Penicillium steckii and Penicillium citrinum from a reputable culture collection.

  • Media: Prepare a suitable liquid fermentation medium such as Potato Dextrose Broth (PDB) or Czapek-Dox Broth. For solid-state fermentation, Potato Dextrose Agar (B569324) (PDA) can be used.

  • Inoculation: Inoculate the sterile medium with a spore suspension (approximately 1 x 10^6 spores/mL) or mycelial plugs of each fungal species.

  • Incubation: Incubate the cultures at 25-28°C for 14-21 days. For liquid cultures, use a rotary shaker at 150-200 rpm to ensure aeration.

Metabolite Extraction
  • Liquid-Liquid Extraction (for liquid cultures):

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).

    • Combine the organic phases and evaporate the solvent under reduced pressure to yield the crude extract.

  • Solid-Phase Extraction (for solid cultures):

    • Harvest the fungal biomass and the agar medium.

    • Homogenize the material and extract three times with ethyl acetate or methanol.

    • Filter the extract to remove solid debris.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

Metabolite Analysis and Quantification
  • High-Performance Liquid Chromatography (HPLC):

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is commonly used. A typical gradient could be: 5% B to 100% B over 30 minutes.

    • Detection: Use a Diode Array Detector (DAD) to obtain UV-Vis spectra of the eluting compounds and a Mass Spectrometer (MS) for mass detection.

  • Quantification:

    • Prepare standard curves for known metabolites (e.g., citrinin, tanzawaic acid A) using pure compounds.

    • Analyze the crude extracts by HPLC-MS.

    • Quantify the target metabolites by comparing the peak areas in the sample chromatograms to the standard curves.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_culture Fungal Culture cluster_incubation Incubation cluster_extraction Metabolite Extraction cluster_analysis Analysis P_steckii Penicillium steckii Liquid_Culture Liquid Culture (PDB/Czapek-Dox) P_steckii->Liquid_Culture Solid_Culture Solid Culture (PDA) P_steckii->Solid_Culture P_citrinum Penicillium citrinum P_citrinum->Liquid_Culture P_citrinum->Solid_Culture LLE Liquid-Liquid Extraction (Ethyl Acetate) Liquid_Culture->LLE SPE Solid-Phase Extraction (Ethyl Acetate/Methanol) Solid_Culture->SPE HPLC_MS HPLC-MS Analysis LLE->HPLC_MS SPE->HPLC_MS Quantification Quantification HPLC_MS->Quantification Data_Analysis Comparative Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for comparative metabolite analysis.

Signaling Pathway: Citrinin-Induced Apoptosis

Citrinin, a mycotoxin produced by both P. steckii and P. citrinum, has been shown to induce apoptosis in mammalian cells through the activation of the ERK and JNK signaling pathways.[5][14] This process involves the generation of reactive oxygen species (ROS) and the subsequent activation of downstream effector caspases.

Citrinin_Signaling cluster_upstream Upstream Signaling cluster_mapk MAPK Cascades cluster_downstream Downstream Effects Citrinin Citrinin ROS Reactive Oxygen Species (ROS) Generation Citrinin->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 ERK1_2 ERK1/2 MEK1_2->ERK1_2 JNK JNK MKK4_7->JNK Egr1 Egr-1 Activation ERK1_2->Egr1 AP1 AP-1 Activation (c-Jun, c-Fos) JNK->AP1 Bax Bax (pro-apoptotic) Upregulation AP1->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation AP1->Bcl2 Apoptosis Apoptosis Egr1->Apoptosis Caspase_Activation Caspase Activation (Caspase-3, -9) Bax->Caspase_Activation Bcl2->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Citrinin-induced apoptotic signaling pathway.

References

Validating PsPKS1's Role in Tanzawaic Acid Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validation of the PsPKS1 gene's function in the biosynthesis of tanzawaic acids, a class of fungal polyketides with diverse biological activities. We will compare the genetic validation of PsPKS1 with alternative polyketide synthases (PKSs) responsible for producing structurally related decalin-containing compounds. This guide includes detailed experimental protocols, quantitative data, and visual workflows to support research and development in the field of natural product biosynthesis and drug discovery.

Introduction to Tanzawaic Acids and PsPKS1

Tanzawaic acids are a family of polyketide secondary metabolites produced by various species of the fungus Penicillium, including Penicillium steckii.[1][2] These compounds feature a characteristic decalin ring system and exhibit a range of biological activities, including antifungal and cytotoxic properties.[3][4] The biosynthesis of these complex molecules is orchestrated by polyketide synthases (PKSs), large multi-domain enzymes that iteratively condense simple acyl-CoA precursors.

In Penicillium steckii IBWF104-06, the gene PsPKS1 has been identified as the key polyketide synthase responsible for the production of tanzawaic acids.[1][5] Validation of this gene's function is a critical step in understanding and potentially engineering the biosynthetic pathway for the production of novel tanzawaic acid analogs with improved therapeutic properties.

Data Presentation: Comparative Analysis of PKS Function

The following table summarizes the impact of gene knockout on the production of tanzawaic acid by PsPKS1 and compares it with the production of other decalin-containing polyketides by their respective PKSs. While specific yields can vary significantly between different host strains and fermentation conditions, this table provides a qualitative and, where available, quantitative overview.

Polyketide ProductProducing OrganismPolyketide Synthase (Gene)Effect of Gene Knockout on Production
Tanzawaic Acids Penicillium steckiiPsPKS1Complete abolishment of tanzawaic acid production.[1][5]
Lovastatin (B1675250) Aspergillus terreusLovB and LovFAbolishment of lovastatin production.
Equisetin (B570565) Fusarium heterosporumEqxS (PKS-NRPS hybrid)Complete loss of equisetin production.

Note: While the referenced literature confirms the abolishment of tanzawaic acid production in the ΔPsPKS1 mutant, specific quantitative production data (e.g., mg/L) was not available in the reviewed sources. The effect is described as the mutant being unable to "produce tanzawaic acids any more."[1][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in validating the function of a PKS gene like PsPKS1.

Gene Knockout via Agrobacterium-mediated Transformation (AMT)

This protocol is a generalized procedure for creating a gene knockout mutant in Penicillium species.

Materials:

  • Penicillium steckii wild-type strain

  • Agrobacterium tumefaciens strain (e.g., AGL1)

  • Binary vector with a resistance marker (e.g., hygromycin) and flanking regions of the target gene (PsPKS1)

  • Induction medium (IM) for A. tumefaciens

  • Co-cultivation medium

  • Selection medium with appropriate antibiotic

Procedure:

  • Vector Construction: Amplify the 5' and 3' flanking regions of the PsPKS1 gene from P. steckii genomic DNA and clone them into a binary vector containing a selection marker (e.g., hygromycin resistance cassette).

  • Transformation of A. tumefaciens: Introduce the constructed binary vector into a competent A. tumefaciens strain via electroporation or heat shock.

  • A. tumefaciens Culture: Grow the transformed A. tumefaciens in a suitable medium containing antibiotics for plasmid selection.

  • Induction of Virulence Genes: Inoculate the A. tumefaciens culture into induction medium (IM) containing acetosyringone (B1664989) and incubate for several hours to induce the virulence (vir) genes.

  • Co-cultivation: Mix the induced A. tumefaciens culture with a suspension of P. steckii conidia. Spread the mixture onto a filter placed on co-cultivation plates and incubate for 2-3 days.

  • Selection of Transformants: Transfer the filter to a selection medium containing an antibiotic to kill the A. tumefaciens and a selection agent (e.g., hygromycin) to select for fungal transformants.

  • Verification of Mutants: Isolate genomic DNA from the putative transformants and confirm the gene replacement event by PCR and Southern blot analysis.

Metabolite Extraction and Analysis

This protocol outlines the extraction and analysis of tanzawaic acids from fungal cultures.

Materials:

  • Fungal culture (wild-type, knockout mutant, reintegration mutant)

  • Ethyl acetate

  • Methanol (B129727)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Fungal Cultivation: Grow the wild-type and mutant strains of P. steckii in a suitable liquid or solid medium under conditions known to promote tanzawaic acid production.

  • Extraction: After a suitable incubation period, extract the culture broth and/or mycelium with an equal volume of ethyl acetate. Repeat the extraction process three times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Sample Preparation for Analysis: Dissolve the crude extract in a known volume of methanol and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a C18 column. Use a gradient of water and acetonitrile (B52724) (both often containing a small amount of formic acid to improve peak shape) as the mobile phase. Monitor the elution profile at a suitable wavelength (e.g., 254 nm) using a DAD. Compare the retention times and UV spectra of the peaks in the mutant and wild-type extracts with those of authentic tanzawaic acid standards if available.

  • LC-MS Analysis: For confirmation and identification of tanzawaic acids, perform LC-MS analysis. The mass spectrometer will provide the molecular weight and fragmentation pattern of the compounds, allowing for their unambiguous identification.

Visualizations

Experimental Workflow for PsPKS1 Gene Validation

experimental_workflow cluster_strain Strain Preparation cluster_genetic_manipulation Genetic Manipulation cluster_analysis Analysis WT Wild-Type P. steckii Vector Construct PsPKS1 Knockout Vector WT->Vector CoCult Co-cultivate with P. steckii WT->CoCult Cult Cultivation & Fermentation WT->Cult Agro Transform A. tumefaciens Vector->Agro Agro->CoCult Select Select Transformants CoCult->Select KO ΔPsPKS1 Mutant Select->KO Reint Reintegrate PsPKS1 KO->Reint KO->Cult Reint_Strain Reintegration Strain Reint->Reint_Strain Reint_Strain->Cult Extract Metabolite Extraction Cult->Extract HPLC HPLC Analysis Extract->HPLC LCMS LC-MS Analysis Extract->LCMS Result Compare Production Profiles HPLC->Result LCMS->Result

Caption: Workflow for validating the function of the PsPKS1 gene.

Proposed Biosynthetic Pathway of Tanzawaic Acid

tanzawaic_acid_biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modifications AcetylCoA Acetyl-CoA PsPKS1 PsPKS1 AcetylCoA->PsPKS1 MalonylCoA Malonyl-CoA MalonylCoA->PsPKS1 Polyketide Linear Polyketide Intermediate PsPKS1->Polyketide Cyclization Intramolecular Diels-Alder Cyclization Polyketide->Cyclization Decalin Decalin Ring Formation Cyclization->Decalin Tailoring Tailoring Enzymes (Oxidation, etc.) Decalin->Tailoring TanzawaicAcid Tanzawaic Acids Tailoring->TanzawaicAcid

Caption: Proposed biosynthetic pathway for tanzawaic acids.

Conclusion

The validation of PsPKS1 as the essential polyketide synthase for tanzawaic acid biosynthesis in Penicillium steckii provides a clear example of the power of targeted gene knockout experiments in elucidating natural product biosynthetic pathways.[1][5] This knowledge is fundamental for future metabolic engineering efforts aimed at producing novel tanzawaic acid derivatives with potentially enhanced therapeutic value. By comparing the role of PsPKS1 with other PKSs that synthesize similar decalin-containing structures, such as those for lovastatin and equisetin, researchers can gain broader insights into the evolution and mechanistic diversity of these fascinating enzymatic assembly lines. The detailed protocols and workflows presented in this guide are intended to facilitate further research in this exciting and impactful field.

References

The Antimicrobial Landscape of Tanzawaic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial properties of various tanzawaic acid derivatives reveals a broad spectrum of activity against a range of pathogenic microorganisms. These fungal polyketides, isolated from various species of Penicillium, have demonstrated notable inhibitory effects against both bacteria and fungi, positioning them as promising candidates for further drug development.

This guide provides a comparative overview of the antimicrobial spectrum of different tanzawaic acids, supported by experimental data from recent scientific literature. We present a detailed summary of their inhibitory activities, the methodologies used for their evaluation, and a visual representation of the experimental workflow.

Comparative Antimicrobial Activity of Tanzawaic Acid Derivatives

The antimicrobial efficacy of various tanzawaic acid derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism. The data, collated from multiple studies, are presented in the table below. The MIC values, expressed in micrograms per milliliter (µg/mL), highlight the differential activity of these compounds against a panel of bacteria and fungi.

Tanzawaic Acid DerivativeTarget MicroorganismMIC (µg/mL)Reference
Steckwaic Acid A Micrococcus luteus2[1]
Vibrio anguillarum4[1]
Pseudomonas aeruginosa4[1]
11-ketotanzawaic acid D Micrococcus luteus2[1]
Vibrio anguillarum4[1]
Pseudomonas aeruginosa4[1]
8-hydroxytanzawaic acid M Micrococcus luteus2[1]
Vibrio anguillarum4[1]
Pseudomonas aeruginosa4[1]
Unnamed Derivative 8 Escherichia coli8[2]
Tanzawaic Acid S (10) Edwardsiella tarda16[2]
Various Tanzawaic Acids Mycobacterium tuberculosis6.25 - 25.0[3][4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide were primarily obtained using the broth microdilution method, a standardized and widely accepted technique.

Broth Microdilution Method

This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The assay is typically performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds and concentrations.

1. Preparation of Tanzawaic Acid Solutions:

  • A stock solution of each tanzawaic acid derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial two-fold dilutions of the stock solution are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

2. Inoculum Preparation:

  • The test microorganisms (bacteria or fungi) are cultured on appropriate agar (B569324) plates to obtain fresh, viable colonies.

  • A suspension of the microorganism is prepared in a sterile saline solution or broth, and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to a specific cell density (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • The standardized inoculum is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted tanzawaic acid is inoculated with 100 µL of the standardized microbial suspension, bringing the total volume to 200 µL.

  • Control wells are included in each assay: a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only).

  • The plates are incubated under appropriate conditions for the test microorganism. For most bacteria, this is at 37°C for 18-24 hours. For fungi, incubation is typically at 35°C for 24-48 hours.

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the tanzawaic acid derivative at which there is no visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the antimicrobial spectrum of tanzawaic acids using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_solution Prepare Tanzawaic Acid Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plates stock_solution->serial_dilution inoculation Inoculate Plates with Microbial Suspension serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for MIC Determination.

Signaling Pathways and Logical Relationships

While the direct signaling pathways affected by tanzawaic acids are a subject of ongoing research, their antimicrobial activity is predicated on the disruption of essential cellular processes in the target microorganisms. The logical relationship for their efficacy as antimicrobial agents can be visualized as follows:

logical_relationship Tanzawaic_Acid Tanzawaic Acid Derivative Target_Cell Pathogenic Microorganism (Bacteria/Fungi) Tanzawaic_Acid->Target_Cell Cellular_Process Inhibition of Essential Cellular Processes (e.g., cell wall synthesis, protein synthesis) Target_Cell->Cellular_Process interacts with Growth_Inhibition Inhibition of Microbial Growth Cellular_Process->Growth_Inhibition Antimicrobial_Effect Antimicrobial Effect Growth_Inhibition->Antimicrobial_Effect

References

Safety Operating Guide

Navigating the Disposal of Tanzawaic Acid E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Tanzawaic acid E, a fungal polyketide utilized in drug discovery and scientific research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

Due to the absence of a dedicated Safety Data Sheet for this compound, specific quantitative data regarding its toxicity, flammability, and environmental hazards are not available. The following table provides a general framework for the type of information that would be pertinent, with placeholders to be updated as specific data becomes available.

PropertyValueSource
LD50 (Oral) Data not available-
Flammability Likely combustible, as with many organic solidsGeneral chemical principles
Permissible Exposure Limit (PEL) Data not available-
Environmental Hazards No specific data; assume harmful to aquatic lifePrecautionary principle

Step-by-Step Disposal Protocol for this compound

The appropriate disposal method for this compound is contingent on the quantity and concentration of the waste, as well as institutional and local regulations.

Step 1: Waste Identification and Segregation
  • Pure Compound (Solid): Collect solid this compound waste in a clearly labeled, sealed container designated for chemical waste.

  • Solutions: Collect aqueous or solvent-based solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials (e.g., pipette tips, gloves, weighing paper) contaminated with this compound should be collected in a designated solid chemical waste container.

It is critical to avoid mixing this compound waste with incompatible chemicals. As a general precaution, segregate acidic waste from bases, oxidizing agents, and reactive metals.

Step 2: Disposal of Small Quantities (Milligram Scale)

For very small quantities of this compound, such as residues from weighing or trace amounts in solution, the following procedure may be applicable, subject to institutional guidelines:

  • Neutralization (for aqueous solutions):

    • Work in a chemical fume hood.

    • Slowly add a dilute solution of a weak base, such as sodium bicarbonate, to the aqueous solution containing this compound.[2][3][4]

    • Monitor the pH of the solution using pH strips or a calibrated pH meter.

    • Continue adding the base until the pH is within the neutral range (typically 6-8).[3][5]

    • Once neutralized, and if local regulations permit, this solution may be flushed down the sanitary sewer with copious amounts of water.[3][6]

  • Solid Waste:

    • Wipe up small spills or residues with a damp cloth or paper towel.

    • Place the contaminated materials in the designated solid chemical waste container.

Step 3: Disposal of Large Quantities or Concentrated Solutions

For larger quantities of this compound or concentrated solutions, direct disposal via the sanitary sewer is not permissible.

  • Collection:

    • Collect the waste in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and any solvents used.

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health & Safety (EHS) department.[7][8][9]

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.[10]

    • Ensure the container is sealed to prevent leaks or spills.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company.[7][8]

Experimental Protocol: Neutralization of Acidic Waste

This protocol outlines the general procedure for neutralizing acidic chemical waste, which can be adapted for aqueous solutions of this compound.

Materials:

  • Aqueous waste containing this compound

  • Dilute solution of sodium bicarbonate (e.g., 5% w/v)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE (gloves, goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Place the container with the acidic waste on a stir plate within a chemical fume hood.

  • Add a stir bar and begin gentle stirring.

  • Slowly and carefully add the dilute sodium bicarbonate solution to the acidic waste. Be cautious as this may cause gas evolution (carbon dioxide).

  • Periodically pause the addition of the base and check the pH of the solution.

  • Continue adding the base in small increments until the pH of the solution is between 6 and 8.

  • Once neutralized, the solution can be disposed of according to institutional and local regulations for non-hazardous aqueous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste consult_sds Consult Institutional Disposal Guidelines start->consult_sds identify_form Identify Waste Form consult_sds->identify_form solid_waste Solid Waste (Pure Compound or Contaminated Materials) identify_form->solid_waste Solid liquid_waste Liquid Waste (Aqueous or Solvent Solution) identify_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid small_quantity Small Quantity? liquid_waste->small_quantity ehs_disposal Arrange for Disposal via Environmental Health & Safety collect_solid->ehs_disposal neutralize Neutralize with Weak Base to pH 6-8 small_quantity->neutralize Yes (Aqueous) collect_liquid Collect in Labeled Liquid Hazardous Waste Container small_quantity->collect_liquid No / Solvent sewer_disposal Flush Down Sanitary Sewer with Copious Water (If Permitted) neutralize->sewer_disposal collect_liquid->ehs_disposal

References

Safeguarding Your Research: A Guide to Handling Tanzawaic Acid E

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of Tanzawaic acid E are crucial for ensuring a secure laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive operational and disposal plan based on best practices for handling similar chemical compounds, such as carboxylic acids and powdered chemicals of fungal origin.

This compound, a polyketide of fungal origin, requires careful handling to minimize exposure and ensure the safety of researchers and drug development professionals. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is paramount when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of nitrile gloves for enhanced protection. Change gloves immediately if contaminated, torn, or after prolonged use.[1][2]
Eyes Chemical Safety GogglesProvide a complete seal around the eyes to protect against dust particles and potential splashes.[3][4]
Face Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of splashes.[5]
Body Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing from contamination.[1][3]
Respiratory N95 or Higher RespiratorEssential when handling the powdered form to prevent inhalation of fine particles. A fit-tested respirator is required.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to safely manage this compound throughout the research process. Adherence to these steps will minimize the risk of exposure and contamination.

Receiving and Storage

Upon receipt, inspect the container for any damage. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[7] The container should be clearly labeled and kept tightly sealed when not in use.

Handling and Experimental Use

All handling of powdered this compound must be conducted within a certified chemical fume hood to control airborne particles.[4][8]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and free of clutter. Don all required PPE.

  • Weighing: If weighing the powder, do so within the fume hood on a tared weigh boat to minimize dust dispersion.[9]

  • Solution Preparation: When preparing solutions, slowly add the powdered acid to the solvent to avoid splashing. Always add acid to the solvent, not the other way around.[8]

  • Post-Handling: After use, securely seal the container. Decontaminate the work surface with an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and lab coat. Wash hands thoroughly after removing all PPE.[10]

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated weigh boats, gloves, and other disposable materials, in a clearly labeled, sealed hazardous waste container.[3][11]
Liquid Waste Unused or waste solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[3][11] For dilute aqueous solutions of simple carboxylic acids, neutralization with a weak base to a pH between 5.5 and 9.5 may be permissible for drain disposal in some jurisdictions, but this should be confirmed with your institution's Environmental Health & Safety (EHS) department.[11] Given the complex structure of this compound, collection for hazardous waste disposal is the recommended and safer option.[3]
Empty Containers The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[12] After rinsing, the label should be defaced, and the container can be discarded with regular laboratory glass or plastic waste.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.[10]

  • Inhalation: Move to fresh air immediately.

  • Spill: For small spills of the powder, gently cover with an absorbent material and then wet it to prevent dust from becoming airborne. For larger spills, evacuate the area and contact your institution's EHS department.[8]

In all cases of exposure, seek medical attention after initial first aid measures are taken.

Safe Handling Workflow

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

A Start: Receive this compound B Inspect Container for Damage A->B C Store in Cool, Dry, Ventilated Area B->C D Prepare for Handling: - Don all required PPE - Prepare fume hood C->D E Handle Powder in Fume Hood D->E F Weighing and Solution Preparation E->F G Post-Handling Cleanup: - Seal container - Decontaminate work surface F->G H Segregate Waste G->H I Solid Waste: Contaminated disposables H->I J Liquid Waste: Unused solutions H->J K Dispose of as Hazardous Waste I->K J->K L End K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.